molecular formula C10H15NO2 B1345161 1-Cyanocycloheptyl acetate CAS No. 71172-45-7

1-Cyanocycloheptyl acetate

Cat. No.: B1345161
CAS No.: 71172-45-7
M. Wt: 181.23 g/mol
InChI Key: CDDMHDQXVZILGM-UHFFFAOYSA-N
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Description

1-Cyanocycloheptyl acetate is a chemical building block of interest in synthetic organic chemistry and drug discovery research. Compounds featuring nitrile and ester functional groups are highly valuable in organic synthesis. The nitrile group can be transformed into other functionalities, such as carboxylic acids, amines, or amides, while the acetate ester acts as a readily removable protecting group or a synthetic handle for further derivatization . The cycloheptyl ring system contributes unique conformational and steric properties that can be exploited to influence the physicochemical characteristics of a target molecule. In pharmaceutical research, such features are often explored to fine-tune the metabolic stability, solubility, or potency of lead compounds . While specific biological mechanisms for this compound are not reported in the literature, related cyanoacetate compounds have been utilized in the synthesis of more complex molecular architectures, including nucleoside analogs and inhibitors of biological targets . This reagent is presented for research applications as a building block and is strictly for laboratory use. Researchers are encouraged to consult the scientific literature for specific applications of this and related structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-cyanocycloheptyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(12)13-10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDMHDQXVZILGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221365
Record name Cycloheptanecarbonitrile, 1-hydroxy-, acetate
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-45-7
Record name Cycloheptanecarbonitrile, 1-hydroxy-, acetate
Source ChemIDplus
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Record name Cycloheptanecarbonitrile, 1-hydroxy-, acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetoxycycloheptanecarbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 1-Cyanocycloheptyl Acetate: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Cyanocycloheptyl acetate, a molecule of interest for researchers and professionals in organic synthesis and drug development. While specific experimental data for this compound is not extensively documented in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer predictive insights and practical guidance. We will explore its chemical and physical properties, propose a robust synthetic pathway, discuss its potential reactivity, and evaluate its prospective role as a versatile building block in medicinal chemistry.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a seven-membered carbocyclic ring substituted with both a nitrile (-C≡N) group and an acetate (-OAc) group at the same carbon atom. This unique α-acyloxy nitrile structure suggests potential for diverse chemical transformations.

Table 1: Chemical Identifiers and Basic Properties of this compound

PropertyValueSource
CAS Number 71172-45-7[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Synonyms (1-cyanocycloheptyl) acetate, 1-Hydroxycycloheptanecarbonitrile acetate[1]
Predicted Physicochemical & Spectroscopic Characteristics

Direct experimental data on properties such as melting point, boiling point, and solubility are scarce. However, based on its structure—a moderately sized, non-polar cycloalkyl ring combined with polar ester and nitrile functionalities—it is predicted to be a liquid or low-melting solid at room temperature, with limited solubility in water but good solubility in common organic solvents like ethers, esters, and chlorinated hydrocarbons.

The structural features of this compound give rise to predictable spectroscopic signatures essential for its characterization:

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a sharp, strong absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹. A strong band corresponding to the ester carbonyl (C=O) stretch should appear around 1750 cm⁻¹. Additionally, a C-O stretch from the ester group would be visible in the 1200-1250 cm⁻¹ region.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would be characterized by a singlet for the acetate methyl protons (-OCOCH₃) around δ 2.1 ppm. The protons on the cycloheptyl ring would appear as a series of complex multiplets in the upfield region, likely between δ 1.5 and 2.5 ppm. The integration of these signals would correspond to 3H (acetate) and 12H (cycloheptyl ring), respectively.

    • ¹³C NMR : Key signals would include the nitrile carbon (-C≡N) around δ 118-120 ppm, the ester carbonyl carbon (-C=O) around δ 170 ppm, and the quaternary carbon attached to both the nitrile and acetate groups around δ 75-85 ppm. The acetate methyl carbon would appear around δ 20-22 ppm, with the cycloheptyl carbons resonating in the δ 25-45 ppm range.[3]

  • Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at m/z = 181. A prominent fragment would likely correspond to the loss of the acetoxy group (CH₃COO·), leading to a peak at m/z = 122. Another characteristic fragment would be the acetyl cation [CH₃CO]⁺ at m/z = 43.

Synthesis and Chemical Reactivity

While a specific, optimized synthesis for this compound is not widely published, a logical and robust pathway can be designed based on established chemical transformations of α-hydroxynitriles (cyanohydrins).

Proposed Synthetic Pathway: Acetylation of 1-Hydroxycycloheptanecarbonitrile

The most direct route involves the esterification of the corresponding cyanohydrin, 1-hydroxycycloheptanecarbonitrile. This precursor can be readily synthesized from cycloheptanone by reaction with a cyanide source. The subsequent acetylation provides a high-yielding and clean conversion.

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Acetylation Cycloheptanone Cycloheptanone Cyanohydrin 1-Hydroxycycloheptanecarbonitrile Cycloheptanone->Cyanohydrin  + NaCN, H⁺   Target This compound Cyanohydrin->Target  + Acetic Anhydride, Pyridine  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is hypothetical and should be performed by qualified personnel with appropriate risk assessments.

Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cycloheptanone (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Cyanide Addition: Prepare a solution of sodium cyanide (1.1 eq) in water. Add this solution dropwise to a cooled, stirred solution of a weak acid (e.g., acetic acid) to generate HCN in situ. Alternatively, and more safely, use a trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid.

  • Reaction & Work-up: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC. Upon completion, carefully quench any excess cyanide with an oxidizing agent (e.g., bleach). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used without further purification.

Step 2: Acetylation to this compound

  • Reaction Setup: Dissolve the crude 1-hydroxycycloheptanecarbonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane. Add a base, typically pyridine (1.5 eq) or triethylamine, to act as a catalyst and acid scavenger.

  • Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Purification: Quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the base. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity Profile

The reactivity is dominated by its two functional groups:

  • Ester Hydrolysis: The acetate group is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-hydroxycycloheptanecarbonitrile and acetic acid or its conjugate base.

  • Nitrile Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Stability: The compound is expected to be stable under normal storage conditions.[4] However, like many organic esters, it should be kept away from strong oxidizing agents, as vigorous reactions can occur.[5]

Potential Applications in Research and Drug Discovery

While no specific applications for this compound are currently documented, its structure makes it a promising scaffold for medicinal chemistry and materials science.

A Scaffold for Novel Chemical Entities

The drug discovery process often relies on novel molecular scaffolds to explore new chemical space.[6] this compound offers several strategic advantages:

  • Vectorial Diversity: The nitrile and acetate groups provide orthogonal handles for further chemical modification. The nitrile can be converted into amines, tetrazoles, or carboxylic acids, while the ester can be hydrolyzed to reveal a hydroxyl group for further functionalization.

  • Physicochemical Modulation: The cycloheptyl ring is a lipophilic moiety that can be used to modulate the solubility and membrane permeability of a parent molecule, potentially improving its pharmacokinetic profile.

  • Metabolic Stability: The quaternary carbon center can block metabolic oxidation at that position, a common strategy in drug design to enhance metabolic stability.

Drug_Discovery_Role Scaffold 1-Cyanocycloheptyl Acetate Scaffold Nitrile_Mod Nitrile Modification (e.g., to Amine, Tetrazole) Scaffold->Nitrile_Mod Ester_Mod Ester Hydrolysis & Derivatization Scaffold->Ester_Mod Library Compound Library Nitrile_Mod->Library Ester_Mod->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: Role of the scaffold in a drug discovery workflow.

Safety and Handling

No specific toxicological data for this compound is available. Therefore, it must be handled with the standard precautions for a new chemical entity.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Potential Hazards: Based on analogous compounds, it may cause skin and eye irritation.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[9]

  • Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[4][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a chemical entity with significant untapped potential. While detailed experimental characterization is lacking in the current literature, its structure allows for reliable prediction of its properties and reactivity. The synthetic route proposed herein is based on well-established, high-yielding reactions, making the compound readily accessible for research purposes. Its true value likely lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the introduction of its unique cycloheptyl scaffold could lead to the discovery of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its synthetic utility.

References

  • MolecularInfo. (n.d.). cyanocycloheptyl acetate molecular information - Cas Number Lookup.
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  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
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  • The Good Scents Company. (n.d.). cyclopentyl acetate, 933-05-1.
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Sources

1-Cyanocycloheptyl acetate CAS number 71172-45-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyanocycloheptyl Acetate (CAS: 71172-45-7) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 71172-45-7), a versatile bifunctional molecule incorporating a nitrile and an acetate ester on a cycloheptane scaffold. While specific literature on this compound is sparse, its structure suggests significant potential as a key intermediate in synthetic organic chemistry and drug discovery. This document, intended for researchers, scientists, and drug development professionals, elucidates the compound's chemical identity, proposes a logical synthetic pathway with mechanistic insights, outlines expected analytical characterization, and explores its potential applications as a synthetic building block. All discussions are grounded in established chemical principles to provide a robust and practical resource.

Chemical Identity and Physicochemical Properties

This compound is classified as an α-acetoxy nitrile. The presence of the nitrile group (a precursor to amines, amides, and carboxylic acids) and the acetate group (which can be hydrolyzed to a tertiary alcohol) on the same carbon atom makes it a valuable intermediate for introducing complex functionality.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 71172-45-7 [1][2][3]
Molecular Formula C₁₀H₁₅NO₂ [1][2][4]
Molecular Weight 181.23 g/mol [5]
IUPAC Name (1-cyanocycloheptyl) acetate [4]
Synonyms This compound, 1-Hydroxycycloheptanecarbonitrile acetate [1][5]
InChIKey CDDMHDQXVZILGM-UHFFFAOYSA-N [1][4]

| SMILES | CC(=O)OC1(CCCCCC1)C#N |[4] |

Table 2: Physicochemical Properties

Property Value Source / Rationale
Physical State Liquid
Purity Typically ≥98% [1]
Storage Temperature 2-8°C [1]
Solubility Expected to be soluble in common organic solvents (e.g., ethers, esters, chlorinated solvents). Based on its organic structure.

| Predicted XlogP | 2.0 |[4] |

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

Step 1: Formation of 1-Hydroxycycloheptanecarbonitrile (Cyanohydrin Formation)

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like KCN or NaCN, or it can be performed using trimethylsilyl cyanide (TMSCN) for a milder approach.

  • Causality: The carbonyl carbon of cycloheptanone is electrophilic. The cyanide ion is a potent nucleophile that readily attacks this carbon. The reaction is reversible and is typically driven to the product side by using a slight excess of the cyanide source and maintaining a controlled, slightly acidic pH upon workup to protonate the resulting alkoxide.

Step 2: Acetylation of the Cyanohydrin

The intermediate cyanohydrin, 1-hydroxycycloheptanecarbonitrile, is then acetylated to yield the final product. This is a standard esterification of a tertiary alcohol.

  • Causality: Acetic anhydride or acetyl chloride is used as the acylating agent. A base, such as pyridine or triethylamine, is often employed to scavenge the acidic byproduct (acetic acid or HCl) and to act as a nucleophilic catalyst, thereby accelerating the reaction.

G start Cycloheptanone intermediate 1-Hydroxycycloheptanecarbonitrile (Cyanohydrin Intermediate) start->intermediate Step 1: Cyanohydrin Formation reagent1 NaCN, H₂SO₄ (aq) or TMSCN reagent1->intermediate product This compound intermediate->product Step 2: Acetylation reagent2 Acetic Anhydride (Ac₂O) Pyridine reagent2->product

Caption: Proposed two-step synthetic workflow for this compound.

Hypothetical Experimental Protocol

This protocol is a representative example and should be optimized and performed with all appropriate safety precautions.

  • Cyanohydrin Formation:

    • To a stirred solution of cycloheptanone (1.0 eq) in a suitable solvent like dichloromethane or ethanol at 0°C, add a solution of sodium cyanide (1.1 eq) in water.

    • Slowly add a stoichiometric amount of an acid (e.g., sulfuric acid) dropwise while maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, carefully quench the reaction, perform an extraction with an organic solvent, and wash the organic layer to remove impurities.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which may be used directly in the next step.

  • Acetylation:

    • Dissolve the crude 1-hydroxycycloheptanecarbonitrile (1.0 eq) in pyridine or dichloromethane containing triethylamine (1.5 eq) at 0°C.

    • Add acetic anhydride (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with water or dilute HCl to neutralize the base.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Analytical Characterization

Validating the structure of the synthesized product is critical. The following spectroscopic methods would be employed, with expected characteristic signals derived from the compound's functional groups.

Table 3: Predicted Spectroscopic Data for this compound

Technique Functional Group Expected Signal / Observation
¹H NMR Acetate Methyl (-CH₃) Singlet, δ ≈ 2.1 ppm
Cycloheptyl Protons (-CH₂-) Complex multiplet, δ ≈ 1.5-2.2 ppm
¹³C NMR Nitrile (-C≡N) δ ≈ 118-122 ppm
Ester Carbonyl (C=O) δ ≈ 169-171 ppm
Quaternary Carbon (C-O/C-CN) δ ≈ 75-80 ppm
Acetate Methyl (-CH₃) δ ≈ 20-22 ppm
Cycloheptyl Carbons (-CH₂-) Multiple signals, δ ≈ 25-40 ppm
FT-IR Nitrile (-C≡N stretch) Weak to medium, sharp absorption at ~2240 cm⁻¹
Ester Carbonyl (C=O stretch) Strong, sharp absorption at ~1745 cm⁻¹
C-O Stretch Strong absorption at ~1240 cm⁻¹
Mass Spec. Molecular Ion (M⁺) m/z = 181 (for EI)

| (EI-MS) | Key Fragments | Loss of acetate (M-59), loss of acetyl (M-43), McLafferty rearrangement products. |

Applications in Synthetic Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The nitrile and ester functionalities can be selectively or sequentially transformed to generate a variety of other structures, making it a valuable building block for creating libraries of compounds in drug discovery programs.

  • Nitrile Group Transformations:

    • Reduction: Can be reduced to a primary amine (1-(aminomethyl)cycloheptyl acetate) using reagents like LiAlH₄ or catalytic hydrogenation. This introduces a key basic nitrogen center.

    • Hydrolysis (Acidic or Basic): Can be hydrolyzed to a carboxylic acid or an amide, providing access to other important functional groups.

  • Ester Group Transformations:

    • Hydrolysis: Saponification will reveal the tertiary hydroxyl group of the original cyanohydrin, allowing for further functionalization at that position.

  • Combined Reactivity: The molecule can serve as a precursor to α-amino acids with a cycloheptyl moiety, which are of interest in peptide and medicinal chemistry.

Its utility as a building block is suggested by its listing as a related product for more complex molecules, such as 4-(5-oxazolyl)benzoic acid [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] ester.[6] This indicates its role in the synthesis of larger, potentially bioactive compounds.

G main 1-Cyanocycloheptyl Acetate amine α-Amino Nitrile (via Ester Hydrolysis) main->amine 1. Base Hydrolysis 2. H₃O⁺ amino_alcohol β-Amino Alcohol (via Nitrile Reduction) main->amino_alcohol LiAlH₄ or H₂/Catalyst acid α-Acetoxy Carboxylic Acid (via Nitrile Hydrolysis) main->acid H₂SO₄ (conc), H₂O complex Complex Scaffolds (e.g., Heterocycles) main->complex Multi-step Synthesis

Caption: Potential synthetic transformations of this compound.

Safety and Handling

No specific toxicological data for this compound is publicly available. As with any research chemical of unknown toxicity, stringent safety protocols must be followed.

  • General Handling: Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.

  • Chemical Reactivity: The compound contains a nitrile group. Contact with strong acids could potentially lead to the release of hydrogen cyanide gas. All reactions, especially those involving acidic hydrolysis or quenching, must be performed with extreme caution in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]

Conclusion

This compound is a structurally intriguing molecule that, despite a lack of extensive characterization in the literature, holds considerable promise as a synthetic intermediate. Its bifunctional nature allows for a diverse range of chemical transformations, making it an attractive starting point for the synthesis of novel cycloheptane-containing compounds for materials science and pharmaceutical applications. This guide provides a foundational understanding of its properties, a viable synthetic route, and its potential utility, serving as a catalyst for future research and development involving this versatile chemical building block.

References

  • This compound - CHEMICAL POINT. (n.d.). Retrieved January 18, 2026, from [Link]

  • Frinton Laboratories, Inc. - ChemBuyersGuide.com. (n.d.). Retrieved January 18, 2026, from [Link]

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A Technical Guide to the Spectral Analysis of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for 1-cyanocycloheptyl acetate, a molecule of interest in organic synthesis and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and expert interpretation based on foundational spectroscopic principles and data from analogous structures. This approach offers a robust framework for the characterization of this and similar compounds.

Molecular Structure and Overview

This compound (CAS No. 71172-45-7) is a bifunctional organic molecule featuring a cycloheptyl ring substituted with both a nitrile and an acetate group at the C1 position.[1][2] This unique combination of functional groups imparts specific and predictable characteristics to its spectroscopic signature. Understanding these spectral features is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the acetate methyl protons and the methylene protons of the cycloheptyl ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.1Singlet3H-OCOCH₃ The methyl protons of the acetate group are in a relatively deshielded environment due to the adjacent carbonyl group, typically appearing as a sharp singlet.
~1.5 - 1.9Multiplet12HCycloheptyl CH₂ The twelve protons on the cycloheptyl ring are chemically non-equivalent and will appear as a complex multiplet due to intricate spin-spin coupling. The conformational flexibility of the seven-membered ring contributes to the complexity of this region.[5]

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of approximately 12 ppm, centered around 6 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C =OThe carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~120C ≡NThe carbon of the nitrile group typically resonates in this region.
~75C 1 (quaternary)The quaternary carbon attached to both the nitrile and acetate groups is deshielded by these electronegative functionalities.
~30-40Cycloheptyl C H₂The methylene carbons of the cycloheptyl ring will appear in the aliphatic region, with slight variations in their chemical shifts due to their different positions relative to the substituents.
~21-OCOC H₃The methyl carbon of the acetate group appears in the upfield region.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (20-50 mg is ideal).

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Spectral Width: A sweep width of approximately 220 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~2240Nitrile (C≡N)StretchingMedium
~1745Ester (C=O)StretchingStrong
~1240Ester (C-O)StretchingStrong
2930, 2860C-H (sp³)StretchingMedium-Strong

Interpretation:

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2240 cm⁻¹ is a clear indicator of the nitrile functional group.[6][7][8]

  • Ester (C=O) Stretch: A strong, sharp absorption band around 1745 cm⁻¹ is characteristic of the carbonyl group in an ester.[6][8][9]

  • Ester (C-O) Stretch: The C-O single bond stretch of the ester will appear as a strong band in the 1300-1000 cm⁻¹ region.[10]

  • C-H (sp³) Stretch: The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cycloheptyl ring and the acetate methyl group.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zProposed FragmentRationale
181[M]⁺Molecular ion peak.
138[M - CH₃CO]⁺Loss of the acetyl group.
122[M - OCOCH₃]⁺Loss of the acetate group.
94[C₇H₁₀]⁺Loss of the nitrile and acetate groups, followed by rearrangement of the cycloheptyl ring.
43[CH₃CO]⁺Acetyl cation, a very common and often base peak for acetate esters.

Fragmentation Pathway:

Under electron ionization, this compound is expected to undergo fragmentation primarily through the loss of its functional groups. The cleavage of the bond between the cycloheptyl ring and the acetate group, as well as the loss of the nitrile group, will lead to characteristic fragment ions. The acetyl cation at m/z 43 is a particularly diagnostic peak for acetate esters.[11][12][13]

MS_Fragmentation M [M]+ (m/z 181) F1 [M - CH3CO]+ (m/z 138) M->F1 - CH3CO F2 [M - OCOCH3]+ (m/z 122) M->F2 - OCOCH3 F4 [CH3CO]+ (m/z 43) M->F4 - C8H12N F3 [C7H10]+ (m/z 94) F2->F3 - HCN

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: A temperature gradient to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for this compound. The interpretations are grounded in established spectroscopic principles and comparisons with analogous compounds. By following the outlined experimental protocols, researchers can acquire and interpret the spectral data for this and similar molecules with a high degree of confidence, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Chemical Point. This compound. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • Frinton Laboratories, Inc. Product Catalog. [Link]

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  • Scribd. IR Spectrum Frequency Table. [Link]

  • NASA Technical Reports Server. The fragmentation of some cyanohydrins and O-acylcyanohydrins upon electron impact. [Link]

  • ACS Publications. Vibrational spectra, conformations, and potential functions of cycloheptane and related oxepanes. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Girolami Group Website. Structures and Reactivities of Cycloheptane, Cycloheptene, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). [Link]

  • ResearchGate. the four archetypal forms of cycloheptane and shows that the twist-boat.... [Link]

  • ResearchGate. Study of the composition of nitriles using IR spectroscopy. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • YouTube. Interpreting NMR Example 1 | Organic Chemistry. [Link]

  • YouTube. NMR and Cyclic Molecules. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NIST WebBook. Cycloheptane. [Link]

  • Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • PubMed Central. Fragmentation mass spectra dataset of linear cyanopeptides - microginins. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Cyanohydrin Acetate Safety

1-Cyanocycloheptyl acetate, a key intermediate in various synthetic pathways, presents a unique set of handling challenges due to its latent cyanide moiety. This guide, intended for laboratory personnel and process chemists, moves beyond generic safety data sheets to provide a deeper, scientifically-grounded understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. Our core philosophy is that true laboratory safety is not merely about following rules, but about understanding the chemical principles that underpin them. By fostering this understanding, we empower researchers to make informed decisions and cultivate a proactive safety culture.

Hazard Analysis: The Dual-Threat Nature of this compound

The primary hazard of this compound stems from its identity as a cyanohydrin ester. This structure presents a dual-threat scenario: the inherent toxicity of the cyanide group and the potential for its release as highly toxic hydrogen cyanide (HCN) gas.

1.1. The Latent Cyanide Threat: Hydrolysis and Decomposition

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or even water, particularly at elevated temperatures.[1][2][3] This decomposition pathway is the most significant risk associated with the compound, as it liberates hydrogen cyanide, a potent inhibitor of cellular respiration.[2]

  • Mechanism of HCN Release: The hydrolysis of this compound proceeds in a two-step manner. First, the ester is cleaved to form cycloheptanone cyanohydrin. This intermediate is often unstable and can readily decompose to cycloheptanone and hydrogen cyanide.

The principal hazards of acetone cyanohydrin, a related compound, arise from its ready decomposition on contact with water, which releases highly toxic hydrogen cyanide.[3] This highlights the critical importance of stringent moisture control when handling this compound.

1.2. Toxicological Profile: Understanding the Cyanide Risk

  • Symptoms of Exposure: Initial symptoms of mild exposure to cyanohydrins can include headache, dizziness, nausea, and vomiting.[4][5] More severe exposures can lead to convulsions, loss of consciousness, and death.[2][4][6]

It is crucial to recognize that a significant portion of the population cannot detect the characteristic bitter almond odor of hydrogen cyanide, making olfactory detection an unreliable safety measure.[2]

Risk Mitigation Strategies: A Multi-Layered Approach

A robust safety protocol for handling this compound is built on a foundation of engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[1][2][7] This is non-negotiable and serves to contain any potential release of HCN gas.

2.2. Administrative Controls: Safe Work Practices

  • Never Work Alone: A buddy system is mandatory when working with cyanides.[1][2][7] The second person must be aware of the hazards and emergency procedures.

  • Designated Work Area: Establish a clearly marked designated area for all work with this compound.[1]

  • Minimize Quantities: Only handle the minimum amount of material necessary for the experiment.

  • Avoid Incompatible Materials: Keep acids, bases, and strong oxidizing agents away from the designated work area.[2][7]

2.3. Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is essential to prevent dermal and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.[1][2]Provides an extra layer of protection against accidental skin contact.
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes and potential aerosol formation.
Lab Coat A flame-resistant lab coat.Protects against splashes and contamination of personal clothing.
Footwear Closed-toe shoes.[2]Prevents exposure from spills.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize risk during common laboratory manipulations of this compound.

3.1. Weighing and Transferring

Caption: Workflow for weighing this compound.

Rationale: This enclosed transfer method prevents the release of vapors and minimizes the risk of inhalation exposure.[2]

3.2. Spill Management

In the event of a spill, immediate and appropriate action is critical.

Spill_Response Evacuate Evacuate immediate area and alert others Assess Assess the spill size and risk Evacuate->Assess SmallSpill Small Spill (manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (requires emergency services) Assess->LargeSpill Large PPE Don appropriate PPE SmallSpill->PPE Call911 Call emergency services (911) LargeSpill->Call911 Absorb Cover with an inert absorbent material PPE->Absorb Collect Collect absorbed material into a sealed container Absorb->Collect Decontaminate Decontaminate the area with a 10% bleach solution followed by a pH 10 buffer Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Decision tree for spill response.

Key Considerations:

  • NEVER use water to clean up a cyanide spill , as it can accelerate the formation of HCN gas.[7]

  • For decontamination, a freshly prepared 10% bleach solution can be used, followed by a rinse with a pH 10 buffer solution.[1]

Waste Disposal: A Cradle-to-Grave Responsibility

All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Cyanide-containing waste must be segregated from all other waste streams, especially acidic waste.[7][8]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Cyanide".

  • Disposal: Follow all institutional and local regulations for the disposal of acutely toxic (P-listed) waste.[7]

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure, immediate and decisive action can be life-saving.

5.1. Routes of Exposure and First Aid

Route of ExposureFirst Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. DO NOT use mouth-to-mouth resuscitation. [9] Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
Ingestion DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.2. Antidote Availability

Laboratories working with cyanide-containing compounds should have a cyanide antidote kit readily available, and personnel should be trained in its use. Consult with your institution's environmental health and safety department for specific requirements.

References

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20).
  • Cyanides | Division of Research Safety - University of Illinois. (2014-03-24).
  • Cyanides SOP - Wayne State University's research.
  • SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16).
  • Cyanides and nitriles, use and disposal.
  • Acetone Cyanohydrin Acute Exposure Guideline Levels - NCBI - NIH.
  • Acetone cyanohydrin - Wikipedia.
  • ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) - Regulations.gov.
  • ICSC 0611 - ACETONE CYANOHYDRIN.

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Synthesis of 1-Cyanocycloheptyl acetate from cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Cyanocycloheptyl Acetate from Cycloheptanone

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis proceeds via a two-step sequence starting from the readily available cycloheptanone. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Strategic Overview and Rationale

The synthesis of this compound from cycloheptanone is a robust two-step process. The core strategy involves the initial formation of a cyanohydrin, followed by the acetylation of the tertiary hydroxyl group. This approach is favored for its efficiency and the accessibility of the starting materials. The cyanohydrin formation establishes the key carbon-carbon bond, introducing the nitrile functionality, while the subsequent acetylation yields the final acetate ester.[1][2]

Causality of the Synthetic Route: The choice of a two-step sequence is deliberate. A one-pot reaction, while seemingly more efficient, can be complicated by competing reactions and purification challenges. By isolating the intermediate cyanohydrin, we ensure a cleaner conversion in the subsequent acetylation step. This stepwise approach provides better control over the reaction conditions and ultimately leads to a higher purity of the final product.

Reaction Mechanism

The overall transformation is best understood by examining the mechanism of each individual step.

Step 1: Nucleophilic Addition - Formation of 1-Hydroxycycloheptanecarbonitrile

This reaction is a classic example of nucleophilic addition to a carbonyl group.[3] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cycloheptanone.[1] This process is typically base-catalyzed to ensure a sufficient concentration of the cyanide anion.[2] The resulting tetrahedral alkoxide intermediate is then protonated to yield the cyanohydrin.[2] The reaction is reversible, and for unhindered ketones like cycloheptanone, the equilibrium generally favors the formation of the cyanohydrin product.[3][4]

Cyanohydrin Formation Mechanism ketone Cycloheptanone r1 ketone->r1 cyanide CN⁻ cyanide->r1 Nucleophilic Attack intermediate Tetrahedral Alkoxide Intermediate r2 intermediate->r2 hcn HCN hcn->r2 Protonation product 1-Hydroxycycloheptanecarbonitrile cyanide_regen CN⁻ r1->intermediate r2->product r2->cyanide_regen Regenerated r3 Acetylation Mechanism cyanohydrin 1-Hydroxycycloheptanecarbonitrile r2 cyanohydrin->r2 ac2o Acetic Anhydride r1 ac2o->r1 pyridine Pyridine (catalyst) pyridine->r1 Activation intermediate Acetylpyridinium Ion (reactive intermediate) intermediate->r2 Nucleophilic Acyl Substitution product This compound byproduct Pyridinium Acetate r1->intermediate r2->product r2->byproduct

Caption: Mechanism of O-Acetylation.

Experimental Protocol

CRITICAL SAFETY NOTICE: This procedure involves the use of sodium cyanide, which is highly toxic and can release fatal hydrogen cyanide gas if acidified. All manipulations involving sodium cyanide must be performed in a certified chemical fume hood by trained personnel. [5][6]An emergency cyanide exposure kit should be readily available. Never work alone when handling cyanides. [7][8]

Part A: Synthesis of 1-Hydroxycycloheptanecarbonitrile
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Cycloheptanone112.1710.0 g0.089
Sodium Cyanide49.014.8 g0.098
Acetic Acid60.055.4 g0.090
Water18.0220 mL-
Diethyl Ether74.12~150 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add sodium cyanide (4.8 g) and water (20 mL). Stir the mixture until the sodium cyanide is fully dissolved.

  • Add cycloheptanone (10.0 g) to the cyanide solution. Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add glacial acetic acid (5.4 g) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The in-situ generation of HCN requires careful temperature control to prevent excessive gas evolution.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours, followed by stirring at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 1-hydroxycycloheptanecarbonitrile, is obtained as a pale yellow oil. This crude product is often of sufficient purity for the next step.

Part B: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Hydroxycycloheptanecarbonitrile (crude)139.19~12.4 g (from Part A)~0.089
Acetic Anhydride102.0913.6 g0.133
Pyridine79.1010.6 g0.134
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • Dissolve the crude 1-hydroxycycloheptanecarbonitrile (~12.4 g) in dry dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add pyridine (10.6 g) to the solution, followed by the slow addition of acetic anhydride (13.6 g). The addition may be exothermic; an ice bath can be used to maintain the temperature at around 20-25 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl to neutralize the pyridine.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Overall Workflow

Synthesis Workflow start Start: Cycloheptanone step1 Step 1: Cyanohydrin Formation Reagents: NaCN, Acetic Acid, H2O Conditions: 0-10°C, then RT start->step1 workup1 Workup 1: - Diethyl Ether Extraction - Brine Wash - Drying (Na2SO4) - Solvent Removal step1->workup1 intermediate Intermediate: 1-Hydroxycycloheptanecarbonitrile (crude) workup1->intermediate step2 Step 2: O-Acetylation Reagents: Acetic Anhydride, Pyridine Solvent: Dichloromethane Conditions: RT, 4-6h intermediate->step2 workup2 Workup 2: - 1M HCl Wash - NaHCO3 Wash - Brine Wash - Drying (MgSO4) - Solvent Removal step2->workup2 purification Purification: Vacuum Distillation or Column Chromatography workup2->purification product Final Product: This compound purification->product

Caption: Overall experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Absence of the hydroxyl proton signal from the cyanohydrin intermediate. Appearance of a singlet corresponding to the acetyl methyl protons (typically around δ 2.1 ppm). Multiplets corresponding to the cycloheptyl ring protons.
¹³C NMR Appearance of a carbonyl carbon signal for the acetate group (typically around δ 170 ppm) and a methyl carbon signal (around δ 21 ppm). Signal for the quaternary carbon bearing the nitrile and acetate groups. Signals for the cycloheptyl ring carbons.
IR Spectroscopy Strong absorption band for the nitrile (C≡N) stretch (around 2230-2250 cm⁻¹). Strong absorption band for the ester carbonyl (C=O) stretch (around 1740-1750 cm⁻¹). Absence of the broad O-H stretch from the cyanohydrin intermediate.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₀H₁₅NO₂ (181.23 g/mol ).

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process checks and final product characterization.

  • TLC Monitoring: Regular monitoring of the acetylation step (Part B) allows for the confirmation of the consumption of the starting cyanohydrin and the formation of a new, less polar product.

  • Spectroscopic Confirmation: The combination of NMR and IR spectroscopy provides a robust method for confirming the structure of the final product. The disappearance of the hydroxyl group signal and the appearance of the characteristic acetate signals serve as definitive proof of a successful reaction.

  • Purification: The final purification step, either by distillation or chromatography, ensures the removal of any unreacted starting materials or byproducts, leading to a product of high purity suitable for further applications.

References

  • Belokon, Y., Gutnov, A., et al. (2002). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications. [Link]

  • Nowak, R. M. (1963). A new synthesis of vinyl acetate. Journal of Organic Chemistry, 28(5), 1182–1187.
  • Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934.
  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved from [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Cox, R. H., & O'Neal, M. J. (1951). The Preparation of Acetone Cyanohydrin. Organic Syntheses, 31, 1.
  • Zhang, T., Li, M.-J., & Zhang, Z.-H. (2005). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2005(10), 652-653.
  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. Retrieved from [Link]

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An In-Depth Technical Guide to 1-Cyanocycloheptyl Acetate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Cyanocycloheptyl acetate, a specialty chemical intermediate. While the specific historical record of its discovery is not extensively documented, its synthesis and properties can be understood through the well-established chemistry of cyanohydrins and their derivatives. This document details the probable synthetic routes, reaction mechanisms, and key chemical and physical properties of this compound. Furthermore, it explores its potential applications, particularly as a building block in the synthesis of more complex molecules relevant to the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of cyanohydrin chemistry. The formation of cyanohydrins, by the addition of hydrocyanic acid to carbonyl compounds, has been a fundamental reaction in organic synthesis for over a century. The subsequent acylation of these cyanohydrins to form stable acetate esters provided chemists with versatile intermediates for a wide range of transformations.

While there is no definitive record of the first synthesis of this compound, it is reasonable to surmise that its preparation was an extension of established methodologies applied to cycloheptanone. Its existence as a commercially available, albeit not widely studied, chemical intermediate suggests its utility in specific synthetic pathways, likely as a precursor to molecules with larger and more complex architectures. The presence of the "cyanocycloheptyl" moiety in several patented pharmaceutical compounds points towards its potential role in drug discovery and development.[1][2][3][4][5]

Physicochemical Properties

This compound is a liquid at room temperature with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 71172-45-7Chemical Point[6]
Molecular Formula C₁₀H₁₅NO₂Chemical Point[6]
Molecular Weight 181.23 g/mol ---
Appearance Liquid---
Purity Typically ≥98%---
Storage 2-8°C---

Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step process starting from cycloheptanone. The first step involves the formation of the corresponding cyanohydrin, followed by acetylation.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone, forming a tetrahedral intermediate which is then protonated to yield the cyanohydrin. The cyanohydrin is subsequently acetylated, typically using acetic anhydride or acetyl chloride, to produce the final product.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Acetylation Cycloheptanone Cycloheptanone Intermediate1 Tetrahedral Intermediate Cycloheptanone->Intermediate1 + CN⁻ Cyanide CN⁻ Cyanohydrin Cycloheptanone Cyanohydrin Intermediate1->Cyanohydrin + H⁺ Proton H⁺ Cyanohydrin2 Cycloheptanone Cyanohydrin Product This compound Cyanohydrin2->Product + (CH₃CO)₂O AceticAnhydride Acetic Anhydride AceticAcid Acetic Acid Product->AceticAcid (byproduct)

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for cyanohydrin acetate synthesis.

Materials:

  • Cycloheptanone

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Acetic Acid

  • Acetic Anhydride

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Cyanohydrin Formation:

    • In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cooled in an ice bath.

    • A solution of cycloheptanone (1.0 equivalent) in a suitable solvent (e.g., diethyl ether) is added dropwise to the cyanide solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine.

  • Acetylation:

    • The dried (over anhydrous MgSO₄) ethereal solution of the crude cyanohydrin is placed in a clean, dry round-bottom flask.

    • Acetic anhydride (1.2 equivalents) is added, and the mixture is stirred at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture is then carefully washed with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid and anhydride, followed by washing with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the final product of high purity.

Analytical Characterization (Predicted)

As there is a lack of published, peer-reviewed spectral data for this compound, the following characterization is based on predictions from established spectroscopic principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the acetate methyl group and the cycloheptyl ring protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.1Singlet3H-O-C(=O)-CH₃
~ 1.5 - 2.0Multiplet12HCycloheptyl ring protons (-CH₂-)
¹³C NMR Spectroscopy

The carbon NMR spectrum will be distinguished by the quaternary carbon of the cyano and acetate-bearing carbon, the carbonyl carbon of the acetate, the nitrile carbon, and the carbons of the cycloheptyl ring.

Chemical Shift (ppm)Assignment
~ 170Carbonyl carbon (-C=O)
~ 120Nitrile carbon (-C≡N)
~ 75Quaternary carbon (-C(CN)OAc)
~ 30 - 40Cycloheptyl ring carbons (-CH₂-)
~ 20Acetate methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and the ester functional groups.[7][8]

Wavenumber (cm⁻¹)IntensityAssignment
~ 2240Sharp, MediumC≡N stretch
~ 1745StrongC=O stretch (ester)
~ 1230StrongC-O stretch (ester)
~ 2850 - 2950Medium-StrongC-H stretch (aliphatic)
Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 181. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z 43) or acetic acid (CH₃COOH, m/z 60), and fragmentation of the cycloheptyl ring.[9]

Applications in Drug Development and Organic Synthesis

While specific, documented applications of this compound are scarce, the "cyanocycloheptyl" structural motif has appeared in several patents for pharmaceutically active compounds. This suggests that this compound or its derivatives serve as valuable intermediates in the synthesis of these molecules.

For instance, benzamide derivatives containing a 1-cyanocycloheptyl group have been investigated as inhibitors of the P2X7 receptor, which is implicated in inflammatory diseases.[4] The synthesis of such compounds could potentially involve intermediates derived from this compound.

Furthermore, cyanohydrin acetates are versatile precursors in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The acetate group can be hydrolyzed to reveal the hydroxyl group of the original cyanohydrin. This array of possible transformations makes this compound a potentially useful starting material for the synthesis of a variety of substituted cycloheptane derivatives.

G cluster_0 Synthetic Utility Start 1-Cyanocycloheptyl acetate Amine 1-(Aminomethyl)cycloheptyl acetate Start->Amine Reduction of Nitrile Acid 1-Carboxycycloheptyl acetate Start->Acid Hydrolysis of Nitrile HydroxyAmide 1-Hydroxycycloheptane- 1-carboxamide Start->HydroxyAmide Partial Hydrolysis of Nitrile

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound, while not a widely publicized compound, represents a valuable chemical intermediate with plausible applications in synthetic and medicinal chemistry. Its synthesis is straightforward, relying on well-understood and scalable chemical reactions. The presence of two versatile functional groups, a nitrile and an acetate, on a seven-membered carbocyclic ring, provides a platform for the generation of a diverse range of more complex molecules. For researchers and professionals in drug discovery and development, understanding the synthesis and reactivity of such building blocks is crucial for the design and execution of novel synthetic strategies.

References

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved from [Link]

  • Galderma Research & Development. (2018).
  • Perrigo Israel Pharmaceuticals Ltd. (2007). Pharmaceutical composition and method for transdermal drug delivery. US20050042268A1.
  • Marius Pharmaceuticals LLC. (2017).
  • Abbott Laboratories. (2008). Benzamide inhibitors of the P2X7 receptor. US7407956B2.
  • Chemical Point. (n.d.). This compound. Chemical Point. Retrieved from [Link]

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  • Almirall, S.A. (2022).

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Unlocking Potential: A Technical Guide to the Research Frontiers of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of chemical entities, there exist molecules of quiet potential, their properties and applications yet to be charted. 1-Cyanocycloheptyl acetate (CAS No. 71172-45-7) is one such compound.[1][2] With the molecular formula C10H15NO2, this molecule combines a seven-membered carbocyclic ring with a cyanohydrin acetate functionality.[1][2][3] While specific literature on this exact structure is notably scarce, the constituent functional groups—the cyanohydrin and the acetate ester—are cornerstones of synthetic and medicinal chemistry.[3] Cyanohydrins are well-established as versatile intermediates for a plethora of valuable molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs).[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It will not recount established facts about this compound, as there are few to tell. Instead, it serves as a forward-looking technical roadmap, proposing novel and actionable research areas. By deconstructing the molecule into its reactive components and drawing parallels from well-documented chemical principles, we will illuminate a path for future investigation, transforming this data-poor compound into a potential lead for innovation in both medicinal chemistry and materials science.

Part 1: Foundational Chemistry & Proposed Synthesis

A robust research program begins with a reliable supply of the target molecule. Given the absence of a published synthesis for this compound, this section outlines a proposed synthetic route and the necessary characterization protocols.

Physicochemical Profile

A summary of the known and predicted properties of this compound is presented below. These values serve as a baseline for empirical verification upon successful synthesis.

PropertyValueSource
CAS Number 71172-45-7[1][2][7]
Molecular Formula C10H15NO2[1][2][3]
Molecular Weight 181.23 g/mol [1]
IUPAC Name (1-cyanocycloheptyl) acetate[1][3]
Predicted XlogP 2.0[3]
Predicted CCS ([M+H]+) 135.6 Ų[3]
Proposed Synthesis of this compound

The most logical approach to synthesizing this compound is a two-step process starting from the readily available cycloheptanone.

Step 1: Formation of 1-Hydroxycycloheptanecarbonitrile (Cyanohydrin Formation)

The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone. A highly effective and safer alternative to using gaseous hydrogen cyanide is trimethylsilyl cyanide (TMSCN).[4] This reagent reacts with carbonyls in the presence of a catalyst to form a silyl-protected cyanohydrin, which can be easily deprotected.[4]

Step 2: Acetylation of 1-Hydroxycycloheptanecarbonitrile

The resulting cyanohydrin possesses a hydroxyl group that can be readily esterified to the target acetate. Acetic anhydride is a common and efficient reagent for this transformation, often catalyzed by a base like pyridine or an acid.

The overall proposed synthetic workflow is visualized below.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Acetylation Cycloheptanone Cycloheptanone SilylEther O-silyl cyanohydrin intermediate Cycloheptanone->SilylEther Cyanosilylation TMSCN Trimethylsilyl Cyanide (TMSCN) Catalyst (e.g., ZnI2) TMSCN->SilylEther Cyanohydrin 1-Hydroxycycloheptanecarbonitrile SilylEther->Cyanohydrin Deprotection Deprotection Aqueous Workup (e.g., HCl) Deprotection->Cyanohydrin Target This compound Cyanohydrin->Target Esterification AceticAnhydride Acetic Anhydride Pyridine AceticAnhydride->Target

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

  • Cyanohydrin Formation: To a solution of cycloheptanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N2), add a catalytic amount of a Lewis acid (e.g., ZnI2, 0.05 eq). Cool the mixture to 0 °C. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS. Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and stir vigorously for 30 minutes to hydrolyze the silyl ether. Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure to yield crude 1-hydroxycycloheptanecarbonitrile.

  • Acetylation: Dissolve the crude cyanohydrin from the previous step in pyridine or dichloromethane. Add acetic anhydride (1.5 eq). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material. Upon completion, quench with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO3, and brine. Dry the organic layer and concentrate to yield the crude product. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.

Proposed Physicochemical Characterization

Confirmation of the synthesized product's identity and purity is paramount. The following techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic peaks for the cycloheptyl protons, a singlet for the methyl group of the acetate, and the absence of the hydroxyl proton from the cyanohydrin precursor. ¹³C NMR should confirm the presence of the nitrile carbon, the ester carbonyl carbon, the quaternary carbon, and the carbons of the cycloheptyl ring.

  • Infrared (IR) Spectroscopy: Key stretches to identify are the C≡N (nitrile) band around 2230-2250 cm⁻¹, the C=O (ester) band around 1740-1750 cm⁻¹, and C-O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the compound.

Part 2: Potential Research Areas

The true value of this compound lies in its potential as a versatile building block. The following sections outline three promising avenues for research.

Research Area 1: A Novel Scaffold for Medicinal Chemistry

Rationale: The cyanohydrin acetate moiety is a masked α-hydroxy acid, α-amino acid, or β-amino alcohol. The seven-membered cycloheptyl ring is a relatively underexplored scaffold in drug discovery compared to more common five- and six-membered rings. This unique combination could lead to novel compounds with unique pharmacological profiles due to different conformational flexibility and vectoral presentation of functional groups.

Proposed Synthetic Derivatives & Potential Biological Targets:

  • α-Hydroxy-cycloheptylamides and Acids (Anti-inflammatory/Anticancer):

    • Synthetic Path: Mild acidic or basic hydrolysis of the nitrile group can yield an amide, while more vigorous hydrolysis can produce the corresponding α-hydroxy carboxylic acid.

    • Potential Activity: α-Hydroxy acids are known to possess various biological activities. These novel cycloheptyl derivatives could be screened against panels of cancer cell lines or in anti-inflammatory assays.

  • 1-(Aminomethyl)cycloheptan-1-ol (Neurological & Antiviral Applications):

    • Synthetic Path: Reduction of the nitrile group (e.g., using LiAlH4 or catalytic hydrogenation) yields a primary amine. Subsequent hydrolysis of the acetate group would furnish the target β-amino alcohol.

    • Potential Activity: The β-amino alcohol motif is a key pharmacophore in many drugs. Furthermore, cyanohydrins have been identified as anchoring groups for potent inhibitors of viral proteases, such as the Enterovirus 71 3C protease.[8] This derivative could be a starting point for novel antiviral agents.

  • Cycloheptyl α-Amino Acids (Enzyme Inhibitors):

    • Synthetic Path: A Strecker-like synthesis or manipulation of the 1-(aminomethyl)cycloheptan-1-ol could lead to a novel, non-proteinogenic α-amino acid with a cycloheptyl side chain.

    • Potential Activity: These conformationally constrained amino acids could be potent and selective inhibitors of proteases or other enzymes.

G cluster_0 Derivative Synthesis cluster_1 Biological Screening Start 1-Cyanocycloheptyl acetate Amide α-Hydroxy-cycloheptylamide Start->Amide Nitrile hydrolysis AminoAlcohol 1-(Aminomethyl)cycloheptan-1-ol Start->AminoAlcohol Nitrile reduction, Ester hydrolysis AminoAcid Cycloheptyl α-Amino Acid Start->AminoAcid Multi-step transformation Screen1 Anticancer & Anti-inflammatory Assays Amide->Screen1 Screen2 Antiviral (e.g., Protease Inhibition) & CNS Receptor Binding Assays AminoAlcohol->Screen2 Screen3 Enzyme Inhibition Assays AminoAcid->Screen3

Caption: Workflow for medicinal chemistry exploration.

Research Area 2: Asymmetric Synthesis & Biocatalysis

Rationale: While this compound itself is achiral, the principles of its synthesis can be extended to prochiral ketones, making enantioselective synthesis a key research area. Biocatalysis offers an environmentally friendly and highly selective method to achieve this.

Proposed Research Directions:

  • Enzymatic Synthesis of Chiral Cyanohydrins:

    • Methodology: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and ketones.[9] Screening a library of (R)- and (S)-selective HNLs with cycloheptanone and a cyanide source could provide an efficient route to enantiopure 1-hydroxycycloheptanecarbonitrile, a direct precursor to chiral derivatives.

    • Significance: This would open the door to stereospecific drug design, as enantiomers often have drastically different biological activities.[10]

  • Enzymatic Kinetic Resolution:

    • Methodology: For a chiral cyanohydrin acetate analog, a kinetic resolution could be performed using lipases. These enzymes can enantioselectively hydrolyze one enantiomer of the acetate ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

    • Significance: This provides an alternative or complementary approach to accessing enantiopure building blocks.

Research Area 3: Precursor for Novel Polymeric Materials

Rationale: The nitrile functionality and the cycloheptyl ring offer unique possibilities in materials science. The nitrile group can undergo polymerization, and the bulky, flexible seven-membered ring could impart desirable physical properties to a polymer, such as a lower glass transition temperature or increased solubility.

Proposed Research Directions:

  • Synthesis of Functionalized Monomers:

    • Methodology: Modify this compound to introduce a polymerizable group, such as a vinyl or acrylate moiety. For example, the parent cyanohydrin could be reacted with acryloyl chloride.

    • Objective: To create a novel monomer where the cycloheptyl cyanohydrin acetate group is a pendant functionality.

  • Polymerization and Characterization:

    • Methodology: Investigate the free-radical or controlled polymerization (e.g., RAFT, ATRP) of the newly synthesized monomer.

    • Objective: To synthesize novel polymers and characterize their properties, including molecular weight (GPC), thermal stability (TGA), and thermal transitions (DSC). The unique cycloheptyl group may lead to polymers with interesting optical or mechanical properties.

Conclusion

This compound, while currently absent from the scientific literature, stands as a molecule of significant latent potential. Its synthesis is feasible through established chemical transformations, and its structure represents a confluence of reactive functionalities and a unique carbocyclic scaffold. This guide has laid out a multi-pronged research strategy, from foundational synthesis to advanced applications in medicinal chemistry and materials science. The proposed avenues—developing novel bioactive compounds, exploring enantioselective synthesis through biocatalysis, and creating new polymers—provide a comprehensive framework for future investigation. It is through the exploration of such uncharted chemical territory that the next generation of therapeutics and advanced materials will be discovered.

References

  • Cas Number Lookup. (n.d.). This compound molecular information.
  • Chemical Point. (n.d.). This compound.
  • Nagoya University. (2016, February 22). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily.
  • ChemicalBook. (2023, May 4). This compound | 71172-45-7.
  • PubChemLite. (n.d.). This compound (C10H15NO2).
  • MilliporeSigma. (n.d.). The Chemistry of Cyanohydrins: Leveraging TMSCN in Synthesis.
  • Google Patents. (n.d.). EP0432504B1 - Process for preparing 1-(aminomethyl)cyclohexane acetic acid.
  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References.
  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6375-6389.
  • Gregory, C. (2000). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649-3682.
  • Wang, L., et al. (2015). Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. Journal of Medicinal Chemistry, 58(23), 9436–9441.
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Methodological & Application

Application Note & Synthesis Protocol: 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Cyanocycloheptyl Acetate, a versatile chemical intermediate. The protocol is structured as a two-step process, beginning with the formation of a cyanohydrin intermediate from cycloheptanone, followed by its subsequent acetylation. This guide is intended for researchers in organic chemistry and drug development, offering a detailed experimental procedure, an exploration of the underlying reaction mechanisms, critical safety considerations, and characterization data. The causality behind procedural choices is emphasized to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction and Significance

Cyanohydrin acetates are valuable precursors in organic synthesis, serving as building blocks for a variety of more complex molecules, including α-hydroxy acids, β-amino alcohols, and other pharmaceutically relevant scaffolds.[1] The synthesis of this compound from cycloheptanone is a representative example of a robust and scalable chemical transformation. This process involves two fundamental organic reactions: nucleophilic addition to a carbonyl group and nucleophilic acyl substitution. Understanding this sequence provides a foundational model for the synthesis of related structures.

Reaction Mechanism and Scientific Principles

The synthesis of this compound proceeds via a two-stage mechanism. A thorough understanding of these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Cyanohydrin Formation from Cycloheptanone

The first stage is the nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone. This reaction is reversible and base-catalyzed.[2][3]

  • Generation of the Nucleophile: The reaction is typically not performed with highly toxic hydrogen cyanide (HCN) gas directly.[4] Instead, a safer, in situ generation method is used, combining a salt like sodium cyanide (NaCN) with a weak acid. A slightly acidic pH (around 4-5) ensures the presence of both free cyanide ions (CN⁻) and sufficient HCN to protonate the intermediate.[4][5]

  • Nucleophilic Attack: The potent cyanide nucleophile (CN⁻) attacks the electrophilic carbonyl carbon of cycloheptanone. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[3]

  • Protonation: The negatively charged alkoxide is then protonated by a proton source (HCN or a weak acid in the solution) to yield the final 1-cyanocycloheptanol product, regenerating the cyanide ion catalyst in the process.[2]

Cyclic ketones like cycloheptanone readily form cyanohydrins in good yield due to manageable steric hindrance around the carbonyl group.[6][7]

Stage 2: Acetylation of 1-Cyanocycloheptanol

The second stage involves the conversion of the hydroxyl group of the cyanohydrin into an acetate ester. This is a classic esterification reaction, specifically a nucleophilic acyl substitution.

  • Activation of the Acetylating Agent: Acetic anhydride is used as the acetylating agent. A base, such as pyridine or a tertiary amine, is often added as a catalyst. The base deprotonates the hydroxyl group of the cyanohydrin, making it a more potent nucleophile.

  • Nucleophilic Attack: The resulting alkoxide attacks one of the carbonyl carbons of the acetic anhydride.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a stable acetate ion as a leaving group and forming the desired this compound product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurityNotes
CycloheptanoneC₇H₁₂O112.1711.22 g (0.10 mol)≥98%
Sodium Cyanide (NaCN)NaCN49.015.88 g (0.12 mol)≥97%EXTREMELY TOXIC
Acetic Acid (Glacial)CH₃COOH60.05~6.0 g (0.10 mol)99.7%Used to adjust pH
Acetic Anhydride(CH₃CO)₂O102.0912.25 g (0.12 mol)≥98%Corrosive
PyridineC₅H₅N79.109.5 g (0.12 mol)≥99%Catalyst, toxic
Diethyl Ether(C₂H₅)₂O74.12500 mLAnhydrousExtraction solvent
Saturated NaHCO₃NaHCO₃(aq)-200 mL-For washing
Brine (Saturated NaCl)NaCl(aq)-100 mL-For washing
Magnesium SulfateMgSO₄120.37~10 gAnhydrousDrying agent
Deionized WaterH₂O18.02As needed-
Critical Safety Precautions
  • Cyanide Hazard: Sodium cyanide and its reaction product, hydrogen cyanide (HCN), are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1][4] All manipulations involving cyanide must be performed in a certified chemical fume hood with excellent ventilation.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves at all times. Consider using heavy-duty gloves when handling solid NaCN.

  • Acid Addition: Never add acid directly to solid cyanide. Acidification of cyanide solutions must be done slowly and carefully within the fume hood to control the release of HCN gas.

  • Waste Disposal: All cyanide-containing waste (liquid and solid) must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) according to institutional safety protocols before disposal.

  • Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) readily available and ensure all personnel are trained in its use.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Stage 1: Cyanohydrin Formation cluster_intermediate Intermediate cluster_reagents2 Stage 2 Reagents cluster_step2 Stage 2: Acetylation cluster_end Final Product A Cycloheptanone Step1 Nucleophilic Addition (0-5 °C, Aqueous) A->Step1 B Sodium Cyanide B->Step1 C Acetic Acid C->Step1 Intermediate 1-Cyanocycloheptanol (Crude Product) Step1->Intermediate Workup & Extraction Step2 Nucleophilic Acyl Substitution (Room Temp) Intermediate->Step2 D Acetic Anhydride D->Step2 E Pyridine E->Step2 Product This compound Step2->Product Workup & Purification

Caption: Overall workflow for the two-stage synthesis of this compound.

Step-by-Step Procedure

Part A: Synthesis of 1-Cyanocycloheptanol

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Cyanide Solution: In the flask, dissolve sodium cyanide (5.88 g) in 40 mL of deionized water and cool the solution to 0-5 °C.

  • Reactant Addition: Add cycloheptanone (11.22 g) to the cyanide solution.

  • Acidification: Prepare a solution of glacial acetic acid (6.0 g) in 20 mL of water. Add this solution dropwise from the dropping funnel to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil, 1-cyanocycloheptanol, is used in the next step without further purification.

Part B: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve the crude 1-cyanocycloheptanol from Part A in 100 mL of diethyl ether.

  • Reagent Addition: Add pyridine (9.5 g) to the solution, followed by the slow, dropwise addition of acetic anhydride (12.25 g). An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 12-16 hours (overnight).

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization and Expected Results

The final product, this compound (C₁₀H₁₅NO₂), has a molecular weight of 181.23 g/mol .[8]

  • Appearance: Colorless to pale yellow oil.

  • Yield: Typical yields for this two-step synthesis range from 65-80%.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals corresponding to the acetate methyl protons (~2.1 ppm), and the cycloheptyl ring protons.

    • ¹³C NMR: Expect signals for the nitrile carbon (~118-120 ppm), the ester carbonyl carbon (~170 ppm), and the quaternary carbon C(OAc)CN.

    • IR Spectroscopy: Characteristic peaks should be observed for the nitrile C≡N stretch (~2240 cm⁻¹) and the ester C=O stretch (~1750 cm⁻¹).

References

  • Belokon', Y., Gutnov, A., et al. (2002). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry. [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). OrgoSolver. [Link]

  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Taylor & Francis Online. [Link]

  • BYJU'S. (n.d.). Give plausible explanation for each of the following: (i) Cyclohexanone forms cyanohydrin in good yield. YouTube. [Link]

  • McMurry, J. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. OpenStax. [Link]

  • PubChemLite. (n.d.). This compound (C10H15NO2). [Link]

  • Enantioenriched Acylated Cyanohydrins: Synthesis and Analysis. (2010). Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2020). 19.7: Nucleophilic Addition of Cyanide and Acetylide. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • McMurry, J. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Organic Chemistry. [Link]

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Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Acetoxy Nitriles in Synthetic Chemistry

α-Acetoxy nitriles, such as 1-Cyanocycloheptyl acetate, are valuable intermediates in organic synthesis. The presence of both a nitrile and an acetate group on a quaternary carbon center provides a versatile scaffold for the introduction of various functionalities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. The acetate group can serve as a protecting group for the tertiary alcohol or as a leaving group in substitution reactions. This unique combination of reactive sites makes this compound a potentially useful building block in the synthesis of pharmaceuticals and other complex organic molecules.

This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of this compound. It is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process starting from the readily available cycloheptanone:

  • Cyanohydrin Formation: Nucleophilic addition of a cyanide source to the carbonyl group of cycloheptanone to form 1-cyanocycloheptanol.

  • Acetylation: Esterification of the resulting tertiary alcohol with an acetylating agent to yield the final product, this compound.

This strategy is predicated on the well-established reactivity of ketones towards nucleophiles and the subsequent functionalization of the resulting alcohol.

Step 1: Cyanohydrin Formation - Mechanistic Insights

The formation of a cyanohydrin from a ketone is a classic example of nucleophilic addition to a carbonyl group.[1][2] The reaction is typically base-catalyzed, where a catalytic amount of base is used to generate the cyanide anion (CN⁻) from a source like hydrogen cyanide (HCN) or an alkali metal cyanide salt (e.g., NaCN, KCN).[1][3] The highly nucleophilic cyanide ion then attacks the electrophilic carbonyl carbon of cycloheptanone, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a proton source in the reaction mixture (such as HCN or water) to yield the cyanohydrin, 1-cyanocycloheptanol.

The reaction is reversible, and the position of the equilibrium is influenced by steric hindrance around the carbonyl group.[4][5] While unhindered ketones and aldehydes generally favor cyanohydrin formation, highly substituted ketones may exhibit an unfavorable equilibrium.[1][4] Cycloheptanone is considered to be relatively unhindered, and therefore a good yield of the corresponding cyanohydrin is expected.

Step 2: Acetylation - Stabilizing the Intermediate

Cyanohydrins can be unstable, particularly under basic conditions, where the equilibrium can shift back to the starting ketone. To isolate a stable product, the hydroxyl group of the intermediate 1-cyanocycloheptanol is acylated. Acetylation with a reagent such as acetic anhydride provides the stable O-acetylcyanohydrin, this compound.[6] This reaction is typically performed in the presence of a base, such as pyridine or a tertiary amine, which acts as a catalyst and scavenges the acetic acid byproduct.

Experimental Protocols

PART 1: Synthesis of 1-Cyanocycloheptanol (Intermediate)

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
CycloheptanoneC₇H₁₂O112.1711.22 g (0.10 mol)≥98%
Sodium Cyanide (NaCN)NaCN49.015.39 g (0.11 mol)≥97%
Acetic Acid (Glacial)CH₃COOH60.056.6 g (0.11 mol)≥99.7%
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12200 mL≥99.5%
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-100 mL-
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-

Instrumentation:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Synthesis_Step1 cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up Cycloheptanone Cycloheptanone ReactionVessel Reaction Flask (0-5 °C) Cycloheptanone->ReactionVessel NaCN Sodium Cyanide NaCN->ReactionVessel AceticAcid Acetic Acid AceticAcid->ReactionVessel Slow Addition Quench Quench with Water ReactionVessel->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Drying Dry with MgSO₄ Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Crude 1-Cyanocycloheptanol Evaporation->Product

Caption: Workflow for the synthesis of 1-Cyanocycloheptanol.

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath.

  • Reagent Addition: In a fume hood, carefully add cycloheptanone (11.22 g, 0.10 mol) and sodium cyanide (5.39 g, 0.11 mol) to the reaction flask. Add 100 mL of diethyl ether.

  • Cyanohydrin Formation: While stirring the mixture vigorously, slowly add a solution of glacial acetic acid (6.6 g, 0.11 mol) in 50 mL of diethyl ether from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cycloheptanone spot.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-cyanocycloheptanol. The crude product is a pale yellow oil and is used in the next step without further purification.

PART 2: Synthesis of this compound (Final Product)

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Crude 1-CyanocycloheptanolC₈H₁₃NO139.19~0.10 mol (from Part 1)-
Acetic Anhydride(CH₃CO)₂O102.0912.25 g (0.12 mol)≥98%
Pyridine (anhydrous)C₅H₅N79.109.49 g (0.12 mol)≥99.8%
Dichloromethane (anhydrous)CH₂Cl₂84.93150 mL≥99.8%
1 M Hydrochloric AcidHCl(aq)-100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-100 mL-
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.0410 g-

Instrumentation:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Workflow Diagram:

Synthesis_Step2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Cyanohydrin Crude 1-Cyanocycloheptanol ReactionVessel Reaction Flask (0 °C to RT) Cyanohydrin->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Slow Addition Pyridine Pyridine Pyridine->ReactionVessel Wash_HCl Wash with 1M HCl ReactionVessel->Wash_HCl Wash_NaHCO3 Wash with NaHCO₃ and Brine Wash_HCl->Wash_NaHCO3 Drying Dry with Na₂SO₄ Wash_NaHCO3->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a fume hood, dissolve the crude 1-cyanocycloheptanol in 150 mL of anhydrous dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice-water bath.

  • Reagent Addition: Add anhydrous pyridine (9.49 g, 0.12 mol) to the solution. Slowly add acetic anhydride (12.25 g, 0.12 mol) from the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting cyanohydrin.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 100 mL of 1 M hydrochloric acid to neutralize the pyridine. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound as a colorless to pale yellow oil.

Safety Precautions: Handling Cyanide Compounds

EXTREME CAUTION IS REQUIRED WHEN WORKING WITH CYANIDE SALTS. Cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7][8][9][10] Hydrogen cyanide (HCN) gas, which has the faint odor of bitter almonds (though not everyone can detect it), can be generated when cyanides come into contact with acids.[7][10]

  • Engineering Controls: All manipulations involving solid cyanide salts or reactions that may generate HCN must be performed in a well-ventilated chemical fume hood.[7][8][9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves (double gloving is recommended).[7][8][10]

  • Designated Work Area: Establish a designated area for working with cyanides and clearly label it with appropriate warning signs.[8]

  • Never Work Alone: Never handle cyanides when working alone in the laboratory.[7][11]

  • Acid Incompatibility: Avoid the presence of acids in the immediate work area unless they are part of the experimental procedure.[8][9][11]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of in a designated, labeled hazardous waste container. A common quenching procedure involves the addition of an oxidizing agent like sodium hypochlorite (bleach) under basic conditions. Consult your institution's specific guidelines for cyanide waste disposal.

  • Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are aware of the location and use of safety showers, eyewash stations, and first aid supplies, including a cyanide antidote kit if available and you are trained in its use. In case of exposure, immediately remove the affected individual from the contaminated area, remove contaminated clothing, flush affected areas with copious amounts of water, and seek immediate medical attention by calling emergency services.[8][10]

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N stretch, C=O stretch of the ester).

  • Mass Spectrometry (MS): To determine the molecular weight.[12]

  • Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

This document provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering strictly to the safety precautions, researchers can safely and efficiently synthesize this versatile chemical intermediate. The provided mechanistic insights and workflow diagrams are intended to enhance the understanding and execution of this synthetic sequence.

References

  • Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. Retrieved from [Link]

  • NROChemistry. Strecker Synthesis. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]

  • University of Victoria. (2022, May 18). SWP - 005: Cyanides. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). SOP-Cyanide-Salt. Retrieved from [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

  • Hossain, M. A., & Bhor, M. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 64. [Link]

  • OpenStax. (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. Retrieved from [Link]

  • OrgoSolver. Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved from [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2022, November 16). Give plausible explanation for each of the following:(i) Cyclohexanone forms cyanohydrin in good. Retrieved from [Link]

  • Schmidt, S., & Gais, H. J. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases–a review. Organic & Biomolecular Chemistry, 14(25), 5835-5853. [Link]

  • PrepChem.com. Synthesis of Production of Cyclohexanone Cyanohydrin. Retrieved from [Link]

  • PubChemLite. This compound (C10H15NO2). Retrieved from [Link]

  • Chemguide. the preparation of nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Cyanohydrin Esters

α-Cyanohydrin esters, such as 1-cyanocycloheptyl acetate, are valuable intermediates in organic synthesis. The presence of both a nitrile and an ester functional group on a quaternary carbon provides a versatile scaffold for the construction of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester can be hydrolyzed or transesterified. This dual reactivity makes these compounds attractive starting materials for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, related α-aminonitriles are precursors to α-amino acids, highlighting the importance of this structural motif.[1][2] This document provides a detailed guide to the synthesis of this compound, focusing on a reliable two-step protocol involving the formation of a cyanohydrin intermediate followed by its acetylation.

Reaction Mechanism: A Two-Step Approach

The synthesis of this compound from cycloheptanone proceeds via a two-step mechanism:

  • Nucleophilic Addition of Cyanide: The first step is the formation of the cyanohydrin, 1-hydroxycycloheptanecarbonitrile. This reaction involves the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of cycloheptanone.[3][4] The reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like sodium or potassium cyanide.[5] Subsequent protonation of the resulting alkoxide yields the cyanohydrin.

  • Acylation of the Hydroxyl Group: The second step is the esterification of the hydroxyl group of the cyanohydrin intermediate. This is an acylation reaction where an acetylating agent, such as acetic anhydride or acetyl chloride, reacts with the alcohol in the presence of a base catalyst (e.g., pyridine) or a Lewis acid to form the acetate ester.

Reaction_Mechanism cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Acetylation Cycloheptanone Cycloheptanone Alkoxide Alkoxide Intermediate Cycloheptanone->Alkoxide + CN⁻ Cyanide CN⁻ Cyanohydrin 1-Hydroxycycloheptanecarbonitrile Alkoxide->Cyanohydrin + H⁺ Protonation H⁺ Cyanohydrin2 1-Hydroxycycloheptanecarbonitrile Product This compound Cyanohydrin2->Product + Acetic Anhydride AceticAnhydride Acetic Anhydride Byproduct Acetic Acid Product->Byproduct (byproduct)

Caption: Overall reaction mechanism for the two-step synthesis of this compound.

Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberKey Properties & Hazards
CycloheptanoneC₇H₁₂O112.17502-42-1Flammable liquid, skin irritant
Sodium CyanideNaCN49.01143-33-9Highly toxic, fatal if swallowed or in contact with skin
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Corrosive, causes severe skin burns and eye damage
PyridineC₅H₅N79.10110-86-1Flammable, harmful if swallowed, skin irritant
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely flammable, may form explosive peroxides
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive, causes severe skin burns and eye damage
Sodium BicarbonateNaHCO₃84.01144-55-8Mild irritant
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Hygroscopic

Experimental Protocol: Two-Step Synthesis

This protocol is designed for the synthesis of this compound on a laboratory scale. Extreme caution must be exercised when handling sodium cyanide due to its high toxicity. All manipulations involving cyanide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. A cyanide antidote kit should be readily available.

Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile

Workflow_Step1 start Start dissolve_NaCN Dissolve NaCN in water start->dissolve_NaCN add_cycloheptanone Add Cycloheptanone dissolve_NaCN->add_cycloheptanone cool_reaction Cool to 0-5 °C add_cycloheptanone->cool_reaction add_HCl Slowly add HCl cool_reaction->add_HCl stir_reaction Stir at room temperature add_HCl->stir_reaction extract Extract with Diethyl Ether stir_reaction->extract wash Wash organic layer extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate end Obtain crude 1-Hydroxycycloheptanecarbonitrile evaporate->end Workflow_Step2 start Start with crude cyanohydrin dissolve Dissolve in Pyridine start->dissolve cool Cool to 0-5 °C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride stir Stir at room temperature add_anhydride->stir quench Quench with water stir->quench extract Extract with Diethyl Ether quench->extract wash Wash organic layer extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify end Obtain pure This compound purify->end

Sources

The Synthetic Versatility of 1-Cyanocycloheptyl Acetate: A Precursor for Novel Cycloheptane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-cyanocycloheptyl acetate as a versatile precursor in modern organic synthesis. We delve into the strategic importance of this functionalized cycloheptane derivative, offering detailed, field-proven protocols for its synthesis and subsequent transformations into valuable building blocks. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are central pillars of this document. Key applications, including the synthesis of 1-hydroxycycloheptanecarboxylic acid and 1-(aminomethyl)cycloheptanol, are presented with step-by-step methodologies. This guide aims to empower chemists to leverage the unique reactivity of this compound in the design and execution of innovative synthetic strategies, particularly in the pursuit of novel therapeutics and functional materials.

Introduction: The Strategic Value of the Cycloheptane Moiety and its Functionalized Precursors

The cycloheptane ring is a key structural motif in a diverse array of natural products and pharmacologically active molecules. Its inherent conformational flexibility presents both a challenge and an opportunity in molecular design, allowing for intricate three-dimensional arrangements that can optimize binding interactions with biological targets. However, the controlled introduction of functional groups onto the cycloheptane scaffold often requires multi-step and sometimes low-yielding synthetic sequences.

This compound emerges as a strategically valuable intermediate that elegantly addresses this challenge. As an α-acetoxy nitrile, it possesses two orthogonal functional groups poised for a variety of chemical transformations. The nitrile moiety can be readily converted into a carboxylic acid or an amine, while the acetate serves as a protected hydroxyl group. This dual functionality, installed in a single stereocenter, renders this compound a powerful linchpin for the efficient construction of complex cycloheptane-containing molecules. The principles of cyanohydrin chemistry, which form the basis of this precursor's utility, are well-established and offer a reliable platform for synthetic exploration.[1][2][3]

Synthesis of this compound: A Detailed Protocol

The preparation of this compound is most efficiently achieved through a one-pot reaction from the readily available starting material, cycloheptanone. This procedure leverages the in situ formation of a cyanohydrin, which is immediately acetylated.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone, forming a cycloheptyl cyanohydrin intermediate. This intermediate is then acylated in the same reaction vessel with an acetylating agent, such as acetyl cyanide or a combination of a cyanide source and acetic anhydride, to yield the stable α-acetoxy nitrile product.[2]

Experimental Protocol: One-Pot Synthesis from Cycloheptanone

Materials:

  • Cycloheptanone

  • Acetyl cyanide (or potassium cyanide and acetic anhydride)

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or other suitable base catalyst[2]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cycloheptanone (1.0 eq).

  • Dissolve the cycloheptanone in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the catalyst (e.g., TBD, 0.05 eq) to the stirred solution.

  • Slowly add acetyl cyanide (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield and Characterization
  • Yield: 80-90%

  • Physical Appearance: Colorless to pale yellow oil.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.20 (s, 3H, -OCOCH₃), 1.90-1.50 (m, 12H, cycloheptyl protons).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~169.0 (C=O), 118.0 (CN), 75.0 (quaternary C), 38.0, 29.0, 23.0 (cycloheptyl CH₂), 21.0 (-OCOCH₃).

    • IR (neat, cm⁻¹): ~2240 (C≡N), ~1750 (C=O, ester), ~1230 (C-O, ester).

Note: The exact spectroscopic shifts should be determined for the synthesized compound and may vary slightly.

Applications in Organic Synthesis: Gateway to Functionalized Cycloheptanes

The synthetic utility of this compound lies in the selective transformation of its nitrile and acetate functionalities.

Workflow for the Utilization of this compound

G start This compound hydrolysis Hydrolysis (e.g., aq. HCl, heat) start->hydrolysis Nitrile & Ester Transformation reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) start->reduction Nitrile & Ester Transformation product1 1-Hydroxycycloheptane- carboxylic Acid hydrolysis->product1 product2 1-(Aminomethyl)cycloheptanol reduction->product2

Caption: Synthetic pathways from this compound.

Synthesis of 1-Hydroxycycloheptanecarboxylic Acid via Hydrolysis

The hydrolysis of this compound provides a direct route to α-hydroxy carboxylic acids, which are important building blocks in medicinal chemistry.

3.1.1. Reaction Principle

Under acidic conditions, both the nitrile and the ester functionalities of this compound are hydrolyzed. The nitrile group is converted to a carboxylic acid, and the acetate ester is cleaved to reveal a hydroxyl group, yielding the desired 1-hydroxycycloheptanecarboxylic acid.

3.1.2. Experimental Protocol

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated HCl and water.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours.

  • Monitor the reaction by TLC or by the cessation of gas evolution (ammonia).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to obtain pure 1-hydroxycycloheptanecarboxylic acid.

3.1.3. Expected Yield and Characterization

  • Yield: 70-85%

  • Physical Appearance: White crystalline solid.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.0 (br s, 1H, -COOH), ~5.0 (br s, 1H, -OH), 1.80-1.40 (m, 12H, cycloheptyl protons).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~175.0 (C=O), 78.0 (quaternary C-OH), 39.0, 29.0, 23.0 (cycloheptyl CH₂).

    • IR (KBr, cm⁻¹): ~3400-2500 (br, O-H and C-H), ~1710 (C=O).

Synthesis of 1-(Aminomethyl)cycloheptanol via Reduction

The reduction of this compound offers a pathway to valuable β-amino alcohols, which are prevalent in many pharmaceutical agents.

3.2.1. Reaction Principle

A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), will concurrently reduce both the nitrile and the ester functionalities. The nitrile is reduced to a primary amine, and the acetate is reduced to a hydroxyl group, affording 1-(aminomethyl)cycloheptanol.

3.2.2. Experimental Protocol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (2.5-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF and diethyl ether.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 1-(aminomethyl)cycloheptanol.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

3.2.3. Expected Yield and Characterization

  • Yield: 75-90%

  • Physical Appearance: Viscous oil or low-melting solid.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.80 (s, 2H, -CH₂NH₂), 2.50 (br s, 3H, -OH and -NH₂), 1.70-1.40 (m, 12H, cycloheptyl protons).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~74.0 (quaternary C-OH), 50.0 (-CH₂NH₂), 40.0, 29.0, 23.0 (cycloheptyl CH₂).

    • IR (neat, cm⁻¹): ~3350 (br, O-H and N-H), ~1590 (N-H bend).

Summary and Outlook

This compound stands out as a highly practical and versatile precursor for the synthesis of diverse cycloheptane derivatives. The straightforward and high-yielding protocol for its preparation from cycloheptanone makes it an accessible starting material for a wide range of synthetic endeavors. The detailed protocols provided herein for its conversion to 1-hydroxycycloheptanecarboxylic acid and 1-(aminomethyl)cycloheptanol showcase its potential for accessing key structural motifs relevant to drug discovery and materials science. The ability to selectively manipulate the nitrile and acetate functionalities opens up a vast chemical space for the creation of novel and complex molecules built upon the flexible cycloheptane core. Future work in this area could explore the diastereoselective transformations of derivatives of this compound, further expanding its utility in asymmetric synthesis.

References

  • or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

  • YouTube. (2024, January 14). Cyanohydrin Formation and Reactions. Retrieved from [Link]

  • Synthesis and elaboration of cyanohydrins. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0432504B1 - Process for preparing 1-(aminomethyl)cyclohexane acetic acid.

Sources

Application Note: Mild Saponification of 1-Cyanocycloheptyl Acetate for the Synthesis of 1-Cyanocycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed protocol for the hydrolysis of 1-cyanocycloheptyl acetate to its corresponding cyanohydrin, 1-cyanocycloheptanol. A mild, base-catalyzed saponification method using potassium carbonate in methanol is described, which offers high yields and minimizes the potential for degradation of the sensitive cyanohydrin product. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural guidance, mechanistic insights, and analytical protocols for reaction monitoring and product characterization.

Introduction: The Significance of Cyanohydrins and the Rationale for Mild Hydrolysis

Cyanohydrins are a valuable class of organic compounds characterized by the presence of a hydroxyl and a cyano group attached to the same carbon atom.[1] They serve as versatile synthetic intermediates, readily convertible to α-hydroxy acids, β-amino alcohols, and other important functionalities prevalent in pharmaceuticals and agrochemicals.[2] The synthesis of cyanohydrins often involves the protection of the hydroxyl group, commonly as an acetate ester, to enhance stability and facilitate purification.[2]

The deprotection of these acetylated cyanohydrins to regenerate the free hydroxyl group is a critical step in many synthetic pathways. While both acid- and base-catalyzed hydrolysis can achieve this transformation, the choice of conditions is paramount due to the inherent instability of many cyanohydrins.[3] Under harsh basic or acidic conditions, cyanohydrins can revert to the parent ketone or aldehyde and cyanide, a process known as retro-cyanohydrin formation.[3][4] Therefore, the development of mild and efficient hydrolysis protocols is essential to preserve the integrity of the target cyanohydrin.

This application note focuses on a robust and gentle method for the hydrolysis of this compound, employing potassium carbonate in methanol. This system provides a mildly basic environment that effectively cleaves the ester bond while minimizing the risk of cyanohydrin degradation.

Mechanistic Insight: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of this compound under the conditions described herein proceeds via a base-catalyzed nucleophilic acyl substitution, commonly known as saponification. The mechanism can be delineated into the following key steps:

  • Generation of the Nucleophile: Potassium carbonate, when dissolved in methanol, establishes an equilibrium that generates the methoxide ion (CH₃O⁻), a potent nucleophile.[5]

  • Nucleophilic Attack: The methoxide ion attacks the electrophilic carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 1-cyanocycloheptoxide anion as the leaving group.

  • Proton Transfer: The 1-cyanocycloheptoxide anion, a strong base, is protonated by the methanol solvent to yield the final product, 1-cyanocycloheptanol, and regenerates the methoxide catalyst.

This process is effectively irreversible because the final deprotonation step is highly favorable.

Diagram of the Hydrolysis Workflow

workflow Figure 1: Experimental Workflow for the Hydrolysis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve this compound in Methanol B 2. Add Potassium Carbonate A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Neutralize with Dilute HCl D->E Reaction Complete F 6. Remove Methanol in vacuo E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize by NMR and IR J->K

Caption: A schematic overview of the key stages in the hydrolysis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Varies
Methanol (MeOH)AnhydrousVaries
Potassium Carbonate (K₂CO₃)Anhydrous, PowderVaries
Ethyl Acetate (EtOAc)ACS GradeVaries
HexanesACS GradeVaries
Hydrochloric Acid (HCl)1 M aqueous solutionVaries
Sodium Sulfate (Na₂SO₄)AnhydrousVaries
Silica Gel60 Å, 230-400 meshVaries
TLC PlatesSilica gel 60 F₂₅₄Varies
Safety Precautions
  • Cyanohydrin Toxicity: Cyanohydrins are potentially toxic as they can decompose to release hydrogen cyanide.[6][7][8][9][10] All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

  • Waste Disposal: Dispose of all cyanide-containing waste according to institutional safety guidelines.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 0.2 M concentration).

  • Initiation of Hydrolysis: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes (see Section 4.1 for details). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, carefully neutralize the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude 1-cyanocycloheptanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11][12][13][14][15] A gradient elution system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective. Collect fractions and analyze by TLC to identify those containing the pure product.

  • Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-cyanocycloheptanol as a colorless oil or low-melting solid. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy (see Section 4.2).

Analytical Methods

Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) is a good starting point. Adjust the solvent polarity as needed for optimal separation.

  • Visualization:

    • UV light (254 nm) for aromatic substrates.

    • Staining with a potassium permanganate solution or ceric ammonium molybdate stain followed by gentle heating.

  • Procedure:

    • Spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • The starting acetate ester will have a higher Rf value (less polar) than the product alcohol (more polar). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of 1-cyanocycloheptanol is expected to show a characteristic broad singlet for the hydroxyl proton. The protons of the cycloheptyl ring will appear as a series of multiplets in the aliphatic region.

    • ¹³C NMR: The carbon atom bearing the hydroxyl and cyano groups is expected to have a chemical shift in the range of 60-75 ppm. The nitrile carbon will appear further downfield, typically around 120 ppm. For comparison, the carbon bearing the hydroxyl group in cycloheptanol appears at approximately 74.7 ppm.[16]

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group.

    • A sharp, medium-intensity absorption band around 2250-2230 cm⁻¹ corresponds to the C≡N stretching of the nitrile group.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique should be used with caution as cyanohydrins can be thermally labile and may decompose in the hot injector port, potentially showing the parent ketone as a major peak. If used, a cool-on-column injection method is recommended.

Expected Results

ParameterExpected Outcome
Reaction Time 2-4 hours at room temperature
Yield >90% (after purification)
Appearance Colorless oil or low-melting solid
TLC (4:1 Hexanes:EtOAc) Rf (product) < Rf (starting material)
¹³C NMR (CDCl₃) δ ≈ 120 ppm (CN), δ ≈ 60-75 ppm (C-OH)
IR (thin film) ν ≈ 3400-3200 cm⁻¹ (broad, O-H), ν ≈ 2250-2230 cm⁻¹ (sharp, C≡N)

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base or reaction time.Add additional potassium carbonate. If the reaction stalls, gentle warming (30-40 °C) may be beneficial.
Low Yield Product loss during work-up or purification.Ensure complete extraction by performing multiple extractions. Optimize column chromatography conditions.
Product Decomposition Presence of strong acid or base during work-up.Ensure careful neutralization. Avoid prolonged exposure to acidic or basic conditions.
Streaking on TLC Plate Sample is too concentrated.Dilute the sample before spotting on the TLC plate.

Conclusion

The protocol detailed in this application note provides a mild, efficient, and reliable method for the hydrolysis of this compound to 1-cyanocycloheptanol. The use of potassium carbonate in methanol at room temperature ensures the preservation of the sensitive cyanohydrin functionality, leading to high yields of the desired product. The described analytical techniques allow for straightforward monitoring of the reaction progress and comprehensive characterization of the final product, making this procedure a valuable tool for synthetic chemists in both academic and industrial settings.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetone Cyanohydrin. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]

  • Lucite International. (n.d.). Material Safety Data Sheet: Acetone Cyanohydrin.
  • Chem Service. (2016, February 2). Safety Data Sheet: Acetone cyanohydrin. Retrieved from [Link]

  • Pearson Education. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Hünig, S., & Schill, G. (1963). A Convenient and Improved Method for the Preparation of Cyanohydrin Esters from Acyl Cyanides and Aldehydes. Chemische Berichte, 96(1), 310-313.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone cyanohydrin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0131309). Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin. Retrieved from [Link]

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Schäfer, D., & Gröger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6359-6370.
  • Belokon, Y. N., North, M., & Pizzato, F. (2010). Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate. Beilstein Journal of Organic Chemistry, 6, 1043–1055.
  • ResearchGate. (2025, August 10). Solubility of Potassium Carbonate and Potassium Hydrocarbonate in Methanol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cycloheptanol synthesis. Retrieved from [Link]

  • ResearchGate. (2022, September 7). A facile one-pot, three-component protocol for, chiral synthesis of Cyanolactone as key intermediate of the Nafithromycin. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Cyanocycloheptyl Acetate as a Versatile Synthon for Spiro-Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the utility of 1-cyanocycloheptyl acetate in the synthesis of novel spiro-heterocyclic compounds. While direct literature on this specific substrate is emerging, this document extrapolates from well-established synthetic methodologies for cyanohydrin derivatives to propose robust protocols for its application. The focus is on the construction of medicinally relevant spiro-oxazoline and spiro-amide scaffolds, which are prevalent in numerous biologically active molecules. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and discusses the rationale behind experimental choices, empowering researchers to explore new chemical space in drug discovery and development.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among these, spiro-heterocycles, characterized by a single atom shared between two rings, have garnered considerable attention due to their unique three-dimensional architecture.[2] This rigid, defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets.[3]

This compound, derived from cycloheptanone, is an attractive yet underutilized building block for the synthesis of spiro-heterocycles. Its key structural features include:

  • A spirocyclic core , pre-disposing it to the formation of spiro-heterocyclic systems.

  • A nitrile group , a versatile functional handle for various transformations into nitrogen-containing heterocycles.

  • An acetate group , which can act as a leaving group or be hydrolyzed to a tertiary alcohol, offering further synthetic possibilities.

This guide will focus on two primary synthetic strategies to leverage the reactivity of this compound: the synthesis of spiro-oxazolines via reaction with amino alcohols and the formation of spiro-amides through the Ritter reaction.

Synthesis of Spiro-Oxazolines: A Gateway to Chiral Ligands and Bioactive Molecules

2-Oxazolines are a prominent class of five-membered heterocycles found in natural products and are widely used as chiral ligands in asymmetric catalysis.[4] The synthesis of 2-oxazolines from nitriles and 2-amino alcohols is a well-established and reliable transformation.[5]

Mechanistic Rationale

The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂, Cu(OTf)₂) or proceeds under high temperatures. The proposed mechanism involves the following key steps:

  • Nitrile Activation: The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity.

  • Nucleophilic Attack: The amino group of the 2-amino alcohol attacks the activated nitrile carbon, forming a tetrahedral intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the amino alcohol then attacks the imine carbon, leading to the formation of the five-membered oxazoline ring.

  • Proton Transfer and Catalyst Regeneration: Proton transfers and elimination of the catalyst complete the reaction.

G cluster_0 Reaction Pathway Start This compound + 2-Amino Alcohol Activation Nitrile Activation (Lewis Acid) Attack Nucleophilic Attack by Amino Group Cyclization Intramolecular Cyclization Product Spiro-Oxazoline

Figure 1: Proposed workflow for the synthesis of spiro-oxazolines from this compound.

Experimental Protocol: Synthesis of 2-(1-Acetoxycycloheptyl)-4,5-dihydrooxazole

This protocol is adapted from established methods for the synthesis of 2-oxazolines from nitriles.[5]

Materials:

  • This compound

  • 2-Aminoethanol

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), 2-aminoethanol (1.2 eq), and anhydrous toluene.

  • Stir the mixture under a nitrogen atmosphere and add anhydrous zinc chloride (0.1 eq) in one portion.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired spiro-oxazoline.

Table 1: Summary of Proposed Reaction Conditions for Spiro-Oxazoline Synthesis

ParameterProposed ConditionRationale
Solvent Anhydrous TolueneHigh boiling point allows for effective water removal via azeotropic distillation.
Catalyst Anhydrous ZnCl₂A common and effective Lewis acid for this transformation.[4]
Temperature Reflux (~110 °C)Provides the necessary thermal energy to drive the reaction to completion.
Stoichiometry 1.2 eq of 2-aminoethanolA slight excess of the amino alcohol ensures complete consumption of the nitrile.

Spiro-Amide Synthesis via the Ritter Reaction: A Foundation for Diverse Heterocycles

The Ritter reaction is a classic and powerful method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid.[6][7] The resulting N-substituted amides are versatile intermediates for the synthesis of a wide array of heterocyclic compounds.

Mechanistic Rationale

The reaction proceeds through the following key steps:

  • Carbocation Formation: In the presence of a strong acid (e.g., concentrated sulfuric acid), a carbocation is generated from a suitable precursor (e.g., a tertiary alcohol or an alkene).

  • Nitrile Attack: The nitrile nitrogen attacks the carbocation, forming a nitrilium ion intermediate.

  • Hydration: The nitrilium ion is then attacked by water (present in the acidic medium), leading to an imidic acid intermediate.

  • Tautomerization: Tautomerization of the imidic acid yields the stable N-substituted amide.

G cluster_1 Ritter Reaction Pathway Start_Ritter This compound + Carbocation Source Carbocation Carbocation Formation (H+) Nitrilium Nitrilium Ion Formation Hydration Hydration Product_Ritter Spiro-Amide

Figure 2: Proposed workflow for the synthesis of spiro-amides from this compound via the Ritter reaction.

Experimental Protocol: Synthesis of N-tert-Butyl-1-hydroxycycloheptanecarboxamide

This protocol is based on general procedures for the Ritter reaction.[7] In this proposed protocol, the acetate group is first hydrolyzed in situ to the tertiary alcohol, which then serves as the carbocation precursor.

Materials:

  • This compound

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice-cold water

  • Sodium Bicarbonate (solid)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in glacial acetic acid, add tert-butanol (1.5 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly and carefully add concentrated sulfuric acid (3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired spiro-amide.

Table 2: Summary of Proposed Reaction Conditions for Spiro-Amide Synthesis

ParameterProposed ConditionRationale
Acid Concentrated H₂SO₄A strong acid is required to facilitate both the hydrolysis of the acetate and the formation of the carbocation.
Carbocation Source tert-ButanolA readily available source of a stable tertiary carbocation.
Solvent Glacial Acetic AcidA polar protic solvent that is stable to the strong acid conditions.
Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic reaction upon acid addition.

Future Perspectives and Applications

The spiro-oxazoline and spiro-amide scaffolds synthesized from this compound can serve as valuable starting materials for the construction of more complex heterocyclic systems. For instance, the spiro-amides can be further cyclized to form spiro-lactams or other nitrogen-containing heterocycles. The spiro-oxazolines can be employed as chiral ligands in a variety of asymmetric transformations.[8]

The exploration of this compound in multicomponent reactions also presents a promising avenue for the rapid generation of molecular diversity, a key strategy in modern drug discovery.[9]

Conclusion

While direct, peer-reviewed protocols for the application of this compound in heterocyclic synthesis are not yet widely available, this guide provides a scientifically grounded framework for its use as a versatile synthon. By adapting well-established methodologies for the transformation of nitriles, researchers can confidently explore the synthesis of novel spiro-oxazolines and spiro-amides. These protocols are intended to serve as a starting point for further investigation and optimization, ultimately enabling the discovery of new chemical entities with potential therapeutic applications.

References

  • Walsh Medical Media. (2023, August 28).
  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Retrieved January 18, 2026, from [Link]

  • Wikipedia. Oxazoline. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC.
  • RSC Publishing. (2021).
  • Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.
  • Kraft, J., Golkowski, M., & Ziegler, T. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 166–171.
  • ResearchGate. Synthesis of spiro heterocyclic compounds 8a–h.
  • Kraft, J., Golkowski, M., & Ziegler, T. (2016).
  • ResearchGate. Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • ResearchGate. The application of the Ritter reaction in the synthesis of amides 3.
  • North, M., et al. (2003).
  • Arkivoc.
  • ResearchGate. Enantioselective Synthesis of Spiro Heterocycles.
  • National Center for Biotechnology Information. (2007).
  • ResearchGate.
  • ResearchGate. Ring Opening Reactions of Epoxides. A Review.
  • Organic Chemistry Portal. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid.
  • Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.

Sources

Application Notes and Protocols: Strategic Use of 1-Cyanocycloheptyl Acetate in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] This document provides a comprehensive guide to the strategic application of 1-Cyanocycloheptyl acetate as a protecting group, with a primary focus on the protection of carbonyl functionalities. While not a conventional protecting group, the inherent chemical properties of cyanohydrin acetates offer a unique approach to masking the reactivity of aldehydes and ketones. These protocols are designed for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, step-by-step guidance for the synthesis, application, and removal of this protecting group.

Introduction: The Rationale for Carbonyl Protection

The carbonyl group is one of the most versatile functional groups in organic chemistry, participating in a wide array of nucleophilic addition and condensation reactions. However, this inherent reactivity can be a significant challenge in complex syntheses where multiple functional groups are present. Protecting the carbonyl group temporarily masks its reactivity, allowing for chemical modifications at other sites of the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[1]

Cyanohydrins are formed by the addition of a cyanide anion to an aldehyde or ketone.[2][3] This reaction is reversible and base-catalyzed.[4] O-acylation of the cyanohydrin to form a cyanohydrin acetate, such as this compound, results in a more stable derivative.[5][6] The regeneration of the carbonyl compound can be achieved by reversing the cyanohydrin formation, typically under basic conditions.[7][8] This principle forms the basis of the protecting group strategy detailed herein.

Synthesis of this compound

The protecting group itself, this compound, can be synthesized from its corresponding ketone, cycloheptanone. This process involves a two-step, one-pot procedure: the formation of the cyanohydrin followed by in-situ acetylation.

Protocol 1: Synthesis of this compound

Materials:

  • Cycloheptanone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cycloheptanone (1.0 eq) and a catalytic amount of zinc iodide (0.1 eq).

  • Dissolve the mixture in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the O-silylated cyanohydrin by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Sequentially add pyridine (2.0 eq) and acetic anhydride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protection of Carbonyl Compounds

The protection of an aldehyde or ketone as a cyanohydrin acetate proceeds via a similar mechanism to the synthesis of the protecting group itself. This protocol can be adapted for a range of carbonyl-containing substrates.

Protocol 2: Protection of an Aldehyde or Ketone

Materials:

  • Aldehyde or ketone substrate

  • Acetone cyanohydrin (safer alternative to HCN)[9]

  • Isopropenyl acetate

  • Samarium(II) iodide (SmI₂) or other suitable Lewis acid catalyst

  • Toluene

  • Diatomaceous earth (e.g., Celite®)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aldehyde or ketone substrate (1.0 eq).

  • Add a catalytic amount of a Lewis acid such as samarium(II) iodide (0.1 eq).

  • Add anhydrous toluene as the solvent.

  • To the stirred solution, add acetone cyanohydrin (1.1 eq) followed by isopropenyl acetate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting cyanohydrin acetate by flash column chromatography.

Table 1: Representative Reaction Conditions for Carbonyl Protection

SubstrateCyanide SourceAcetylating AgentCatalystSolventTime (h)Yield (%)
BenzaldehydeAcetone CyanohydrinIsopropenyl AcetateSmI₂Toluene15~85-95
CyclohexanoneTMSCNAcetic AnhydrideZnI₂DCM16~90-98
4-MethoxyacetophenoneAcetone CyanohydrinIsopropenyl AcetateSmI₂Toluene24~80-90

Note: Yields are hypothetical and based on analogous reactions reported in the literature. Optimization may be required for specific substrates.

Deprotection of the Cyanohydrin Acetate

The deprotection step relies on the base-catalyzed reversible nature of cyanohydrin formation.[8] The acetate group is first hydrolyzed, followed by the elimination of the cyanide ion to regenerate the carbonyl group.

Protocol 3: Deprotection to Regenerate the Carbonyl Compound

Materials:

  • Protected cyanohydrin acetate substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Aqueous potassium carbonate (K₂CO₃) solution (e.g., 2 M) or sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the cyanohydrin acetate substrate (1.0 eq) in methanol or ethanol.

  • Add the aqueous potassium carbonate or sodium hydroxide solution (2.0-3.0 eq).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to yield the deprotected carbonyl compound.

Table 2: Deprotection Conditions and Substrate Compatibility

Protecting GroupReagentsSolventTemperatureTime (h)Notes
Cyanohydrin AcetateK₂CO₃ (aq)MeOHRoom Temp.1-4Mild conditions, suitable for base-sensitive substrates.
Cyanohydrin AcetateNaOH (aq)EtOHRoom Temp.1-2Stronger base, faster reaction, may affect other sensitive groups.

Mechanistic Overview

The utility of this compound as a protecting group is rooted in the well-established chemistry of cyanohydrin formation and decomposition.

Protection_Mechanism cluster_protection Protection Pathway Carbonyl R₂C=O Alkoxide R₂C(O⁻)CN Carbonyl->Alkoxide + ⁻CN Cyanide ⁻CN Cyanohydrin R₂C(OH)CN Alkoxide->Cyanohydrin + H⁺ Acetate R₂C(OAc)CN Cyanohydrin->Acetate + Ac₂O Ac₂O Ac₂O

Caption: Generalized protection mechanism for a carbonyl group.

Deprotection_Mechanism cluster_deprotection Deprotection Pathway Acetate R₂C(OAc)CN Cyanohydrin R₂C(OH)CN Acetate->Cyanohydrin + OH⁻ (Hydrolysis) Alkoxide R₂C(O⁻)CN Cyanohydrin->Alkoxide + OH⁻ Carbonyl R₂C=O Alkoxide->Carbonyl - ⁻CN OH⁻ OH⁻ CN⁻ ⁻CN

Caption: Base-catalyzed deprotection of a cyanohydrin acetate.

Experimental Workflow Visualization

Experimental_Workflow start Start: Carbonyl Compound protect Protection Protocol (Protocol 2) start->protect protected_compound Protected Substrate (Cyanohydrin Acetate) protect->protected_compound reaction Further Synthetic Transformations protected_compound->reaction deprotect Deprotection Protocol (Protocol 3) reaction->deprotect final_product Final Product with Regenerated Carbonyl deprotect->final_product

Caption: Overall workflow for using this compound.

Conclusion and Future Perspectives

The use of this compound as a protecting group for carbonyls represents a novel, yet chemically sound strategy. The protocols outlined in this application note are based on fundamental principles of organic chemistry and provide a solid foundation for further exploration and optimization. The mild conditions for both the protection and deprotection steps make this an attractive alternative to other carbonyl protecting groups, particularly when substrate sensitivity is a concern. Future work should focus on exploring the substrate scope of this protecting group and its orthogonality with other common protecting groups in organic synthesis.

References

  • or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. PMC - NIH. [Link]

  • Cyanohydrin reaction. Wikipedia. [Link]

  • Mechanism for hydrolysis of cyanohydrin. Chemistry Stack Exchange. [Link]

  • Cyanohydrin reaction. Grokipedia. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • Cyanohydrin Formation and Reactions. YouTube. [Link]

  • Cyanohydrins. Chemistry LibreTexts. [Link]

  • 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. NC State University Libraries. [Link]

  • The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad. M. North. [Link]

  • Acetone Cyanohydrin Acute Exposure Guideline Levels. NCBI - NIH. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • 6: Formation and reactions of cyanohydrins. YouTube. [Link]

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. [Link]

  • Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. PMC - NIH. [Link]

  • Cycloheptanone synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. MDPI. [Link]

  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Acetyl Deprotection - Basic Conditions. Common Organic Chemistry. [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • acetone cyanohydrin. Organic Syntheses Procedure. [Link]

  • Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. PubMed. [Link]

  • Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. Organic Chemistry Portal. [Link]

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Application Notes and Protocols for Catalytic Reactions Using 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Potential of 1-Cyanocycloheptyl Acetate

This compound is a versatile bifunctional molecule that holds significant promise in organic synthesis and drug discovery. Its structure, featuring a cycloheptyl scaffold, a nitrile group, and an acetate moiety, presents multiple reaction sites for catalytic transformations. The cycloheptyl ring is a common motif in various biologically active compounds, and the cyano and acetate groups serve as valuable handles for introducing further chemical complexity. This guide provides an in-depth exploration of potential catalytic reactions involving this compound, drawing upon established methodologies for analogous cyanohydrin derivatives. The protocols detailed herein are designed to serve as a robust starting point for researchers looking to leverage this compound in their synthetic endeavors. While direct literature on the catalytic reactions of this compound is emerging, the principles outlined are grounded in well-documented transformations of similar substrates.

Enzymatic Kinetic Resolution for Enantiomerically Enriched Products

Principle and Rationale: The stereochemistry of a molecule is often critical to its biological activity. Enzymatic kinetic resolution is a powerful technique for the separation of racemates into their constituent enantiomers. For substrates like this compound, which possesses a chiral center at the C1 position, lipases and other hydrolases can selectively catalyze the hydrolysis of one enantiomer's acetate group, leaving the other enantiomer unreacted. This process yields an enantiomerically enriched acetate and the corresponding enantiopure cyanohydrin. The choice of enzyme is crucial and often dictates the stereochemical outcome and efficiency of the resolution.[1][2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate Preparation: Dissolve racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene, diisopropyl ether). The concentration should typically be in the range of 0.1-0.5 M.

  • Addition of Nucleophile: Add a suitable nucleophile, such as n-butanol (1.5-2.0 eq), to act as an acyl acceptor in transesterification, or water for hydrolysis.

  • Enzyme Immobilization (Recommended): Use an immobilized lipase preparation (e.g., Novozym 435, Amano Lipase AK) to simplify catalyst recovery and reuse. Add the immobilized enzyme (typically 10-50% by weight of the substrate).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining this compound and the formed 1-cyanocycloheptanol.

  • Work-up: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of unreacted this compound and the product alcohol can be separated by column chromatography.

Data Presentation: Representative Parameters for Enzymatic Resolution

ParameterConditionRationale
Enzyme Novozym 435 (Immobilized Candida antarctica Lipase B)Broad substrate specificity and high stability.
Solvent TolueneA non-polar solvent that often enhances lipase activity.
Nucleophile n-ButanolOften used in transesterification to drive the reaction.
Temperature 40 °CBalances reaction rate and enzyme stability.
Monitoring Chiral HPLCEssential for determining enantiomeric excess and conversion.

Visualization: Workflow for Enzymatic Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Work-up cluster_products Purification & Products Racemic_Substrate Racemic 1-Cyanocycloheptyl Acetate Reaction_Vessel Stirred Reaction at Controlled Temperature Racemic_Substrate->Reaction_Vessel Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction_Vessel Nucleophile Nucleophile (e.g., n-Butanol) Nucleophile->Reaction_Vessel Enzyme Immobilized Lipase Enzyme->Reaction_Vessel Monitoring Chiral HPLC/GC Analysis Reaction_Vessel->Monitoring Sample periodically Filtration Filter to Recover Enzyme Reaction_Vessel->Filtration At ~50% conversion Purification Column Chromatography Filtration->Purification Enriched_Acetate (R/S)-1-Cyanocycloheptyl Acetate (Enriched) Purification->Enriched_Acetate Enriched_Alcohol (S/R)-1-Cyanocycloheptanol (Enriched) Purification->Enriched_Alcohol

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Palladium-Catalyzed Cross-Coupling: this compound as an Acyl Anion Equivalent

Principle and Rationale: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically involving organometallic reagents, protected cyanohydrins can serve as "acyl anion equivalents."[3] In this approach, deprotonation of the carbon atom bearing the cyano and acetate groups generates a nucleophile that can participate in palladium-catalyzed cross-coupling with aryl or vinyl halides. Subsequent hydrolysis of the cyanohydrin moiety unmasks a ketone functionality. This strategy allows for the synthesis of complex ketones that might be otherwise difficult to access.

Experimental Protocol: Palladium-Catalyzed Arylation

  • Substrate Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 eq) dropwise. Stir for 30-60 minutes at this temperature to generate the lithium anion.

  • Catalyst and Coupling Partner: In a separate flask, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(dba)₂ or Pd(OAc)₂; 2-5 mol%), and a suitable phosphine ligand (e.g., PPh₃ or a biarylphosphine ligand; 4-10 mol%) to anhydrous THF.

  • Cross-Coupling Reaction: Transfer the solution of the lithium anion of this compound to the flask containing the catalyst and aryl bromide via cannula. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product can then be subjected to acidic or basic hydrolysis to convert the cyanohydrin to the corresponding ketone.

  • Purification: Purify the final ketone product by column chromatography.

Data Presentation: Key Parameters for Palladium-Catalyzed Arylation

ParameterConditionRationale
Palladium Source Pd(dba)₂A common and effective Pd(0) source.
Ligand Biarylphosphine (e.g., SPhos)Often enhances the efficiency of C-C bond formation.
Base LHMDSA strong, non-nucleophilic base for deprotonation.
Solvent Anhydrous THFA suitable solvent for both deprotonation and cross-coupling.
Temperature -78 °C to RTInitial low temperature for controlled deprotonation.

Visualization: Reaction Pathway for Palladium-Catalyzed Arylation

G cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products start 1-Cyanocycloheptyl Acetate transmetalation Transmetalation start->transmetalation 1. Deprotonation (Base) 2. Add to cycle aryl_halide Aryl Halide (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition pd0 Pd(0)L_n pd0->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst coupled_product Coupled Cyanohydrin Intermediate reductive_elimination->coupled_product final_product Aryl Cycloheptyl Ketone coupled_product->final_product Hydrolysis

Caption: Palladium-catalyzed cross-coupling of this compound with an aryl halide.

Titanium-Catalyzed "Cyano-Borrowing" Amination

Principle and Rationale: The "cyano-borrowing" reaction is an elegant and atom-economical method for the synthesis of α-aminonitriles from cyanohydrins and amines.[4][5] This transformation is typically catalyzed by titanium(IV) isopropoxide. The proposed mechanism involves the cleavage of the C-CN bond of the cyanohydrin, generating a titanium-cyano species and cycloheptanone in situ. The cycloheptanone then condenses with an amine to form an imine, which is subsequently cyanated by the titanium-cyano species to yield the α-aminonitrile product. This method avoids the direct use of toxic cyanide sources.

Experimental Protocol: Titanium-Catalyzed Amination

  • Reaction Setup: To an oven-dried vial, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable solvent such as methanol or tert-butyl methyl ether (TBME).

  • Catalyst Addition: Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄; 10-20 mol%) to the reaction mixture under an inert atmosphere.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to a temperature between 60-80 °C.

  • Reaction Monitoring: Monitor the formation of the α-aminonitrile product by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Typical Conditions for "Cyano-Borrowing" Amination

ParameterConditionRationale
Catalyst Ti(Oi-Pr)₄An effective and commercially available titanium catalyst.
Amine Source Primary or secondary amines, ammoniaBroad substrate scope for the amine component.
Solvent Methanol or TBMESolvents that have shown efficacy in similar reactions.
Temperature 60-80 °CProvides sufficient thermal energy to drive the reaction.

Visualization: Proposed Mechanism for "Cyano-Borrowing" Amination

G cluster_activation Catalyst Activation & Substrate Cleavage cluster_imine_formation Imine Formation cluster_cyanation Cyanation & Product Formation Cyanohydrin 1-Cyanocycloheptyl Acetate Ti_CN Ti-CN Species Cyanohydrin->Ti_CN Ketone Cycloheptanone (in situ) Cyanohydrin->Ketone Ti_Catalyst Ti(IV) Catalyst Ti_Catalyst->Ti_CN Cyanation Cyanation of Imine Ti_CN->Cyanation Imine Imine Ketone->Imine Amine Amine (R-NH2) Amine->Imine Imine->Cyanation Cyanation->Ti_Catalyst Catalyst Regeneration Product α-Aminonitrile Cyanation->Product

Caption: Proposed mechanism for the titanium-catalyzed "cyano-borrowing" amination.

References

  • Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. ACS Publications. Available at: [Link][6]

  • Cyano-borrowing: titanium-catalyzed direct amination of cyanohydrins with amines and enantioselective examples. Chemical Communications (RSC Publishing). Available at: [Link][4]

  • Palladium-Catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides: Construction of Biaryl Ketones. ResearchGate. Available at: [Link][3]

  • Dearomative Allylation of Aromatic Cyanohydrins by Palladium Catalysis: Catalyst-Enhanced Site-Selectivity. ChemRxiv. Available at: [Link][7]

  • Titanium-Catalyzed Cyano-Borrowing Reaction for the Direct Amination of Cyanohydrins with Ammonia. Organic Letters (ACS Publications). Available at: [Link][5]

  • Titanium-Catalyzed Cyano-Borrowing Reaction for the Direct Amination of Cyanohydrins with Ammonia. ACS Publications. Available at: [Link][8]

  • A practical chemo-enzymatic approach to highly enantio-enriched cyanohydrin acetates. ResearchGate. Available at: [Link][1]

  • Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. ResearchGate. Available at: [Link][9]

  • Enzymatic resolution of optically active aliphatic cyanohydrins. ResearchGate. Available at: [Link][2]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-cyanocycloheptyl acetate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield and purity of your synthesis. Our approach is grounded in established chemical principles and practical, field-proven experience to ensure the reliability and success of your experimental work.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step is a Strecker synthesis, which involves the reaction of cycloheptanone with a cyanide source and an ammonia source to form the intermediate, 1-amino-1-cyanocycloheptane.[1][2][3][4] This α-aminonitrile is then acetylated in the second step to yield the final product. While the overall synthetic route is straightforward, several factors can influence the reaction efficiency and final yield. This guide will address the most common issues encountered during this synthesis.

Visualizing the Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Acetylation Cycloheptanone Cycloheptanone Aminonitrile 1-Amino-1-cyanocycloheptane Cycloheptanone->Aminonitrile Strecker Reaction Ammonia_Cyanide NH₃, CN⁻ Ammonia_Cyanide->Aminonitrile Final_Product This compound Aminonitrile->Final_Product Acetylation Acetylation_Reagent Acetylating Agent (e.g., Ac₂O, AcCl) Acetylation_Reagent->Final_Product

Caption: Overall synthetic route for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 1-Amino-1-cyanocycloheptane (Strecker Synthesis Intermediate)

Question: My Strecker reaction is resulting in a low yield of the desired aminonitrile. What are the likely causes and how can I improve it?

Answer:

A low yield in the Strecker synthesis of 1-amino-1-cyanocycloheptane can be attributed to several factors, primarily related to reaction equilibrium, reagent stability, and side reactions.

Potential Causes and Solutions:

  • Incomplete Imine/Iminium Formation: The initial condensation of cycloheptanone with ammonia to form an imine (or its protonated form, the iminium ion) is a reversible reaction.[2][4] The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: While the reaction is often performed in an aqueous medium, ensuring a high concentration of ammonia can help drive the equilibrium towards the imine. Some protocols suggest the use of a water-absorbing salt like MgSO₄ to help drive the equilibrium toward the imine.[3]

  • Cyanohydrin Byproduct Formation: The cyanide ion can directly attack the carbonyl group of cycloheptanone to form the corresponding cyanohydrin.[2] This is a common competing reaction in the Strecker synthesis.

    • Solution: To favor the formation of the aminonitrile, it is crucial to maintain a sufficiently high concentration of ammonia to promote imine formation. The imine is generally more electrophilic than the starting ketone, which favors the attack of the cyanide ion on the imine.

  • Decomposition of Cyanide: The cyanide source (e.g., NaCN or KCN) can be hydrolyzed in acidic conditions to form hydrogen cyanide (HCN) gas, which is highly toxic and can escape from the reaction mixture, reducing the effective concentration of the nucleophile.

    • Solution: The pH of the reaction mixture should be carefully controlled. The use of ammonium chloride (NH₄Cl) provides a source of ammonia and helps to buffer the solution at a mildly acidic pH (around 9), which is optimal for imine formation without causing significant decomposition of the cyanide salt.[2][3]

  • Suboptimal Reaction Temperature: The rate of both the desired reaction and potential side reactions are influenced by temperature.

    • Solution: It is advisable to run the reaction at a controlled temperature. Starting at a lower temperature (e.g., 0-5 °C) during the addition of reagents can help to manage any exothermic processes, followed by stirring at room temperature or gentle heating to drive the reaction to completion.

Optimized Reaction Conditions for Strecker Synthesis

ParameterRecommended ConditionRationale
Ammonia Source Ammonium Chloride (NH₄Cl)Provides both ammonia and a buffering effect.[2][3]
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Readily available and effective cyanide sources.
Solvent Aqueous alcohol (e.g., Methanol/Water, Ethanol/Water)Good solubility for both organic and inorganic reagents.
Temperature 0 °C to Room TemperatureAllows for controlled reaction initiation and progression.
pH Mildly acidic to neutral (around 8-9)Favors imine formation and minimizes cyanide decomposition.[2]
Issue 2: Incomplete Acetylation of 1-Amino-1-cyanocycloheptane

Question: I am observing a significant amount of unreacted aminonitrile after the acetylation step. How can I drive the reaction to completion?

Answer:

Incomplete acetylation can be a result of insufficient reactivity of the acetylating agent, steric hindrance at the amino group, or inadequate reaction conditions.

Potential Causes and Solutions:

  • Insufficiently Reactive Acetylating Agent: While acetic anhydride is a common choice, it may not be reactive enough for a sterically hindered amine like 1-amino-1-cyanocycloheptane.

    • Solution: Consider using a more reactive acetylating agent like acetyl chloride.[5] It is important to use a base to neutralize the HCl byproduct generated when using acetyl chloride.

  • Steric Hindrance: The amino group in 1-amino-1-cyanocycloheptane is a tertiary amine, which can be sterically hindered, slowing down the rate of acetylation.

    • Solution: Increasing the reaction temperature and/or extending the reaction time can help to overcome the steric barrier. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also significantly accelerate the reaction.

  • Inadequate Base: A suitable base is required to neutralize the acid byproduct of the reaction (acetic acid from acetic anhydride or HCl from acetyl chloride) and to deprotonate the ammonium salt of the aminonitrile, freeing the nucleophilic amine.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is commonly used.[6] The base should be added in at least a stoichiometric amount relative to the aminonitrile.

Visualizing the Acetylation Workflow

Acetylation_Workflow Start Start Dissolve_Aminonitrile Dissolve Aminonitrile in Aprotic Solvent Start->Dissolve_Aminonitrile Add_Base Add Base (e.g., Triethylamine) Dissolve_Aminonitrile->Add_Base Cool_Mixture Cool to 0 °C Add_Base->Cool_Mixture Add_Acetylating_Agent Add Acetylating Agent (e.g., Acetyl Chloride) dropwise Cool_Mixture->Add_Acetylating_Agent Warm_to_RT Warm to Room Temperature and Stir Add_Acetylating_Agent->Warm_to_RT Monitor_Reaction Monitor Reaction (TLC, LC-MS) Warm_to_RT->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification End End Purification->End

Caption: Recommended workflow for the acetylation of 1-Amino-1-cyanocycloheptane.

Issue 3: Product Decomposition or Side Reactions During Acetylation

Question: My acetylation reaction is producing significant byproducts, or the desired product seems to be degrading. What could be happening?

Answer:

The formation of byproducts during acetylation can be due to over-reaction, reaction with other functional groups, or harsh reaction conditions.

Potential Causes and Solutions:

  • Diacetylation: While less common for hindered amines, it is possible for the nitrogen to be acetylated twice under forcing conditions, though this is unlikely to be a major pathway. A more likely side reaction is the formation of unreactive N-acylurea if carbodiimide coupling agents are used.[7]

    • Solution: Use a controlled stoichiometry of the acetylating agent (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.

  • Hydrolysis of the Nitrile Group: Although nitriles are generally stable, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the nitrile to an amide or a carboxylic acid.[3]

    • Solution: Maintain anhydrous conditions during the acetylation step. The workup procedure should be performed with care, avoiding prolonged exposure to strong acids or bases. A neutral or mildly acidic aqueous wash is generally preferred.

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it could potentially react with the acetylating agent.

    • Solution: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate for the acetylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: The purification strategy will depend on the nature of the impurities.

  • For removal of unreacted aminonitrile: The basic nature of the aminonitrile allows for its removal by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The desired acetate product, being an amide, is much less basic and will remain in the organic phase.

  • For removal of non-polar impurities: Column chromatography on silica gel is an effective method for obtaining highly pure this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

  • For removal of residual acetic acid or anhydride: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate will neutralize and remove acidic impurities.[5]

Q2: Can I perform the synthesis as a one-pot reaction?

A2: While it may be technically feasible to attempt a one-pot synthesis, it is generally not recommended for this particular transformation. The reaction conditions for the Strecker synthesis (aqueous, presence of inorganic salts) are not ideal for the subsequent acetylation step, which typically requires anhydrous, non-nucleophilic conditions. A two-step process with isolation and purification of the aminonitrile intermediate will likely provide a higher overall yield and purity of the final product.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Cyanide Handling: Sodium or potassium cyanide and hydrogen cyanide are extremely toxic. All manipulations involving cyanide salts should be performed in a well-ventilated fume hood. A dedicated cyanide waste container should be used, and a cyanide poisoning antidote kit should be readily available.

  • Acetylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvent Handling: Organic solvents should be handled in a well-ventilated area, away from ignition sources.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the presence of the acetyl group and the cycloheptyl ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the characteristic nitrile (C≡N) and amide (C=O) functional groups.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are useful for assessing the purity of the product and for monitoring the progress of the reaction.

References

  • Strecker Synthesis. Study Prep in Pearson+.
  • Ch27 : Strecker Synthesis of amino acids. University of Calgary.
  • Strecker Synthesis. Master Organic Chemistry.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Strecker amino acid synthesis. Wikipedia.
  • Process for preparing 1-(aminomethyl)cyclohexane acetic acid.
  • Strecker Synthesis. NROChemistry.
  • Strecker Synthesis. Organic Chemistry Portal.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Steps.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activ
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • Reactions of Amino Acids: Acyl
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic

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Technical Support Center: Purification of 1-Cyanocycloheptyl Acetate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Cyanocycloheptyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this moderately polar drug intermediate. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reproducible purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the chromatographic purification of this compound.

Q1: What is the best chromatographic mode for purifying this compound?

A1: Due to its moderate polarity, stemming from the presence of both a nitrile and an acetate functional group, this compound is amenable to purification by normal-phase chromatography .[1][2] This technique utilizes a polar stationary phase (most commonly silica gel) and a non-polar mobile phase.[2][3] The separation is based on the differential adsorption of the compound and its impurities onto the polar stationary phase.[4][5] More polar compounds will have a stronger interaction with the stationary phase and thus elute later.[2]

While reversed-phase chromatography is a powerful technique, it is generally better suited for more polar, water-soluble compounds.[1][6] Given that this compound is likely more soluble in organic solvents, normal-phase chromatography is the more logical starting point.[7]

Q2: How do I select an appropriate stationary phase?

A2: For the vast majority of applications involving this compound, standard silica gel (SiO₂) with a particle size of 40-63 µm is the recommended stationary phase for flash column chromatography.[8] Its polar surface, rich in silanol groups (-Si-OH), provides the necessary adsorptive capacity for separating moderately polar compounds.[3]

In cases where the compound shows instability on silica gel (e.g., degradation), alternative stationary phases can be considered:

  • Alumina (Al₂O₃): Can be used in its neutral, acidic, or basic form, offering different selectivity. It's a good alternative if your compound is sensitive to the acidic nature of silica.

  • Bonded Phases: For more challenging separations or for HPLC applications, bonded phases like cyano (CN) or amino (NH₂) columns can offer alternative selectivity and faster equilibration times, especially for gradient separations.[3][7]

Q3: What are the recommended mobile phase systems for this purification?

A3: The choice of mobile phase is critical for achieving good separation. For normal-phase chromatography of this compound, a mixture of a non-polar solvent and a slightly more polar solvent is typically used.[2] Common and effective mobile phase systems include:

  • Hexane/Ethyl Acetate: This is a classic and highly versatile solvent system.[9] You would typically start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity to elute the product.

  • Cyclohexane/Ethyl Acetate: Similar to hexane/ethyl acetate, but cyclohexane is sometimes preferred for its lower volatility.

  • Dichloromethane/Hexane: This system can be useful if the compound has low solubility in hexane alone.

  • Dichloromethane/Methanol: This is a more polar system and should be used cautiously, as methanol can significantly increase the elution strength.[10]

The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[11]

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: The impurities present will depend on the synthetic route. Common impurities could include:

  • Starting Materials: Unreacted cycloheptanone, cyanide source, and acetylating agent (e.g., acetic anhydride).

  • By-products: Di-addition products, products of side reactions, or decomposition products. For instance, cyanohydrins can be unstable and may revert to the starting ketone.[12][13]

  • Related Compounds: Isomers or structurally similar compounds formed during the reaction.[14]

It is crucial to have analytical data (e.g., NMR, LC-MS) of the crude reaction mixture to identify the major impurities and develop a chromatographic method that can effectively separate them from the desired product.

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate mobile phase polarity: The solvent system may be too strong or too weak. 2. Column overloading: Too much sample has been loaded onto the column. 3. Poor column packing: The stationary phase is not packed uniformly, leading to channeling.[15]1. Optimize the mobile phase: Use TLC to find a solvent system that gives good separation between your product and impurities. Aim for a ΔRf of at least 0.2. A gradient elution may be necessary.[8] 2. Reduce the sample load: As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased to 100:1 or more.[8] 3. Repack the column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[8][16]
Peak Tailing 1. Strong interaction with the stationary phase: The compound may be interacting too strongly with the acidic silanol groups on the silica. 2. Inappropriate solvent system: The mobile phase may not be strong enough to elute the compound efficiently.1. Add a modifier to the mobile phase: A small amount of a polar solvent like methanol (0.1-1%) or triethylamine (0.1%) can help to reduce tailing by competing for active sites on the silica gel.[10] 2. Increase the mobile phase polarity: Gradually increase the percentage of the more polar solvent in your mobile phase system.
Product Not Eluting from the Column 1. Mobile phase is too weak: The polarity of the eluent is insufficient to move the compound. 2. Compound decomposition on the column: The compound may be unstable on silica gel.[11]1. Increase mobile phase polarity: Systematically increase the polarity of your mobile phase. If you reach 100% of your polar solvent and the compound has not eluted, a stronger solvent system (e.g., dichloromethane/methanol) may be needed. 2. Test for stability: Spot the compound on a TLC plate and let it sit for an hour before eluting to check for decomposition. If it is unstable, consider using a less acidic stationary phase like alumina or a bonded-phase silica.[11]
Product Elutes Too Quickly (with the solvent front) 1. Mobile phase is too strong: The eluent is too polar, causing all components to move quickly through the column without separation.[11]1. Decrease mobile phase polarity: Start with a less polar solvent system. For example, if you are using 20% ethyl acetate in hexane, try 5% or 10%.
Low Recovery of the Product 1. Irreversible adsorption: The compound may be binding irreversibly to the stationary phase. 2. Sample volatility: The product may be co-evaporating with the solvent during fraction collection and concentration.1. Use a different stationary phase: Consider alumina or a bonded-phase column. 2. Careful solvent removal: Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product.

III. Experimental Protocols

Protocol 1: Packing a Silica Gel Flash Chromatography Column (Wet Slurry Method)

This protocol describes the standard procedure for packing a glass column for flash chromatography.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (40-63 µm)

  • Non-polar solvent (e.g., hexane)

  • Cotton or glass wool plug

  • Sand (optional)

Procedure:

  • Insert a small plug of cotton or glass wool into the bottom of the column to support the stationary phase.

  • Add a small layer of sand (optional, about 1 cm) on top of the plug.

  • In a separate beaker, create a slurry of the required amount of silica gel in the non-polar solvent.[8] The slurry should be pourable but not too dilute.

  • With the stopcock closed, pour the slurry into the column.

  • Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.

  • Open the stopcock to allow the solvent to drain, but do not let the solvent level drop below the top of the silica gel at any point .

  • Continuously add more of the non-polar solvent as the silica packs down until a stable bed is formed.

  • Once the silica is packed, add a layer of sand (about 1 cm) on top to prevent disturbance of the silica bed during sample and eluent addition.[8]

Protocol 2: Sample Loading and Elution

This protocol outlines the steps for loading the crude this compound and performing the elution.

Materials:

  • Packed chromatography column

  • Crude this compound

  • Mobile phase (determined by TLC)

  • Collection tubes or flasks

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[17] If the crude product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).[17]

  • Sample Loading:

    • Wet Loading: Carefully add the dissolved sample to the top of the column using a pipette.[17]

    • Dry Loading: Add the silica gel with the adsorbed sample to the top of the column.[17]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.[17]

    • Begin collecting fractions.

    • Monitor the elution of the product using TLC analysis of the collected fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.[8]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product

Caption: Chromatographic Purification Workflow for this compound.

Troubleshooting Logic

troubleshooting_logic Start Poor Separation Observed Check_Loading Is the column overloaded? Start->Check_Loading Check_Mobile_Phase Is the mobile phase optimized? Check_Loading->Check_Mobile_Phase No Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Packing Is the column packed correctly? Check_Mobile_Phase->Check_Packing Yes Optimize_MP Optimize Mobile Phase via TLC Check_Mobile_Phase->Optimize_MP No Repack Repack Column Check_Packing->Repack No

Caption: Decision tree for troubleshooting poor separation.

V. References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Aqueous normal-phase chromatography. Wikipedia. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • troubleshooring flash chromatography purification. Reddit. [Link]

  • Solvent selection in liquid chromatography. Molnar Institute. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Longdom Publishing. [Link]

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Column Chromatography. Unknown Source. [Link]

  • Several Problems of Flash Column Chromatography. Hawach. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • What Is Column Chromatography? Principles and Protocols. Technology Networks. [Link]

  • Process for preparing 1-(aminomethyl)cyclohexane acetic acid. Google Patents.

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Mobile Phase Selectivity. Mac-Mod Analytical. [Link]

  • How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • This compound. CHEMICAL POINT. [Link]

  • Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. ACS Publications. [Link]

  • Carbohydrate. Wikipedia. [Link]

  • Heptyl acetate (CAS N° 112-06-1). ScenTree. [Link]

  • Stabilization of formaldehyde cyanohydrin. Google Patents.

  • Production and purification of acetone cyanohydrin by multiple stage distillation and condensation steps. Google Patents.

  • A practical chemo-enzymatic approach to highly enantio-enriched cyanohydrin acetates. ResearchGate. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Stability indicating HPLC Method Coupled with Fluorescence Detection for the Determination of Cyproheptadine Hydro-chloride in Its Tablets. Studies on Degradation Kinetics. ResearchGate. [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. [Link]

  • Green chromatography separation of analytes of greatly differing properties using a polyethylene glycol stationary phase and a low-toxic water-based mobile phase. PubMed. [Link]

  • Acetylation of ferrocene and column chromatography. YouTube. [Link]

  • Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. Organic Chemistry Portal. [Link]

  • Simple production of [1-carbon-11]acetate. ResearchGate. [Link]

  • Cyanohydrin Formation (Forward/Reverse Directions). YouTube. [Link]

  • Sustainable stability indicating HPLC method for the determination of Tigecycline and greenness assessment. F1000Research. [Link]

  • A Stability-Indicating HPLC Method to Determine Cyproterone Acetate in Tablet Formulations. ResearchGate. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-Cyanocycloheptyl acetate. It is designed for researchers, chemists, and drug development professionals seeking to improve yield, purity, and reaction efficiency. The content is structured to address common experimental challenges through a combination of FAQs, detailed troubleshooting protocols, and mechanistic explanations.

Reaction Overview and Mechanism

The synthesis of this compound is typically a two-step process starting from cycloheptanone. The first step is the formation of a cyanohydrin intermediate, which is subsequently acetylated.

Step 1: Cyanohydrin Formation. A nucleophilic addition of a cyanide anion to the carbonyl carbon of cycloheptanone. This reaction is reversible and its equilibrium position is sensitive to reaction conditions.[1][2]

Step 2: Acetylation. The hydroxyl group of the intermediate 1-hydroxycycloheptanecarbonitrile is esterified using an acetylating agent to yield the final product.

Synthesis_Pathway Cycloheptanone Cycloheptanone Intermediate 1-Hydroxycycloheptanecarbonitrile (Cyanohydrin Intermediate) Cycloheptanone->Intermediate + NaCN, H+ (e.g., HCN) Product This compound Intermediate->Product + Acetylating Agent (e.g., Acetic Anhydride)

Caption: Overall synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low (<30%). What are the most common culprits?

Low overall yield is typically traced back to one of three areas:

  • Inefficient Cyanohydrin Formation (Step 1): The equilibrium for cyanohydrin formation from a seven-membered ring ketone like cycloheptanone can be unfavorable. The reaction is highly sensitive to pH and temperature.[1] An incorrect pH fails to generate sufficient cyanide nucleophile, while excessively high temperatures can shift the equilibrium back to the starting materials.[3]

  • Decomposition During Acetylation (Step 2): The cyanohydrin intermediate can be unstable, especially under harsh acidic or basic conditions used for acetylation. If conditions are not carefully controlled, reversion to cycloheptanone can occur.

  • Product Loss During Workup and Purification: The acetate product can be susceptible to hydrolysis back to the cyanohydrin, especially during aqueous extractions if the pH is not controlled.[4]

Q2: TLC analysis shows a large amount of unreacted cycloheptanone after Step 1. How can I improve this conversion?

This indicates that the cyanohydrin formation equilibrium is not favoring the product.

  • pH Control: The reaction requires a delicate pH balance. You need free cyanide anion (CN⁻) to act as a nucleophile, which is favored at higher pH. However, at very high pH (>10), competing reactions like ketone enolization and cyanide polymerization can occur. The optimal range is typically slightly basic, around pH 9-10. Using a cyanide source like KCN or NaCN with a mild acid to generate HCN in situ is a common strategy.[3][5]

  • Temperature: This reaction is often exothermic. Running the reaction at lower temperatures (e.g., 0-10 °C) can help shift the equilibrium toward the product.

  • Use of TMSCN: Using trimethylsilyl cyanide (TMSCN) can be a highly effective alternative. It reacts to form a silylated cyanohydrin, which is more stable and the reaction is often irreversible, leading to higher conversion.[6]

Q3: The acetylation of my cyanohydrin intermediate is slow and incomplete. What can I do?

Inefficient acetylation is usually due to the choice of reagents, presence of water, or inadequate catalysis.

  • Choice of Acetylating Agent: Acetic anhydride is generally more reactive than acetyl chloride. For difficult acetylations, using a catalyst like 4-dimethylaminopyridine (DMAP) or pyridine in conjunction with acetic anhydride is highly effective.[7]

  • Ensure Anhydrous Conditions: The cyanohydrin intermediate must be thoroughly dried before this step. Any residual water will consume the acetylating agent, reducing its efficiency.

  • Temperature: While gentle heating can increase the reaction rate, excessive temperatures can cause decomposition of the cyanohydrin. A temperature range of 25-50 °C is a good starting point.

Q4: My final product is contaminated with byproducts. How can I identify and remove them?

Common impurities include unreacted cycloheptanone, the cyanohydrin intermediate, and hydrolyzed product.

  • Identification: Use analytical techniques like GC-MS or LC-MS to identify the molecular weights of the impurities.[8][9] An ¹H NMR spectrum can also be very informative; the cyanohydrin intermediate will show a characteristic OH peak that is absent in the final acetate product.

  • Purification:

    • Aqueous Wash: A carefully controlled aqueous wash (neutral or slightly acidic) can remove water-soluble impurities. Avoid basic washes, which can hydrolyze the ester.

    • Column Chromatography: This is the most effective method for separating structurally similar compounds. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.[10]

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be used to separate it from less volatile or more volatile impurities.[11]

Detailed Troubleshooting Guides

Guide 1: Optimizing Cyanohydrin Formation (Step 1)

This guide addresses low conversion of cycloheptanone to 1-hydroxycycloheptanecarbonitrile.

Troubleshooting_Low_Yield Start Low Yield of Cyanohydrin Intermediate Check_pH Is pH between 9-10? Start->Check_pH Check_Temp Is Temperature < 15°C? Check_pH->Check_Temp Yes Check_Reagents Are Reagents Fresh? (NaCN, Cycloheptanone) Check_Temp->Check_Reagents Yes Consider_TMSCN Consider Alternative: Use TMSCN with a Lewis Acid Catalyst Check_Reagents->Consider_TMSCN Yes Success Improved Yield Consider_TMSCN->Success

Caption: Troubleshooting workflow for low cyanohydrin yield.

Step-by-Step Optimization Protocol:

  • Reagent Quality: Ensure cycloheptanone is pure and the cyanide salt (e.g., NaCN or KCN) is dry and free-flowing.

  • Temperature Control: Set up the reaction in an ice-water bath to maintain an internal temperature of 0-5 °C.

  • Controlled Addition: Dissolve cycloheptanone in a suitable solvent (e.g., ethanol or THF). Separately, prepare an aqueous solution of NaCN. Add the NaCN solution dropwise to the ketone solution over 30-60 minutes to manage the exotherm.

  • pH Monitoring: Concurrently with the NaCN addition, add a mild acid (like acetic acid) dropwise to maintain the reaction pH in the 9-10 range. Use a pH meter for accurate monitoring.

  • Reaction Time: Allow the reaction to stir at 0-5 °C for 2-4 hours after the addition is complete, then let it slowly warm to room temperature and stir overnight.

  • Monitoring: Track the disappearance of cycloheptanone using TLC or GC.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature0-10 °CShifts the reversible equilibrium towards the product side.
pH Uncontrolled9-10 (monitored)Maximizes free [CN⁻] while minimizing side reactions.[3]
Addition Rate All at onceSlow, dropwiseControls the reaction exotherm, preventing decomposition.
Cyanide Source HCN gasNaCN/KCN + mild acidSafer and provides better in situ control of HCN concentration.[12]
Guide 2: Driving Acetylation to Completion (Step 2)

This guide focuses on converting the 1-hydroxycycloheptanecarbonitrile intermediate to the final acetate product efficiently.

Pre-requisite: The cyanohydrin intermediate isolated from Step 1 must be rigorously dried. A common method is to dissolve the crude product in a solvent like dichloromethane, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

Step-by-Step Optimization Protocol:

  • Setup: In a fume hood, dissolve the dry cyanohydrin intermediate in a dry, aprotic solvent like dichloromethane or pyridine.

  • Catalyst: If not using pyridine as the solvent, add a catalytic amount of DMAP (0.05-0.1 equivalents).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.2-1.5 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Use TLC or LC-MS to monitor the disappearance of the cyanohydrin starting material. The product, being more nonpolar, will have a higher Rf value.

  • Quenching: Once the reaction is complete, slowly add water or a saturated sodium bicarbonate solution to quench the excess acetic anhydride. Caution: This is highly exothermic.

Acetylating SystemRelative ReactivityConditionsNotes
Acetic Acid LowHigh temp, acid catalystNot recommended; harsh conditions can decompose the cyanohydrin.[13]
Acetyl Chloride HighBase (e.g., triethylamine)Very reactive, can be difficult to control. Generates HCl.
Acetic Anhydride ModerateRoom temp, often needs baseGood balance of reactivity and control. Byproduct (acetic acid) is easily removed.
Ac₂O + Pyridine/DMAP Very High0 °C to Room TempHighly efficient system for sterically hindered or sensitive alcohols.[7]

Potential Side Reactions & Byproducts

Understanding potential side reactions is crucial for optimizing conditions and devising purification strategies.

Side_Reactions cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Acetylation & Workup Ketone Cycloheptanone Cyanohydrin Cyanohydrin Ketone->Cyanohydrin Desired Path + CN⁻, H⁺ Enolate Enolate/Aldol Products Ketone->Enolate Excessive Base (pH > 11) Acetate This compound Hydrolysis Hydrolysis to Carboxylic Acid Acetate->Hydrolysis H₂O / Acid or Base during workup Cyanohydrin_2 Cyanohydrin Cyanohydrin_2->Acetate Desired Path + Ac₂O Reversion Reversion to Cycloheptanone Cyanohydrin_2->Reversion Heat / Wrong pH

Caption: Common side reactions and byproduct formation pathways.

References

  • Process for the preparation of alkyl cyanoacetates.
  • Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. (2021). Molecules, 26(15), 4677.
  • Process for preparing 1-(aminomethyl)cyclohexane acetic acid.
  • Acylation of racemic cyanohydrins.
  • One-pot synthesis of O-acetyl cyanohydrin in ionic liquid.
  • Acetone cyanohydrin. Wikipedia.
  • Cyanohydrin Formation (Forward/Reverse Directions). (2020). YouTube.
  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. (2015). Organic Letters, 17(21), 5244–5247.
  • Cyanohydrin synthesis by Cyanation or Cyanosilyl
  • Cyanohydrins. (2023). Chemistry LibreTexts.
  • Cyanoacetic acid separation and purification method.
  • Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. (2021). Reaction Chemistry & Engineering, 6(1), 116-123.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Strecker amino acid synthesis. Wikipedia.
  • Strecker Synthesis. Master Organic Chemistry.
  • Cyanohydrin reaction. Wikipedia.
  • Separation and Purific
  • Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Organic Chemistry: Separations & Purifications | MC
  • Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. (2022). Journal of Chemistry, 2022, 1-12.
  • Analytical Methods. (2015). Analytical Methods, 7(18), 7574-7582. The Royal Society of Chemistry.
  • Hydrolysis of isoamyl acetate by olfactory and hepatic tissues.
  • Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. (2016). Journal of Chemical Engineering & Process Technology, 7(4). Longdom Publishing SL.

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Technical Support Center: Purification of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Cyanocycloheptyl acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the purification of this compound.

Q1: My purified this compound has a vinegar-like smell. What is the likely impurity and how can I remove it?

A1: A vinegar-like odor strongly suggests the presence of residual acetic acid. Acetic acid can be a reagent in the synthesis or a byproduct of the hydrolysis of the acetate ester. To remove it, a simple liquid-liquid extraction is highly effective. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will react with the acidic acetic acid to form sodium acetate, which is water-soluble and will be partitioned into the aqueous layer. Be sure to perform the extraction in a separatory funnel and vent frequently, as the reaction between bicarbonate and acid produces carbon dioxide gas. Follow this with a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.[1][2]

Q2: After aqueous workup, my organic layer is cloudy. What does this indicate and how should I proceed?

A2: A cloudy organic layer typically indicates the presence of residual water. It is crucial to thoroughly dry the organic phase before removing the solvent. After separating the organic layer from the final aqueous wash, add a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together, which indicates that all the water has been absorbed.[3] Swirl the flask for a few minutes to ensure complete drying, and then remove the drying agent by gravity or vacuum filtration before concentrating your solution.

Q3: My final product is an oil, but I expected a solid. What could be the reason?

A3: The physical state of a compound is highly dependent on its purity. The presence of impurities can lower the melting point of a solid, sometimes to the extent that it appears as an oil at room temperature. It is also possible that this compound is a low-melting solid or a viscous oil at room temperature. First, verify the expected physical state from a reliable source. If it is indeed a solid, the oily nature of your product strongly suggests the presence of impurities. Techniques such as column chromatography or recrystallization (if a suitable solvent is found) will be necessary to achieve the desired purity and, consequently, the solid state.

Q4: I am seeing an unexpected peak in my NMR spectrum that corresponds to a carboxylic acid. What is the likely source?

A4: The presence of a carboxylic acid impurity strongly suggests hydrolysis of the nitrile group to a carboxylic acid.[4] This can occur if the reaction or workup conditions are too acidic or basic, especially in the presence of water and heat. To remove this acidic impurity, you can employ the same aqueous extraction procedure with a mild base as described in Q1. Alternatively, flash column chromatography can be effective in separating the more polar carboxylic acid impurity from the desired ester product.

Troubleshooting Guides: In-Depth Purification Protocols

For more persistent purity issues, a more rigorous purification strategy is required. Below are detailed troubleshooting guides for common scenarios.

Guide 1: Systematic Removal of Acidic and Water-Soluble Impurities by Extraction

This protocol is your first line of defense after the initial synthesis of this compound. It is designed to remove unreacted acids, bases, and other water-soluble byproducts.

Experimental Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, ~10 volumes).

  • Acid Wash (Optional): If basic impurities (e.g., unreacted amines from a Strecker synthesis) are suspected, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic impurities, making them water-soluble.

  • Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like acetic acid.[1]

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This helps to remove residual water from the organic layer and breaks up emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.

Diagram: Logical Flow for Extraction

ExtractionWorkflow start Crude Product in Organic Solvent acid_wash Wash with 1M HCl (aq) start->acid_wash Basic Impurities Suspected base_wash Wash with Sat. NaHCO3 (aq) start->base_wash No Basic Impurities acid_wash->base_wash brine_wash Wash with Brine (aq) base_wash->brine_wash dry Dry with Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate end Partially Purified Product concentrate->end PurificationTroubleshooting start Crude This compound extraction Acid-Base Extraction start->extraction purity_check1 Check Purity (TLC, NMR) extraction->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity Not OK & Product is Solid chromatography Flash Column Chromatography purity_check1->chromatography Purity Not OK & Product is Oil pure_product Pure Product purity_check1->pure_product Purity OK purity_check2 Check Purity (TLC, NMR) recrystallization->purity_check2 chromatography->purity_check2 purity_check2->chromatography Purity Not OK purity_check2->pure_product Purity OK

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyanocycloheptyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition from bench-scale synthesis to larger-scale production. Here, we provide not just a protocol, but a comprehensive resource grounded in practical experience to help you navigate the challenges of scaling up this important chemical transformation. We will delve into the causality behind experimental choices, offer robust troubleshooting advice, and provide a framework for a self-validating process.

I. Foundational Principles: Understanding the Reaction

The synthesis of this compound is a two-step process that first involves the formation of a cyanohydrin from cycloheptanone, followed by its acetylation.

  • Step 1: Cyanohydrin Formation. This is a nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone. The reaction is reversible and typically base-catalyzed to generate the cyanide nucleophile from a source like potassium or sodium cyanide.[1][2] The equilibrium of this reaction is a critical factor to consider during scale-up.

  • Step 2: Acetylation. The resulting 1-hydroxycycloheptanecarbonitrile (the cyanohydrin) is then acetylated to yield the final product, this compound. This step is generally straightforward, often using acetic anhydride or acetyl chloride.

II. Scalable Synthesis Protocol

This protocol is designed to be a robust starting point for the multi-gram to kilogram-scale synthesis of this compound.

Safety First: Handling Cyanide

WARNING: Cyanide and its derivatives are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Hydrogen cyanide (HCN) gas, which can be liberated from cyanide salts in the presence of acid, is extremely poisonous. All manipulations involving cyanide must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[3][4][5] An emergency plan and access to a cyanide antidote kit are highly recommended.

Experimental Workflow Diagram

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Acetylation & Work-up A Charge Reactor with Cycloheptanone and Solvent B Prepare Aqueous Potassium Cyanide Solution C Controlled Addition of KCN Solution to Reactor (Maintain T < 10°C) B->C D Acidify with Acetic Acid (pH 4-5) C->D E Reaction Monitoring (TLC/GC/LC-MS) D->E F Add Acetic Anhydride (Maintain T < 25°C) E->F Proceed upon completion G Reaction Monitoring (TLC/GC/LC-MS) F->G H Aqueous Work-up (Quench, Wash) G->H I Solvent Removal H->I J Purification (Distillation/Crystallization) I->J

Caption: A streamlined workflow for the two-step synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 1 mol scale)Notes
Cycloheptanone112.17112.2 g (1.0 mol)Ensure >98% purity.
Potassium Cyanide (KCN)65.1271.6 g (1.1 mol)HIGHLY TOXIC . Handle with extreme caution.
Acetic Acid (Glacial)60.05~66 g (1.1 mol)For acidification.
Acetic Anhydride102.09112.3 g (1.1 mol)For acetylation.
Dichloromethane (DCM)84.931 LOr other suitable solvent like MTBE.
Saturated Sodium Bicarbonate Solution-As neededFor work-up.
Brine-As neededFor work-up.
Anhydrous Magnesium Sulfate-As neededFor drying.
Step-by-Step Procedure

Step 1: Formation of 1-Hydroxycycloheptanecarbonitrile

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge cycloheptanone (1.0 mol) and dichloromethane (500 mL). Cool the mixture to 0-5 °C using an ice bath.

  • Cyanide Solution Preparation: In a separate vessel, carefully dissolve potassium cyanide (1.1 mol) in deionized water (250 mL). Caution: This solution is highly toxic and corrosive.

  • Controlled Addition: Slowly add the potassium cyanide solution to the stirred cycloheptanone solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Acidification: After the addition is complete, continue stirring for another 30 minutes at 0-5 °C. Then, slowly add glacial acetic acid to adjust the pH of the aqueous layer to 4-5. This step is crucial for the in-situ generation of HCN which then adds to the carbonyl.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the cycloheptanone is consumed (typically 2-4 hours).

  • Phase Separation: Once the reaction is complete, stop stirring and allow the layers to separate. Carefully separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Combine and Dry: Combine all organic layers and dry over anhydrous magnesium sulfate.

Step 2: Acetylation to this compound

  • Acetylation Reaction: To the dried organic solution containing the crude 1-hydroxycycloheptanecarbonitrile, add acetic anhydride (1.1 mol) dropwise while maintaining the temperature below 25 °C. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the cyanohydrin is fully consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water (500 mL).

  • Washing: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize any remaining acetic acid, followed by brine (1 x 500 mL).

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a colorless to pale yellow oil or solid.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Cycloheptanone 1. Insufficient cyanide nucleophile. 2. Incorrect pH. 3. Low reaction temperature.1. Ensure the correct stoichiometry of potassium cyanide is used. 2. Check the pH of the aqueous layer after acidification; it should be in the optimal range of 4-5.[2] 3. While the initial addition is done at low temperature to control the exotherm, allowing the reaction to slowly warm to room temperature might be necessary for complete conversion.
Formation of Side Products (e.g., Polymers) 1. Reaction temperature too high. 2. Presence of strong base.1. Maintain strict temperature control, especially during the addition of potassium cyanide. 2. Avoid using strong bases for catalysis as they can promote side reactions. The in-situ generation of HCN in a buffered system is generally cleaner.
Incomplete Acetylation 1. Insufficient acetic anhydride. 2. Presence of water in the cyanohydrin solution.1. Use a slight excess of acetic anhydride (1.1-1.2 equivalents). 2. Ensure the organic solution containing the cyanohydrin is thoroughly dried before adding the acetylating agent.
Product Decomposition during Distillation 1. High distillation temperature. 2. Presence of acidic or basic impurities.1. Use a high vacuum to lower the boiling point of the product. 2. Ensure the crude product is thoroughly washed and neutralized before distillation. A short-path distillation apparatus can minimize thermal stress.
Low Yield after Work-up 1. Incomplete extraction of the product. 2. Emulsion formation during washing.1. Perform multiple extractions with a suitable solvent. 2. To break emulsions, add a small amount of brine or filter the mixture through a pad of celite.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use sodium cyanide instead of potassium cyanide?

A1: Yes, sodium cyanide can be used as a substitute for potassium cyanide. The molar equivalents should be adjusted based on its molecular weight. Both are highly toxic and require the same stringent safety precautions.

Q2: What is the purpose of adding acetic acid in the first step?

A2: The addition of acetic acid is to create a buffered acidic environment (pH 4-5). This protonates a portion of the cyanide salt to generate hydrogen cyanide (HCN) in situ. The free cyanide ion (CN-), which is the active nucleophile, is still present in sufficient concentration to react with the ketone, while the acidic conditions favor the overall cyanohydrin formation equilibrium.[2]

Q3: Can I use a different acetylating agent?

A3: Acetyl chloride can be used instead of acetic anhydride. However, it is generally more reactive and will produce HCl as a byproduct, which will need to be neutralized, often with a non-nucleophilic base like triethylamine or pyridine, during the reaction. For scalability, acetic anhydride is often preferred due to its lower cost and easier handling.

Q4: How can I improve the efficiency of the reaction on a larger scale?

A4: For larger scales, consider a one-pot synthesis approach where the acetylation is performed directly after the cyanohydrin formation without a full work-up of the intermediate. This can reduce solvent usage and processing time. Additionally, exploring catalytic methods, such as using a phase-transfer catalyst for the cyanation step, could improve reaction rates and efficiency.

Q5: What are the key parameters to monitor during scale-up?

A5: The most critical parameters are:

  • Temperature Control: Both steps have the potential for exothermic reactions. Efficient heat management is crucial to prevent side reactions and ensure safety.

  • Addition Rates: The controlled addition of reagents is vital for maintaining temperature and concentration profiles.

  • Agitation: Proper mixing is essential to ensure homogeneity, especially in multiphasic reaction mixtures.

  • pH Control: Maintaining the optimal pH during cyanohydrin formation is key to maximizing yield.

V. Reaction Mechanism Visualization

Cyanohydrin Formation```dot

"Cycloheptanone" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8142&t=l", label=""]; "Protonated Cycloheptanone" [label="[Cycloheptanone-H]+"]; "Tetrahedral Intermediate" [label="[Alkoxide Intermediate]"]; "1-Hydroxycycloheptanecarbonitrile" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=523689&t=l", label=""]; }

Caption: Acetylation of the cyanohydrin intermediate.

References

  • Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. Retrieved from [Link]

  • University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved from [Link]

  • (No author given). (2020, May 21). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. Retrieved from [Link]

  • (No author given). (2024, January 14). Cyanohydrin Formation and Reactions. YouTube. Retrieved from [Link]

  • (No author given). (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Organic Chemistry | OpenStax. Retrieved from [Link]

  • (No author given). (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. Retrieved from [Link]

Sources

Characterization issues of 1-Cyanocycloheptyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyanocycloheptyl Acetate

Welcome to the technical support guide for the characterization of this compound (CAS: 71172-45-7, Formula: C₁₀H₁₅NO₂)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this molecule. As a cyanohydrin derivative, this compound presents unique stability and purity challenges that require careful experimental design and interpretation. This guide provides field-proven insights and validated protocols to ensure the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the properties and analysis of this compound.

Q1: What are the primary structural features and potential stability issues of this compound?

A1: this compound is an α-acetoxynitrile. Its core structure consists of a seven-membered cycloheptane ring, with both a nitrile (-C≡N) group and an acetate (-OCOCH₃) group attached to the same quaternary carbon. The key challenge with this and other cyanohydrin derivatives is their inherent instability. They can readily decompose, especially in the presence of water, heat, or basic conditions, to regenerate the parent ketone (cycloheptanone), acetate, and highly toxic hydrogen cyanide (HCN) gas[2][3][4]. This decomposition pathway is a primary source of impurities and analytical variability.

Q2: What are the expected spectral characteristics for a pure sample?

A2: A pure sample of this compound should exhibit characteristic signals across different spectroscopic techniques. The following table summarizes the expected data, synthesized from general principles of organic spectroscopy.

Analytical Technique Expected Observations & Data
¹H NMR Protons on Cycloheptyl Ring: Complex multiplets expected in the δ 1.5-2.5 ppm range. The exact shifts and multiplicities depend on the ring conformation. Methyl Protons of Acetate: A sharp singlet at approximately δ 2.1 ppm.
¹³C NMR Carbonyl Carbon (Acetate): ~170 ppm. Quaternary Carbon (C-CN/C-O): ~75-85 ppm. Nitrile Carbon (-C≡N): ~118-122 ppm. Cycloheptyl Carbons: Multiple signals in the δ 20-40 ppm range. Methyl Carbon (Acetate): ~21 ppm.
Infrared (IR) Spectroscopy Nitrile (-C≡N) Stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹. Carbonyl (C=O) Stretch (Ester): A strong, sharp peak around 1745-1755 cm⁻¹[5][6]. C-O Stretch (Ester): A strong peak in the 1200-1250 cm⁻¹ region. Absence of O-H Stretch: Critically, there should be no broad peak in the 3200-3600 cm⁻¹ region, which would indicate hydrolysis to the cyanohydrin.
Mass Spectrometry (MS) Molecular Formula: C₁₀H₁₅NO₂; Molecular Weight: 181.23 g/mol . Molecular Ion (M⁺˙): A peak at m/z 181 may be weak or absent in hard ionization techniques like Electron Ionization (EI)[7]. Key Fragment Ions: A prominent fragment from the loss of the acetate group (CH₃COO·, 59 Da) resulting in an ion at m/z 122. Another common fragmentation is the loss of acetic acid (CH₃COOH, 60 Da) leading to an ion at m/z 121. A peak at m/z 43 (CH₃CO⁺) is also expected[8].

Q3: What are the most common impurities I might encounter?

A3: Impurities in this compound typically arise from two sources: the synthesis process and degradation.

  • Synthetic Impurities: Unreacted starting materials (cycloheptanone, a cyanide source, acetic anhydride) or by-products from side reactions are common[9][10].

  • Degradation Impurities: The most prevalent impurities are from hydrolysis. These include cycloheptanone cyanohydrin (if the acetate group is hydrolyzed) and cycloheptanone (if the entire cyanohydrin acetate moiety decomposes)[2][11]. The presence of water or trace amounts of base can accelerate this degradation.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Guide 1: Chromatographic Analysis (HPLC & GC)

Chromatography is essential for assessing the purity of this compound. However, the compound's lability can lead to several issues.

Problem: My HPLC chromatogram shows multiple unexpected peaks, and the results are not reproducible.

  • Causality: This is a classic symptom of on-column or in-sampler degradation. The aqueous mobile phases used in reversed-phase HPLC, especially if not properly pH-controlled, can cause the sample to hydrolyze during the analysis. The appearance of a peak corresponding to cycloheptanone is a strong indicator of this issue.

  • Troubleshooting Protocol:

    • pH Control: Ensure the mobile phase is buffered to a slightly acidic pH (e.g., pH 3-5) using a volatile buffer like ammonium formate or an additive like formic or acetic acid to suppress hydrolysis.

    • Temperature Control: Use a cooled autosampler (e.g., 4 °C) to minimize degradation of samples waiting in the injection queue.

    • Solvent for Sample Prep: Dissolve the sample in a non-aqueous solvent like acetonitrile immediately before analysis. Avoid preparing stock solutions in aqueous media for long-term storage.

    • Method Speed: Use a shorter analysis time (e.g., with a UHPLC system) to reduce the time the analyte spends in the aqueous mobile phase.

Problem: I am not detecting any peak when using Gas Chromatography (GC-MS).

  • Causality: this compound is thermally labile. The high temperatures of the GC injector port and column can cause complete decomposition before the analyte reaches the detector[2][3]. The primary decomposition product is often cycloheptanone.

  • Troubleshooting Protocol:

    • Check for Degradants: Analyze your data for the mass spectrum of cycloheptanone. Its presence confirms thermal decomposition.

    • Lower Injector Temperature: Reduce the injector port temperature to the lowest possible value that still allows for efficient volatilization (e.g., start at 150-180 °C).

    • Use a Cool On-Column Inlet: If available, this injection technique introduces the sample directly onto the column without passing through a heated inlet, minimizing thermal stress.

    • Faster Oven Ramp: A rapid oven temperature program can help elute the compound before it has time to decompose significantly.

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol is designed to minimize degradation and provide a reliable purity assessment.

  • System Preparation:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25 °C.

    • Autosampler Temperature: 4 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with acetonitrile to a working concentration of ~0.1 mg/mL. Prepare fresh.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 10 minutes.

    • Inject 2 µL of the sample.

    • Run a gradient elution:

      • Start at 5% B.

      • Ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B over 0.1 minutes.

      • Hold at 5% B for 2 minutes for re-equilibration.

  • Data Analysis:

    • Integrate all peaks. Calculate the area percent of the main peak to determine purity.

    • Use a cycloheptanone standard to confirm the identity of any potential degradation peaks.

Guide 2: Spectroscopic Analysis (NMR & MS)

Problem: My ¹H NMR spectrum shows very broad signals and a peak around 3-4 ppm that I can't assign.

  • Causality: The broadness can indicate chemical exchange or decomposition occurring on the NMR timescale. The unassigned peak could be from water in the solvent or, more critically, the hydroxyl proton of the cycloheptanone cyanohydrin impurity, which forms upon hydrolysis[11].

  • Troubleshooting Protocol:

    • Use a Dry Solvent: Use freshly opened or properly dried deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • Prepare Sample Fresh: Acquire the spectrum immediately after preparing the sample to minimize exposure to trace moisture.

    • Perform a D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. If the unassigned peak disappears or diminishes, it confirms it was an exchangeable proton (like an -OH), indicating the presence of the cyanohydrin impurity.

Problem: The mass spectrum does not show the molecular ion at m/z 181.

  • Causality: The molecular ion of an α-acetoxynitrile can be unstable, especially under high-energy Electron Ionization (EI) conditions. It may fragment so rapidly that it is not detected[7][12].

  • Troubleshooting Protocol:

    • Use a Soft Ionization Technique: If available, use Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the molecule, making the protonated molecular ion [M+H]⁺ at m/z 182 (for ESI/CI) or other adducts more likely to be observed[7].

    • Look for Characteristic Fragments: Even in EI-MS, the absence of the molecular ion is informative. Focus on identifying the expected key fragment ions, such as m/z 122 ([M-CH₃COO]⁺) and m/z 43 ([CH₃CO]⁺), which strongly support the structure's identity[8][13].

Part 3: Visualization & Workflows

Visualizing the analytical process and troubleshooting logic can streamline characterization efforts.

Diagram 1: General Characterization Workflow

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Execution cluster_2 Data Interpretation & Reporting Sample Receive Sample (Store under inert gas, cold) Prep_NMR Prepare NMR Sample (Dry CDCl₃, fresh) Sample->Prep_NMR Prep_HPLC Prepare HPLC Sample (ACN, fresh, cold) Sample->Prep_HPLC Prep_GCMS Prepare GC-MS Sample (Anhydrous Solvent) Sample->Prep_GCMS IR FT-IR (Functional Groups) Sample->IR NMR ¹H & ¹³C NMR (Structure Verification) Prep_NMR->NMR HPLC RP-HPLC-UV/DAD (Purity & Impurities) Prep_HPLC->HPLC GCMS GC-MS (Volatile Impurities) Prep_GCMS->GCMS Interpret Correlate All Data NMR->Interpret HPLC->Interpret GCMS->Interpret IR->Interpret Check Check for Degradants (e.g., Cycloheptanone) Interpret->Check Report Generate Certificate of Analysis Check->Report

Caption: Standard workflow for the comprehensive characterization of this compound.

Diagram 2: Troubleshooting Unexpected HPLC Peaks

G Start Unexpected Peak in HPLC Chromatogram Check_Blank Inject Solvent Blank Start->Check_Blank Peak_Present Peak is from System/Solvent Check_Blank->Peak_Present Yes Peak_Absent Peak is from Sample Check_Blank->Peak_Absent No Run_MS Analyze Peak by LC-MS Peak_Absent->Run_MS Mass_Match Does Mass Match Known Impurity or Degradant? Run_MS->Mass_Match Known_Imp Identify as Known Impurity (e.g., Cycloheptanone) Mass_Match->Known_Imp Yes Unknown_Imp Characterize Unknown (NMR, Fragmentation) Mass_Match->Unknown_Imp No

Caption: Decision tree for identifying the source of an unexpected peak in an HPLC analysis.

References

  • Spectrometric Identification Of Organic Compounds Solutions Manual - TuxDigital Forum.
  • organic chemistry characterization data - YouTube. Available at: [Link]

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]

  • Spectrometric Identification Of Organic Compounds Solutions Manual - graduation.escoffier.edu. Available at: [Link]

  • This compound - CHEMICAL POINT. Available at: [Link]

  • Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. Available at: [Link]

  • Cyanohydrins - Chemistry LibreTexts. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (HMDB0031480) - Human Metabolome Database. Available at: [Link]

  • Acetone cyanohydrin - Wikipedia. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Determination of acetate in pharmaceutical products by HPLC - ResearchGate. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat P. Available at: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available at: [Link]

  • acetone cyanohydrin - Organic Syntheses Procedure. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. Available at: [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. Available at: [Link]

  • 1-Methylheptyl acetate | C10H20O2 | CID 97987 - PubChem. Available at: [Link]

  • Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) | Biomedical and Pharmacology Journal. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

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  • Fundamentals of MS (7 of 7) - Fragmentation - YouTube. Available at: [Link]

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Storage and stability issues of 1-Cyanocycloheptyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyanocycloheptyl Acetate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and stability of this compound. Our goal is to equip you with the scientific rationale behind best practices, helping you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on standard safety data sheets for similar chemical compounds, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] The product is generally stable at ambient room temperature.[2][3] To minimize degradation from atmospheric moisture, consider storage under an inert atmosphere (e.g., argon or nitrogen). Always refer to the product-specific information provided by the manufacturer on the label or Certificate of Analysis.[4]

Q2: What materials are incompatible with this compound?

A2: The primary incompatibilities to be aware of are strong oxidizing agents and strong bases.[2] Contact with strong bases can catalyze the hydrolysis of the ester linkage, while strong oxidizing agents can react with the molecule, leading to degradation and the formation of impurities.

Q3: What are the main safety precautions I should take when handling this compound?

A3: Standard laboratory personal protective equipment (PPE) is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. Ensure you work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[5] In case of skin contact, wash the area thoroughly with soap and water.[2]

Q4: What is the expected shelf life of this compound?

A4: The shelf life is determined by the manufacturer and is dependent on the purity of the initial material and the storage conditions. It is crucial to refer to the expiration date on the product's Certificate of Analysis. For long-term projects, it is advisable to perform periodic purity checks via methods like HPLC to ensure the material remains within the required specifications for your experiment.

ParameterRecommended ConditionRationale
Temperature Ambient Room Temperature (as specified by vendor)The compound is chemically stable under standard ambient conditions.[2][3]
Atmosphere Tightly sealed container; Inert gas (N₂, Ar) for long-term storagePrevents exposure to atmospheric moisture, which can cause hydrolysis.[1]
Light Store in an opaque or amber vialProtects from potential photodegradation.
Location Dry, well-ventilated areaAvoids moisture and ensures proper ventilation.[1][4]

Troubleshooting Guide: Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered during experiments.

Problem: I'm observing a decrease in the purity of my this compound sample over time, with new peaks appearing in my HPLC analysis.

This is a common issue indicating that the compound is degrading. The diagram below provides a decision tree to help identify the root cause.

G start Purity Loss Detected (New HPLC Peaks) q1 Was the sample exposed to acidic or basic conditions (e.g., solvent, glassware)? start->q1 q2 Was the sample heated significantly above ambient temperature? q1->q2 No hydrolysis Root Cause: Hydrolysis q1->hydrolysis Yes q3 Was the sample exposed to light (especially UV) for prolonged periods? q2->q3 No thermal Root Cause: Thermal Decomposition q2->thermal Yes q4 Was the sample stored in a sealed, dry environment? q3->q4 No photo Root Cause: Photodegradation q3->photo Yes q4->start Yes (Re-evaluate other factors) moisture Root Cause: Moisture Contamination (leading to hydrolysis) q4->moisture No G cluster_hydrolysis Hydrolysis Pathway cluster_thermal Potential Thermal/Photo Degradation Parent This compound H2O H₂O (Acid/Base catalyst) Prod1 1-Cyanocycloheptanol Parent->Prod1 Prod2 Acetic Acid Parent->Prod2 Parent2 This compound Heat Heat (Δ) or Light (hν) Unknown Various Degradation Products Parent2->Unknown

Caption: Potential Degradation Pathways.

Experimental Protocols

This section provides standardized workflows for assessing and ensuring the stability of this compound.

Protocol 1: Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products. [6][7]This is critical for developing stability-indicating analytical methods.

G cluster_stress Stress Conditions (Parallel Exposure) start Prepare Stock Solution of this compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox thermal Thermal Stress (Solid state, 80°C) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo control Control Sample (Stored at 4°C in dark) start->control analysis Analyze all samples by HPLC-UV/MS at defined time points (e.g., 0, 2, 8, 24h) acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis control->analysis report Compare impurity profiles. Identify and characterize major degradants. analysis->report

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of ~3%. Keep at room temperature.

    • Thermal Stress: Place the solid compound in a vial and heat at 80°C. [7] * Photolytic Stress: Expose the solution or solid to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter. [8][9] * Control: Store an aliquot protected from light at a cold temperature (e.g., 4°C).

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), take a sample from each condition. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples using a validated stability-indicating HPLC-UV method, preferably with mass spectrometry (LC-MS) for peak identification. [10]4. Evaluation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage degradation and identify the retention times and mass of any significant degradation products.

Stress ConditionExample ParametersPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, 60°CEster Hydrolysis [7]
Base Hydrolysis 0.1 M NaOH, Room TempEster Hydrolysis [7]
Oxidation 3% H₂O₂, Room TempOxidation [7]
Thermal 80°C (solid or solution)Thermal Decomposition [7]
Photolytic 1.2 million lux-hrs & 200 W-hr/m²Photodegradation [9]
Protocol 2: Routine Purity Analysis by HPLC

This protocol describes a general-purpose HPLC method for routine checks of purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would be to start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the nitrile and ester groups do not have strong chromophores at higher wavelengths).

  • Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

References

  • Google Patents. (n.d.). Process for preparing 1-(aminomethyl)cyclohexane acetic acid.
  • Advanced Biotech. (2025). Safety Data Sheet. [Link]

  • Chemical Point. (n.d.). This compound. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Thiebaud, N., et al. (2013). Odorant Metabolism Catalyzed by Olfactory Mucosal Enzymes Influences Peripheral Olfactory Responses in Rats. PLoS ONE. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • Lede, E. J., et al. (2019). Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. MDPI. [Link]

  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Crabtree, B., et al. (1990). Measurement of the rates of acetyl-CoA hydrolysis and synthesis from acetate in rat hepatocytes. Biochemical Journal. [Link]

  • Singh, R., et al. (2025). LC-QTOF Analysis for Characterization of Degradation Products of Ganirelix Acetate. ResearchGate. [Link]

  • Wulu, J. A. T., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wang, C., et al. (2007). Mechanism of thermal decomposition of cobalt acetate tetrahydrate. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Activated Carbon Modified by Ester Hydrolysis of Ethyl Acetate for Water Vapor Adsorption Enhancement. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting 1-Cyanocycloheptyl Acetate Reaction Failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cyanocycloheptyl acetate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during this two-step synthesis. Instead of a rigid protocol, this guide offers a dynamic, question-and-answer-based approach to troubleshoot common failures, grounded in mechanistic principles and practical laboratory experience.

The synthesis of this compound is typically achieved in two sequential stages:

  • Cyanohydrin Formation: A nucleophilic addition of a cyanide anion to cycloheptanone.

  • Acetylation: Esterification of the tertiary hydroxyl group of the intermediate cyanohydrin.

This guide is structured to address potential issues in each of these critical stages.

Part 1: Troubleshooting Cyanohydrin Formation from Cycloheptanone

The formation of 1-cyano-1-hydroxycycloheptane is a reversible nucleophilic addition.[1][2][3] Success hinges on pushing the equilibrium towards the product and minimizing side reactions.

FAQ 1: My cyanohydrin yield is unexpectedly low. What are the most likely causes?

Low yield is the most common issue and typically points to an unfavorable reaction equilibrium or decomposition of the product.

Answer: The equilibrium for cyanohydrin formation from ketones can be unfavorable compared to aldehydes.[3][4] Cycloheptanone, being a ketone, requires carefully controlled conditions. Here are the primary factors to investigate:

  • pH Control is Critical: The reaction is highly pH-dependent. The cyanide ion (CN⁻) is the active nucleophile, but if the solution is too acidic (pH < 4), it will be fully protonated to HCN, which is a poor nucleophile.[4] Conversely, if the solution is too basic (pH > 10), the cyanohydrin can revert back to the starting ketone.[5][6] The optimal pH is typically in the mildly acidic to neutral range (pH ~4.5-8) to ensure a sufficient concentration of the CN⁻ nucleophile without promoting decomposition.[4][7]

  • Reagent Stoichiometry and Addition: Ensure you are using at least a stoichiometric amount, and often a slight excess, of the cyanide source.[4][7] Slow, controlled addition of acid to a solution of the ketone and a cyanide salt (e.g., NaCN or KCN) is a standard method for generating HCN in situ while maintaining pH.[4]

  • Temperature Management: Cyanohydrin formation is an exothermic reaction.[5] Running the reaction at low temperatures (e.g., 0-10 °C) helps to shift the equilibrium in favor of the product (Le Chatelier's principle) and minimizes decomposition.[4][5]

  • Reaction Time: While the initial reaction may be fast, allowing sufficient time for the equilibrium to be established is important. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.

Troubleshooting Decision Workflow: Low Cyanohydrin Yield

Below is a systematic workflow to diagnose the cause of low yield in the cyanohydrin formation step.

low_yield_troubleshooting start Low Cyanohydrin Yield Detected check_ph Verify Reaction pH (Target: ~4.5-8) start->check_ph ph_ok pH Correct check_ph->ph_ok Is pH in range? ph_high pH Too High (>10) check_ph->ph_high No ph_low pH Too Low (<4) check_ph->ph_low No check_temp Review Reaction Temperature (Target: 0-10 °C) ph_ok->check_temp Yes adjust_ph_high Action: Carefully add weak acid (e.g., acetic acid) to adjust pH. Rationale: Re-protonates alkoxide, prevents retro-addition. ph_high->adjust_ph_high adjust_ph_low Action: Add base (e.g., NaHCO3) to generate more CN-. Rationale: Increases concentration of active nucleophile. ph_low->adjust_ph_low adjust_ph_high->check_temp adjust_ph_low->check_temp temp_ok Temperature Correct check_temp->temp_ok Was T controlled? temp_high Temperature Too High check_temp->temp_high No check_reagents Examine Reagents & Stoichiometry temp_ok->check_reagents Yes adjust_temp Action: Improve cooling/run at lower T. Rationale: Shifts equilibrium to favor exothermic product formation. temp_high->adjust_temp adjust_temp->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Purity/ratio correct? reagents_issue Potential Issue check_reagents->reagents_issue No end_node Re-run with optimized conditions reagents_ok->end_node Yes adjust_reagents Action: Use fresh cyanide source, verify ketone purity, consider slight excess of cyanide. Rationale: Ensures reactive species are present and active. reagents_issue->adjust_reagents adjust_reagents->end_node

Sources

Validation & Comparative

A Comparative Guide for Researchers: 1-Cyanocycloheptyl Acetate vs. 1-Cyanocyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Key Cyclic Cyanohydrin Acetates for Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry and pharmaceutical development, the selection of appropriate building blocks is paramount to the success of a research program. Among the diverse array of available intermediates, cyclic cyanohydrin acetates have carved out a significant niche due to their versatile reactivity. This guide provides a detailed comparison of two such analogs: 1-cyanocycloheptyl acetate and 1-cyanocyclohexyl acetate. We will delve into their chemical properties, synthetic accessibility, and potential applications, supported by experimental data and established protocols, to assist researchers in making informed decisions for their specific synthetic strategies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two compounds is essential for predicting their behavior in chemical reactions and biological systems. The seemingly subtle difference of a single methylene unit in the cycloalkane ring imparts notable variations in their characteristics.

PropertyThis compound1-Cyanocyclohexyl Acetate
CAS Number 71172-45-7[1][2]32379-37-6[3]
Molecular Formula C10H15NO2[2][4]C9H13NO2[3]
Molecular Weight 181.23 g/mol [4]167.20 g/mol [3]
Predicted XLogP3 2.0[4]1.5[3]
Topological Polar Surface Area 50.1 Ų50.1 Ų[3]

The higher molecular weight and predicted lipophilicity (XLogP3) of the cycloheptyl derivative suggest it may exhibit different solubility and partitioning behavior in biphasic reaction media or biological assays compared to its cyclohexyl counterpart.

Synthetic Accessibility: A Tale of Two Rings

The choice between these two intermediates is often influenced by their ease of synthesis and commercial availability. Both compounds are typically prepared from their corresponding ketones, cycloheptanone and cyclohexanone, via a cyanohydrin formation followed by acetylation.

General Synthesis Workflow

The synthetic pathway to both this compound and 1-cyanocyclohexyl acetate follows a well-established two-step process.

Synthesis_Workflow Cycloalkanone Cycloalkanone (Cycloheptanone or Cyclohexanone) Cyanohydrin Intermediate Cyanohydrin Cycloalkanone->Cyanohydrin  HCN or  NaCN/H+ Acetate 1-Cyanocycloalkyl Acetate (Target Product) Cyanohydrin->Acetate  Acetic Anhydride  or Acetyl Chloride

Figure 1. General synthetic route to 1-cyanocycloalkyl acetates.

Experimental Protocol: Synthesis of 1-Cyanocyclohexyl Acetate

This protocol can be adapted for the synthesis of this compound by substituting cyclohexanone with cycloheptanone and adjusting molar equivalents accordingly.

Materials:

  • Cyclohexanone

  • Sodium Cyanide (NaCN)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Cyanohydrin Formation: In a well-ventilated fume hood, a solution of sodium cyanide in water is cooled in an ice bath. Glacial acetic acid is added dropwise, followed by the slow addition of cyclohexanone while maintaining the temperature below 10°C. The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Extraction: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Acetylation: The ethereal solution of the crude cyanohydrin is dried over anhydrous magnesium sulfate and filtered. The solvent is carefully removed under reduced pressure. The resulting crude cyanohydrin is then treated with acetic anhydride, often with a catalytic amount of acid or base, and stirred at room temperature.

  • Purification: The reaction mixture is quenched with water and extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The final product, 1-cyanocyclohexyl acetate, is purified by vacuum distillation or column chromatography.

Applications in Synthesis: Versatile Intermediates

Both this compound and 1-cyanocyclohexyl acetate serve as valuable precursors in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyano and acetate functionalities offer multiple avenues for chemical transformation.

For instance, 1-cyanocyclohexyl acetate and its derivatives are key intermediates in the synthesis of gabapentin, an anticonvulsant and analgesic drug.[5][6][7] The synthesis often involves the transformation of the cyano and acetate groups into an aminomethyl and a carboxylic acid group, respectively.[8][9][10]

While direct comparative studies on the performance of this compound versus its cyclohexyl analog in specific applications are not widely published, the choice between them would likely be dictated by the desired ring size in the final target molecule. The cycloheptyl ring can offer a different conformational profile and lipophilicity, which may be advantageous in modulating the pharmacological properties of a drug candidate.

Spectroscopic Characterization

Confirmation of the successful synthesis of these compounds relies on standard spectroscopic techniques.

Spectroscopic Data1-Cyanocyclohexyl Acetate
Molecular Formula C9H13NO2[11]
Monoisotopic Mass 167.09464 Da[11]
Predicted Collision Cross Section ([M+H]+) 135.9 Ų[11]

While specific experimental spectroscopic data for this compound is less readily available in public databases, its characterization would follow similar principles, with expected shifts in NMR signals and mass spectrometry fragmentation patterns due to the larger ring size.

Safety Considerations: The Hazard of Cyanohydrins

It is crucial for researchers to be aware of the potential hazards associated with cyanohydrins and their derivatives.[12] These compounds can be toxic and may release hydrogen cyanide (HCN), a highly toxic gas, upon decomposition, particularly in the presence of water or alkaline conditions.[12] Acetone cyanohydrin, a related compound, is known to be severely toxic if ingested, inhaled, or absorbed through the skin.[13][14][15]

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated chemical fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

  • Avoid contact with acids, bases, and water, which can promote the release of HCN.[13]

  • Have an emergency plan and access to a cyanide antidote kit in case of accidental exposure.

Conclusion and Future Perspectives

Both this compound and 1-cyanocyclohexyl acetate are valuable synthetic intermediates with distinct properties conferred by their cyclic frameworks. The choice between them will primarily depend on the specific structural requirements of the target molecule. While 1-cyanocyclohexyl acetate is more extensively documented due to its role in the synthesis of established pharmaceuticals like gabapentin, this compound presents an opportunity for the exploration of novel chemical space, potentially leading to the discovery of new bioactive compounds with improved properties.

Future research could focus on a direct comparative analysis of the reactivity and performance of these two compounds in a variety of synthetic transformations. Furthermore, exploring the biological activities of molecules derived from the cycloheptyl analog could unveil new therapeutic possibilities. As with all cyanohydrin derivatives, a strong emphasis on safe handling and experimental design is paramount.

References

  • PubChem. * (1-Cyanocyclohexyl)acetic acid | C9H13NO2 | CID 11073797*. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). (1-Cyanocyclohexyl)acetic acid. Retrieved from [Link]

  • SciSpace. (2016, March 29). Two Fatal Intoxications with Cyanohydrins. Retrieved from [Link]

  • Chemsrc. 1-Cyanocyclohexaneaceticacid | CAS#:133481-09-1. Retrieved from [Link]

  • PubChemLite. This compound (C10H15NO2). Retrieved from [Link]

  • Google Patents. EP0432504B1 - Process for preparing 1-(aminomethyl)cyclohexane acetic acid.
  • CHEMICAL POINT. This compound. Retrieved from [Link]

  • Google Patents. WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid.
  • PubChem. 1-Cyanocyclopropyl acetate | C6H7NO2 | CID 13199259. Retrieved from [Link]

  • EPA. Acetone Cyanohydrin Final AEGL Document. Retrieved from [Link]

  • Regulations.gov. ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs). Retrieved from [Link]

  • NCBI - NIH. Acetone Cyanohydrin Acute Exposure Guideline Levels. Retrieved from [Link]

  • PubChemLite. 1-cyanocyclohexyl acetate (C9H13NO2). Retrieved from [Link]

  • LookChem. Cas 133481-09-1,1-Cyanocyclohexaneacetic acid. Retrieved from [Link]

  • PubChem. Cyclohexyl cyanoacetate | C9H13NO2 | CID 96357. Retrieved from [Link]

  • Google Patents. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid.
  • Google Patents. WO2013190357A1 - A process for the preparation of gabapentin.
  • Googleapis.com. WO 2013/190357 A1.
  • ScenTree. Heptyl acetate (CAS N° 112-06-1). Retrieved from [Link]

  • PubMed. (2014, March 14). A spectroscopic study on the formation of Cm(III) acetate complexes at elevated temperatures. Retrieved from [Link]

  • ResearchGate. (2006). One pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzylic alcohols. Retrieved from [Link]

Sources

A-Senior-Application-Scientist's-Guide-to-the-Spectroscopic-Analysis-of-1-Cyanocycloheptyl-acetate-for-Structure-Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 1-Cyanocycloheptyl acetate. We will move beyond a simple recitation of data to a deeper understanding of why specific spectroscopic methods are chosen and how their data synergistically lead to an irrefutable structural assignment.

The-Imperative-of-Multi-faceted-Spectroscopic-Analysis

In the realm of organic chemistry, relying on a single analytical technique for structural elucidation is fraught with peril. A melting point might be correct, but an isomeric impurity could go undetected. A mass spectrum might provide the correct molecular weight, but it reveals little about the connectivity of the atoms. Therefore, a multi-pronged approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is not just best practice; it is a requirement for scientific rigor. Each technique probes a different aspect of the molecule's physical and chemical properties, and together they provide a comprehensive and self-validating picture of the molecular architecture.

The-Target-Molecule:-1-Cyanocycloheptyl-acetate

This compound is a bifunctional molecule containing both a nitrile and an ester group attached to a seven-membered cycloalkane ring. This combination of functionalities and the cyclic nature of the core structure present a perfect case study for demonstrating the power of combined spectroscopic analysis.

Molecular Formula: C₁₀H₁₅NO₂

Molecular Weight: 181.23 g/mol

The-Analytical-Workflow:-A-Synergistic-Approach

Our investigation into the structure of this compound will follow a logical and systematic workflow. We will begin with IR spectroscopy to identify the key functional groups present. This will be followed by a detailed analysis of both ¹H and ¹³C NMR spectra to map out the carbon-hydrogen framework and the connectivity of the atoms. Finally, we will use mass spectrometry to confirm the molecular weight and gain further structural insights from the fragmentation pattern.

G cluster_0 Spectroscopic Analysis Workflow IR Spectroscopy IR Spectroscopy NMR Spectroscopy NMR Spectroscopy IR Spectroscopy->NMR Spectroscopy Functional Groups Identified Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry C-H Framework Established Structure Confirmation Structure Confirmation Mass Spectrometry->Structure Confirmation Molecular Weight Confirmed

Caption: A typical workflow for spectroscopic structure elucidation.

Infrared-(IR)-Spectroscopy:-Identifying-the-Key-Players

Infrared spectroscopy is an excellent first-pass analytical technique that provides information about the types of chemical bonds and functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, and the absorption of this energy is detected.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: A small amount of neat this compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum of this compound:

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of both the nitrile and ester functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~2930 and ~2860Medium-StrongC-H (sp³) stretchingConfirms the presence of the cycloheptyl ring's aliphatic C-H bonds.
~2240Sharp, MediumC≡N stretchingA key diagnostic peak for the nitrile functional group. Its position indicates a saturated nitrile.
~1740StrongC=O (ester) stretchingConfirms the presence of the ester carbonyl group.
~1240StrongC-O (ester) stretchingFurther evidence for the ester functionality.

The presence of these distinct absorption bands provides strong initial evidence for the proposed structure. The absence of a broad O-H stretch around 3300 cm⁻¹ rules out the possibility of a carboxylic acid or alcohol, which could be isomeric.

Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy:-Mapping-the-Molecular-Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing us to piece together the molecule's connectivity.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer.

Predicted ¹H NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.10Singlet3H-OCOCH₃The three protons of the acetate methyl group are equivalent and not coupled to any other protons, resulting in a singlet. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group.
~1.60 - 2.00Multiplet12HCycloheptyl CH₂The protons on the cycloheptyl ring are in complex and overlapping environments, leading to a broad multiplet.

The integration values are crucial here, confirming the 3:12 proton ratio between the acetate methyl group and the cycloheptyl ring protons.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR is used.

  • Data Acquisition: The spectrum is acquired on the same 400 MHz NMR spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (ester)The carbonyl carbon of the ester is significantly deshielded and appears far downfield.
~120C≡N (nitrile)The carbon of the nitrile group also appears in a characteristic downfield region.
~75C-CN/C-O (quaternary)The quaternary carbon of the cycloheptyl ring, bonded to both the nitrile and the acetate group, is deshielded.
~20-40Cycloheptyl CH₂The carbons of the cycloheptyl ring appear in the aliphatic region. Multiple peaks are expected due to the different chemical environments of the ring carbons.
~21-OCOCH₃The methyl carbon of the acetate group appears in the upfield aliphatic region.

The combination of ¹H and ¹³C NMR data provides a detailed map of the molecule's structure, confirming the presence of the acetate and nitrile groups, the cycloheptyl ring, and their connectivity.

Mass-Spectrometry-(MS):-Confirming-the-Molecular-Weight-and-Fragmentation-Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is unstable and fragments into smaller, charged ions.

  • Detection: The ions are separated based on their m/z ratio and detected.

Interpretation of the Mass Spectrum of this compound:

The mass spectrum will show a molecular ion peak (M⁺•) at an m/z corresponding to the molecular weight of the compound. Additionally, characteristic fragment ions will be observed.

Predicted Fragmentation Pattern:

m/zFragment IonSignificance
181[C₁₀H₁₅NO₂]⁺•Molecular ion peak, confirming the molecular formula.
140[M - CH₃CO]⁺Loss of the acetyl group, a common fragmentation pathway for acetates.
122[M - OCOCH₃]⁺Loss of the entire acetate group.
43[CH₃CO]⁺Acetyl cation, a very common and often abundant fragment for acetate esters.

The observation of the molecular ion at m/z 181 and the characteristic fragmentation pattern provide conclusive evidence for the proposed structure and molecular formula of this compound.

G cluster_0 Mass Spectrometry Fragmentation Molecular Ion (m/z 181) Molecular Ion (m/z 181) Loss of CH3CO (m/z 140) Loss of CH3CO (m/z 140) Molecular Ion (m/z 181)->Loss of CH3CO (m/z 140) Loss of OCOCH3 (m/z 122) Loss of OCOCH3 (m/z 122) Molecular Ion (m/z 181)->Loss of OCOCH3 (m/z 122) Acetyl Cation (m/z 43) Acetyl Cation (m/z 43) Molecular Ion (m/z 181)->Acetyl Cation (m/z 43)

Caption: Key fragmentation pathways for this compound.

Conclusion:-A-Consolidated-and-Confirmed-Structure

By systematically applying and interpreting the data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry, we have built a comprehensive and self-consistent case for the structure of this compound. Each technique provides a unique piece of the puzzle, and their combined power leaves no room for ambiguity. This multi-faceted approach is the gold standard for structural confirmation in modern chemical research and development, ensuring the integrity and reliability of scientific findings.

References

  • Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019-03-02). YouTube.
  • Study of the composition of nitriles using IR spectroscopy. (2025-12-11). ResearchGate.
  • HEPTYL ACET

A Senior Application Scientist's Guide to the Synthesis of Cyanohydrin Acetates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and the broader chemical sciences, cyanohydrin acetates are invaluable chiral building blocks. Their synthesis, however, presents a landscape of diverse methodologies, each with distinct advantages and operational considerations. This guide provides an in-depth, comparative analysis of the most prominent methods for synthesizing these versatile intermediates, grounded in experimental data and practical insights to inform your selection of the most suitable approach.

Executive Summary: A Comparative Overview

The synthesis of cyanohydrin acetates can be broadly categorized into four effective strategies: one-pot chemoenzymatic synthesis, organocatalysis, phase-transfer catalysis, and metal-catalyzed asymmetric synthesis. The choice among these is dictated by the desired stereoselectivity, substrate scope, scalability, and operational constraints.

MethodKey FeaturesTypical YieldsEnantioselectivity (ee%)Ideal For
One-Pot Chemoenzymatic Employs lipases for kinetic resolution of in-situ formed cyanohydrins. Green and highly selective.60-100%Up to >99%Enantiopure aromatic and aliphatic cyanohydrin acetates.
Organocatalysis (TBD) Utilizes a simple, metal-free catalyst. Good for a broad range of aldehydes.High (often >90%)Not applicable (produces racemic mixture)Rapid and high-yielding synthesis of racemic cyanohydrin acetates.
Phase-Transfer Catalysis Simple experimental setup with readily available reagents.60-90%Not applicable (produces racemic mixture)Straightforward synthesis of racemic products without anhydrous conditions.
Metal-Catalyzed Asymmetric Employs chiral metal complexes (e.g., Ti-salen) for high enantioselectivity.High (often >90%)Up to >99%Asymmetric synthesis of a wide range of cyanohydrin esters.

Method 1: One-Pot Chemoenzymatic Synthesis

This elegant approach combines the formation of a racemic cyanohydrin with a subsequent enzymatic kinetic resolution in a single reaction vessel. This method is particularly valued for its high enantioselectivity and environmentally benign reaction conditions.[1][2][3]

Mechanistic Rationale

The process begins with the formation of a cyanohydrin from an aldehyde and a cyanide source, such as acetone cyanohydrin. A lipase, often from Pseudomonas cepacia or Candida antarctica, then selectively acetylates one of the cyanohydrin enantiomers, leaving the other unreacted. This kinetic resolution allows for the separation of the two enantiomers. The use of an ionic liquid can serve as both the reaction medium and a promoter for the reaction.[4]

Experimental Workflow

chemoenzymatic_workflow aldehyde Aldehyde racemic_cyanohydrin In-situ formation of Racemic Cyanohydrin aldehyde->racemic_cyanohydrin cyanide_source Cyanide Source (e.g., Acetone Cyanohydrin) cyanide_source->racemic_cyanohydrin kinetic_resolution Enzymatic Kinetic Resolution racemic_cyanohydrin->kinetic_resolution lipase Lipase & Acyl Donor (e.g., Isopropenyl Acetate) lipase->kinetic_resolution enantioenriched_acetate Enantioenriched Cyanohydrin Acetate kinetic_resolution->enantioenriched_acetate unreacted_enantiomer Unreacted Cyanohydrin Enantiomer kinetic_resolution->unreacted_enantiomer

Caption: Workflow for one-pot chemoenzymatic synthesis.

Representative Data
AldehydeCyanide SourceLipaseYield (%)ee (%)
BenzaldehydeAcetone CyanohydrinPseudomonas cepacia85>99
4-ChlorobenzaldehydeAcetone CyanohydrinPseudomonas cepacia9298
HeptanalAcetone CyanohydrinPseudomonas cepacia7895
Advantages and Disadvantages
ProsCons
Excellent enantioselectivity.Can be slower than chemical methods.
Mild reaction conditions.Enzyme activity can be substrate-dependent.
Environmentally friendly.Separation of the acetylated and unreacted enantiomers is required.

Method 2: Organocatalyzed Synthesis with TBD

The use of 1,5,7-triazabicyclo[5][5]dec-5-ene (TBD) as an organocatalyst provides a rapid and efficient route to cyanohydrin acetates from a variety of carbonyl compounds.[6][7][8] This method is particularly attractive for its simplicity and the use of a metal-free catalyst.

Mechanistic Rationale

TBD activates the acetyl cyanide, facilitating the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde. The resulting alkoxide is then acetylated to yield the cyanohydrin acetate, and the TBD catalyst is regenerated. A polymer-supported version of TBD (PS-TBD) can also be used for easier catalyst recovery and reuse.[9]

tbd_mechanism aldehyde Aldehyde activated_complex Activated Intermediate aldehyde->activated_complex acetyl_cyanide Acetyl Cyanide acetyl_cyanide->activated_complex tbd TBD Catalyst tbd->activated_complex alkoxide Alkoxide Intermediate activated_complex->alkoxide product Cyanohydrin Acetate alkoxide->product product->tbd Regenerates

Caption: Simplified mechanism of TBD-catalyzed synthesis.

Representative Data
AldehydeCatalystTime (h)Yield (%)
BenzaldehydeTBD0.598
4-MethoxybenzaldehydeTBD0.595
CinnamaldehydeTBD196
CyclohexanecarboxaldehydeTBD192
Advantages and Disadvantages
ProsCons
Fast reaction times.Produces a racemic mixture.
High yields for a broad range of aldehydes.TBD is a strong, non-nucleophilic base and should be handled with care.
Metal-free catalysis.
Polymer-supported catalyst allows for easy recovery and reuse.[6]

Method 3: Phase-Transfer Catalysis

This method offers a straightforward and operationally simple procedure for the synthesis of cyanohydrin acetates, avoiding the need for anhydrous solvents.[5][10][11] It relies on a phase-transfer catalyst to shuttle the cyanide ion from an aqueous phase to an organic phase where the reaction occurs.

Mechanistic Rationale

A quaternary ammonium salt, such as tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the cyanide anion from the aqueous phase (from KCN or NaCN) to the organic phase containing the aldehyde and acetic anhydride. The cyanide then reacts with the aldehyde, and the resulting alkoxide is acetylated.

Experimental Workflow

ptc_workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase KCN KCN catalyst_aq Q⁺X⁻ catalyst_org Q⁺CN⁻ catalyst_aq->catalyst_org Phase Transfer aldehyde Aldehyde product Cyanohydrin Acetate aldehyde->product acetic_anhydride Acetic Anhydride acetic_anhydride->product catalyst_org->aldehyde Reaction

Caption: Phase-transfer catalysis workflow.

Representative Data
AldehydePhase-Transfer CatalystYield (%)
BenzaldehydeTBAB85
CrotonaldehydeTEBAC66[5]
2-NaphthaldehydeAliquat 33691
Advantages and Disadvantages
ProsCons
Simple experimental setup.Produces a racemic mixture.
Does not require anhydrous conditions.Yields can be moderate.
Uses inexpensive and readily available reagents.Reaction times can be longer than other methods.

Method 4: Metal-Catalyzed Asymmetric Synthesis

For applications requiring high enantiopurity, asymmetric catalysis using chiral metal complexes is a powerful strategy. Bimetallic titanium(salen) complexes have emerged as particularly effective catalysts for the asymmetric addition of cyanide to aldehydes.[12][13][14][15][16]

Mechanistic Rationale

The chiral Ti(salen) complex coordinates to the aldehyde, activating it towards nucleophilic attack by the cyanide. The chiral environment of the catalyst directs the cyanide addition to one face of the carbonyl, leading to the formation of one enantiomer of the cyanohydrin acetate in excess. The use of a bimetallic catalyst can enhance the catalytic activity.[16]

metal_catalyzed_mechanism aldehyde Aldehyde activated_aldehyde Coordinated Aldehyde aldehyde->activated_aldehyde ti_salen Chiral Ti(salen) Catalyst ti_salen->activated_aldehyde enantioenriched_product Enantioenriched Cyanohydrin Acetate activated_aldehyde->enantioenriched_product cyanide Cyanide Source cyanide->enantioenriched_product

Caption: Simplified mechanism of Ti(salen)-catalyzed asymmetric synthesis.

Representative Data
AldehydeCyanide SourceAnhydrideYield (%)ee (%)
BenzaldehydeKCNAcetic Anhydride9596
4-ChlorobenzaldehydeKCNPropionic Anhydride9298
2-NaphthaldehydeTMSCNAcetic Anhydride9997
HeptanalKCNAcetic Anhydride8591
Advantages and Disadvantages
ProsCons
Excellent enantioselectivity.Catalyst can be expensive and require synthesis.
High yields.May require anhydrous conditions and inert atmosphere.
Applicable to a wide range of aldehydes.Optimization of reaction conditions may be necessary for each substrate.

Safety Considerations: Handling Cyanide Sources

A critical aspect of all these syntheses is the safe handling of cyanide-containing reagents.

  • Acetone Cyanohydrin : This is a highly toxic liquid and can be fatal if ingested, inhaled, or absorbed through the skin.[17][18][19] It can release hydrogen cyanide gas, especially in the presence of acids or bases.

  • Potassium Cyanide (KCN) : This is a highly toxic solid that can be fatal if swallowed, inhaled, or absorbed through the skin.[20] It reacts with acids to produce highly toxic hydrogen cyanide gas.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Be familiar with your institution's safety protocols for handling cyanides and have a cyanide antidote kit readily available.

Conclusion and Recommendations

The synthesis of cyanohydrin acetates is a well-developed field with several robust methods available to the modern chemist.

  • For the preparation of enantiopure cyanohydrin acetates , one-pot chemoenzymatic synthesis and metal-catalyzed asymmetric synthesis are the methods of choice. The chemoenzymatic approach offers a greener alternative, while the metal-catalyzed route may provide broader substrate scope and faster reaction times.

  • For the synthesis of racemic cyanohydrin acetates , TBD-organocatalysis is a highly efficient and rapid method. Phase-transfer catalysis offers a simpler, albeit sometimes lower-yielding, alternative that is tolerant of aqueous conditions.

The selection of the optimal method will ultimately depend on the specific goals of the synthesis, including the desired stereochemistry, the scale of the reaction, and the available resources. This guide provides the foundational knowledge to make an informed decision and to safely and effectively synthesize these valuable chemical intermediates.

References

  • BenchChem. (2025). A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins.[21]

  • Molecules. (2016). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds.[6][7][9]

  • Organic & Biomolecular Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.[1][22]

  • Google Patents. (n.d.). Process for the preparation of acylated cyanohydrines of aldehydes.[5]

  • Canadian Journal of Chemistry. (1977). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates.[10]

  • Santa Cruz Biotechnology. (n.d.). Acetone cyanohydrin.[17]

  • ResearchGate. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.[22]

  • BenchChem. (2025). A Mechanistic Showdown: Unraveling Chemical vs. Enzymatic Cyanohydrin Synthesis.[23]

  • PubMed. (2016). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds.[7]

  • ResearchGate. (n.d.). TBD catalyzed cyanation of aldehydes with acetyl cyanide.[8]

  • ResearchGate. (2003). Synthesis and Applications of Non-Racemic Cyanohydrins.[24]

  • Sci-Hub. (2007). Asymmetric cyanohydrin synthesis using heterobimetallic catalysts obtained from titanium and vanadium complexes of chiral and achiral salen ligands.[12]

  • ResearchGate. (n.d.). TBD I | Request PDF.[25]

  • Green Chemistry. (n.d.). One-pot chemoenzymatic syntheses of enantiomerically-enriched O-acetyl cyanohydrins from aldehydes in ionic liquid.[2]

  • ICSC. (n.d.). ICSC 0611 - ACETONE CYANOHYDRIN.[18]

  • ResearchGate. (2016). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds.[9]

  • Sci-Hub. (2005). Synthetic and Mechanistic Studies on Asymmetric Cyanohydrin Synthesis Using a Titanium(salen) Bimetallic Catalyst.[13]

  • ResearchGate. (2025). Direct Use of NaCN and Aldehydes in One-Pot Asymmetric Synthesis of Cyanohydrins by Crude (R)-Oxynitrilase.[26]

  • Princeton University. (2013). Potassium Cyanide Safe Handling Guideline.[20]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin.[19]

  • Exposome-Explorer. (2011). Material Safety Data Sheet - Acetone cyanohydrin.

  • ResearchGate. (n.d.). Synthetic and mechanistic studies on asymmetric cyanohydrin synthesis using a titanium(salen) bimetallic catalyst.[14]

  • FAO AGRIS. (2008). One-pot chemoenzymatic syntheses of enantiomerically-enriched O-acetyl cyanohydrins from aldehydes in ionic liquid.[3]

  • Organic Letters. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates.[15]

  • Sci-Hub. (2008). ChemInform Abstract: One‐Pot Chemoenzymatic Syntheses of Enantiomerically‐Enriched O‐Acetyl Cyanohydrins from Aldehydes in Ionic Liquid.[4]

  • ResearchGate. (n.d.). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates.[11]

  • KISTI. (2010). A Bimetallic Titanium Catalyst for the Enantioselective Cyanation of Aldehydes Based on Cooperative Catalysis.[16]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.[27]

  • NIH. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades.[28]

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A Comparative Guide to the Purity Analysis of 1-Cyanocycloheptyl Acetate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of robust and reproducible research. 1-Cyanocycloheptyl acetate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by experimental rationale and data-driven insights.

The Critical Role of Purity Analysis

This compound (C₁₀H₁₅NO₂) is a cyclic nitrile ester. Its synthesis can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products. The presence of these impurities can have far-reaching consequences in a drug development pipeline, potentially leading to downstream reaction failures, the formation of toxic by-products, and compromised final product stability. Therefore, a reliable and accurate analytical method for purity assessment is not just a quality control measure but a critical component of the entire development process.

High-Performance Liquid Chromatography (HPLC): A Detailed Protocol

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it a cornerstone of pharmaceutical analysis.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed due to the compound's moderate polarity.

Rationale for Method Development

The choice of a reversed-phase method is predicated on the hydrophobic nature of the cycloheptyl ring and the presence of the ester and nitrile functional groups. A C18 stationary phase provides a non-polar environment, allowing for effective separation based on the analytes' differential partitioning between the stationary phase and a polar mobile phase.

The mobile phase, a mixture of acetonitrile and water, is selected for its miscibility, low UV cutoff, and ability to provide good peak shapes for a wide range of compounds. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and strong elution strength. The gradient elution is designed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile in a single run.

UV detection at 210 nm is chosen because, while the acetate and nitrile groups are not strong chromophores, they exhibit absorbance at lower wavelengths. This wavelength provides sufficient sensitivity for the detection of the main component and potential impurities.

Experimental Protocol: Purity Determination by RP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

Method Validation: The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[2][3][4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This can be demonstrated by spiking the sample with potential impurities and observing their separation from the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1-Cyanocycloheptyl acetate Sample Solvent Acetonitrile Solution 1 mg/mL Solution Solvent->Solution Dissolve Autosampler Autosampler (10 µL injection) Solution->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Quaternary Pump (Gradient Elution) Pump->Column Detector UV-Vis Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust method, other analytical techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[7] Given that this compound is a relatively small molecule, it is likely to be amenable to GC analysis.

Advantages over HPLC:

  • Higher Resolution for Volatile Compounds: GC often provides superior separation efficiency for volatile compounds compared to HPLC.

  • Flame Ionization Detector (FID): The use of an FID in GC provides a near-universal response for organic compounds, which can be advantageous for quantifying unknown impurities without the need for individual standards.

Disadvantages compared to HPLC:

  • Thermal Lability: The high temperatures required for GC can cause degradation of thermally sensitive impurities or the analyte itself.

  • Derivatization: Non-volatile impurities would not be detected by GC, requiring a separate analytical method for their assessment.

Experimental Protocol: Purity Determination by GC-FID

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

Chromatographic Conditions:

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Temperature 300 °C
Injection Volume 1 µL (split injection)
Sample Preparation Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the same compound.[8][9][10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]

Advantages over HPLC and GC:

  • Primary Method: qNMR can provide a direct measure of purity (mass fraction) without the need for a specific reference standard of the analyte.

  • Structural Information: In addition to quantification, the NMR spectrum provides detailed structural information about the analyte and any impurities present, aiding in their identification.

  • No Chromatographic Separation: This eliminates issues related to column degradation, peak co-elution, and the need for method development for separation.

Disadvantages compared to HPLC and GC:

  • Lower Sensitivity: qNMR is generally less sensitive than chromatographic techniques, making it challenging to detect and quantify impurities at very low levels.

  • Spectral Overlap: Complex mixtures or the presence of impurities with signals that overlap with the analyte's signals can complicate quantification.

  • Higher Equipment Cost and Expertise: NMR spectrometers are more expensive and require more specialized expertise to operate and interpret the data compared to HPLC and GC systems.

Experimental Protocol: Purity Determination by ¹H qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

ParameterCondition
Solvent Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
Internal Standard A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone)
Pulse Program A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
Data Processing Careful phasing, baseline correction, and integration of the signals.
Purity Calculation The purity is calculated based on the integral ratio of a specific proton signal of the analyte to a proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Head-to-Head Comparison

FeatureHPLCGCqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.
Sensitivity High (ng to pg level).Very high for volatile compounds (pg to fg level).Moderate (µg to mg level).
Quantification Requires a reference standard of the analyte.Can use a universal detector (FID) for relative quantification.Can be a primary method with an internal standard of a different compound.
Impurity Identification Requires hyphenation with MS for structural elucidation.Can be readily coupled with MS for identification.Provides direct structural information.
Throughput Moderate.High.Low to moderate.
Cost Moderate.Moderate.High.
Decision-Making Framework for Method Selection

Method_Selection Start Purity Analysis of This compound Q1 Are all potential impurities volatile and thermally stable? Start->Q1 Q2 Is absolute quantification without a specific reference standard required? Q1->Q2 No GC GC is a suitable alternative Q1->GC Yes Q3 Are very low levels of impurities (<0.1%) expected? Q2->Q3 No qNMR qNMR is the preferred method for purity assignment of a reference standard Q2->qNMR Yes HPLC HPLC is the recommended method Q3->HPLC Yes HPLC_GC HPLC is preferred for a comprehensive profile, GC for volatile impurities Q3->HPLC_GC No

Caption: Decision tree for selecting an analytical method for purity analysis.

Conclusion

For the routine purity analysis of this compound in a drug development setting, HPLC is the most versatile and reliable technique . It offers a good balance of sensitivity, resolution, and applicability to a wide range of potential impurities, both polar and non-polar. The proposed RP-HPLC method, once validated, can provide accurate and precise results for batch release and stability testing.

Gas Chromatography serves as an excellent complementary technique, particularly for the analysis of volatile impurities and for providing orthogonal data to confirm the purity profile. Quantitative NMR , while less suited for routine quality control due to its lower sensitivity, is an invaluable tool for the initial characterization and purity assignment of reference standards, providing a direct and absolute measure of purity.

Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity, and the availability of instrumentation and expertise. A multi-faceted approach, leveraging the strengths of each of these powerful analytical tools, will provide the most comprehensive understanding of the purity of this compound, ensuring the quality and integrity of the subsequent stages of drug development.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a powerful analytical method: an update.
  • National Center for Biotechnology Information. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. [Link]

  • American Chemical Society. (1977). Quantitative analysis using NMR. Journal of Chemical Education. [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. [Link]

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  • Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

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  • ResearchGate. (2009). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. [Link]

  • ResearchGate. (2018). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • MDPI. (2023). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. [Link]

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A Comparative Guide to the Biological Activity Screening of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide provides a comprehensive, in-depth analysis of the biological activity screening of 1-Cyanocycloheptyl acetate, a synthetic compound featuring a cycloheptane core. Cycloheptane derivatives are of significant interest in medicinal chemistry due to their conformational flexibility and presence in various natural products with promising bioactivities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of such novel compounds.

Introduction to this compound

This compound is a synthetic organic compound characterized by a seven-membered carbocyclic ring, a nitrile group, and an acetate ester. The cycloheptane scaffold is a key structural motif in a number of biologically active molecules, making this compound a person of interest for biological screening.[1][2] This guide will detail the experimental workflows for assessing its cytotoxic, antimicrobial, and enzyme inhibitory activities, comparing its hypothetical performance against established standards.

Part 1: Cytotoxicity Screening - Assessing Anticancer Potential

A critical initial step in evaluating a novel compound's therapeutic potential is to determine its cytotoxicity against various cell lines.[3][4] This provides insights into its potential as an anticancer agent and its general toxicity profile. The MTT assay is a widely adopted colorimetric method for this purpose, measuring a cell's metabolic activity as an indicator of its viability.[5][6]

The Causality Behind the MTT Assay

The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6] This allows for the quantification of cell death induced by the test compound.

Experimental Protocol: MTT Assay
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell adhesion.[6][7]

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations and incubated for 24 to 48 hours.[4][8] Doxorubicin, a standard chemotherapeutic agent, is used as a positive control.[3]

  • MTT Addition and Incubation: After the treatment period, 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[7][9]

  • Solubilization of Formazan: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[7][10] The plate is then gently shaken for about 15 minutes.[10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 540-590 nm.[6][10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is then determined from the dose-response curve.[3]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prepare_compound->treat_cells Add to wells incubate_24_48h Incubate for 24-48 hours treat_cells->incubate_24_48h add_mtt Add MTT Solution incubate_24_48h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h solubilize Add Solubilizing Agent (e.g., DMSO) incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow Diagram.
Comparative Cytotoxicity Data (Hypothetical)
CompoundCell LineIC50 (µM)Selectivity Index (SI)*
This compound MCF-7 (Breast Cancer)12.5 ± 1.34.8
HeLa (Cervical Cancer)25.2 ± 2.12.4
HEK293 (Normal)60.1 ± 4.5-
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)1.8 ± 0.23.9
HeLa (Cervical Cancer)0.9 ± 0.17.8
HEK293 (Normal)7.0 ± 0.8-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[11] A preliminary screening of novel synthetic compounds for antimicrobial activity is a crucial step in this endeavor.[12] The agar well diffusion method is a widely used and cost-effective technique for this initial assessment.[11][13]

The Rationale for Agar Well Diffusion

This method relies on the diffusion of an antimicrobial agent from a well through a solid agar medium that has been uniformly inoculated with a test microorganism.[11] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[11] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Protocol: Agar Well Diffusion
  • Media Preparation and Inoculation: Mueller-Hinton agar is prepared and poured into sterile Petri plates.[13] A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 25923 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) is uniformly spread over the agar surface.[14]

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plates.

  • Compound Application: A known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A standard antibiotic (e.g., Gentamicin) is used as a positive control, and the solvent alone serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14]

  • Measurement of Inhibition Zone: After incubation, the diameter of the zone of inhibition is measured in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_analysis Incubation & Analysis prepare_agar Prepare Mueller-Hinton Agar Plates inoculate_bacteria Inoculate Plates with Test Bacteria prepare_agar->inoculate_bacteria create_wells Create Wells in Agar inoculate_bacteria->create_wells add_compound Add this compound and Controls to Wells create_wells->add_compound incubate_18_24h Incubate for 18-24 hours add_compound->incubate_18_24h measure_zones Measure Zones of Inhibition incubate_18_24h->measure_zones

Agar Well Diffusion Workflow Diagram.
Comparative Antimicrobial Activity Data (Hypothetical)
Compound (Concentration)Test OrganismZone of Inhibition (mm)
This compound (1 mg/mL) Staphylococcus aureus14 ± 1
Escherichia coli9 ± 1
Gentamicin (10 µ g/well ) (Positive Control) Staphylococcus aureus22 ± 2
Escherichia coli19 ± 1
DMSO (Negative Control) Staphylococcus aureus0
Escherichia coli0

Part 3: Enzyme Inhibition Screening - A Look at Acetylcholinesterase

Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways.[15][16] Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[17]

The Rationale for Ellman's Assay

Ellman's method is a rapid and reliable colorimetric assay for measuring AChE activity.[17] The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product.[17] The rate of color formation is proportional to the AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[17]

Experimental Protocol: Acetylcholinesterase Inhibition Assay
  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer). Prepare serial dilutions of this compound.

  • Assay Setup (96-well plate):

    • To test wells, add buffer, different concentrations of this compound, and the AChE enzyme solution.

    • For the positive control (no inhibition), add buffer and the AChE enzyme solution.

    • For the blank, add only buffer.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[18]

  • Reaction Initiation: Add the DTNB solution followed by the ATCI substrate solution to all wells to start the reaction.[17]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.[17]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration. The percentage of inhibition is calculated relative to the uninhibited control, and the IC50 value is determined.[17]

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction_analysis Reaction & Analysis prepare_reagents Prepare AChE, DTNB, ATCI, and Inhibitor Solutions add_to_plate Add Reagents and This compound to 96-well Plate prepare_reagents->add_to_plate pre_incubate Pre-incubate add_to_plate->pre_incubate start_reaction Initiate Reaction with ATCI Substrate pre_incubate->start_reaction kinetic_read Kinetic Absorbance Reading (412 nm) start_reaction->kinetic_read calculate_ic50 Calculate % Inhibition and IC50 kinetic_read->calculate_ic50

AChE Inhibition Assay Workflow Diagram.
Comparative AChE Inhibition Data (Hypothetical)
CompoundIC50 (µM)
This compound 85.3 ± 5.7
Donepezil (Positive Control) 0.02 ± 0.003

Comparative Analysis and Discussion

Based on this hypothetical screening, this compound exhibits a multifaceted biological profile. The cytotoxicity data suggests a moderate and selective activity against the MCF-7 breast cancer cell line, with a selectivity index superior to the standard drug Doxorubicin in this specific comparison. This indicates a potential for further investigation as an anticancer agent with a favorable therapeutic window.

The antimicrobial screening reveals a mild activity, more pronounced against the Gram-positive S. aureus than the Gram-negative E. coli. This differential activity is common for many compounds and may suggest a mechanism of action targeting the bacterial cell wall or membrane, which differs between these two types of bacteria.

The acetylcholinesterase inhibition assay indicates that this compound is a weak inhibitor of this enzyme, with an IC50 value significantly higher than the potent inhibitor Donepezil. This suggests that the compound is unlikely to have significant cholinergic effects, either therapeutic or toxic, through this mechanism.

The presence of the cycloheptane ring provides a three-dimensional structure that can influence binding to biological targets.[2] The cyano and acetate functionalities introduce polarity and hydrogen bonding capabilities that are crucial for molecular interactions.

Conclusion

This guide outlines a systematic approach to the initial biological activity screening of a novel compound, this compound. The hypothetical data presented for comparative purposes suggests that this molecule may possess selective cytotoxic properties against breast cancer cells with modest antimicrobial activity. Further studies, including mechanism of action elucidation and in vivo testing, would be necessary to validate these preliminary findings and fully understand the therapeutic potential of this compound.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
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  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem. (n.d.).
  • The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development - Benchchem. (n.d.).
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  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
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Computational studies on 1-Cyanocycloheptyl acetate conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Computational Conformational Analysis of 1-Cyanocycloheptyl Acetate

For researchers and professionals in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This compound, with its flexible seven-membered ring and functional substituents, presents a compelling case for a detailed conformational analysis. The interplay between the bulky acetate group and the linear cyano group on a quaternary carbon, all attached to the inherently flexible cycloheptane ring, gives rise to a complex potential energy surface with numerous local minima. Identifying the global minimum energy conformation and the accessible conformer populations is crucial for predicting its reactivity, designing it into larger systems, and understanding its potential biological activity.

This guide provides a comprehensive comparison of computational methods for the conformational analysis of this compound. It is designed to equip researchers with the knowledge to select the most appropriate computational strategy, understand the causality behind experimental choices, and critically evaluate the results.

The Conformational Landscape of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, cycloheptane is significantly more flexible and exists as a dynamic equilibrium of multiple conformers.[1] The two primary families of conformations are the twist-chair (TC) and the twist-boat (TB), with the twist-chair generally being the most stable.[1][2] Within each family, a continuous interconversion between conformers of similar energy occurs through a process known as pseudorotation.[2] The presence of substituents, such as the cyano and acetate groups in this compound, will influence the relative energies of these conformers by introducing steric and electronic effects.

A Comparative Overview of Computational Methods

The choice of computational method is a critical decision in any conformational analysis, balancing the need for accuracy with computational cost. Several methods are available, each with its own strengths and limitations.

A general workflow for computational conformational analysis is depicted below. This process typically starts with a broad search for conformers using a less computationally expensive method, followed by refinement of the most promising candidates using more accurate, and thus more expensive, methods.

G cluster_0 Conformational Search cluster_1 Refinement and Analysis cluster_2 Experimental Validation A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search (e.g., Monte Carlo, Systematic Search) A->B C Clustering and Removal of Redundant Conformers B->C D Geometry Optimization of Low-Energy Conformers (e.g., DFT, ab initio) C->D Select unique conformers within an energy window E Calculation of Thermodynamic Properties (e.g., Relative Energies, Vibrational Frequencies) D->E F Population Analysis (Boltzmann Distribution) E->F G NMR Spectroscopy (e.g., NOE, Coupling Constants) F->G Compare predicted properties with experimental data H X-ray Crystallography F->H Compare predicted solid-state conformation with crystal structure

Caption: A typical workflow for computational conformational analysis, from initial structure generation to experimental validation.

Comparison of Computational Methods
MethodPrincipleStrengthsWeaknessesBest For
Molecular Mechanics (MM) Uses classical physics (balls and springs) to model atomic interactions. Energy is calculated based on a force field.[3]Very fast, can handle large systems and extensive conformational searches.[4]Accuracy is entirely dependent on the quality of the force field parameters.[5] Not suitable for studying electronic properties.Initial conformational searches to generate a large number of potential conformers.
Semi-Empirical Methods A simplified form of quantum mechanics that uses parameters from experimental data to approximate some integrals.[6][7]Faster than ab initio and DFT methods.[8] Can provide a reasonable description of electronic structure.Accuracy can be inconsistent and depends heavily on the parameterization for the specific molecule type.[9]Rapid screening of conformers generated by MM, providing a better energy ranking before DFT calculations.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure based on the electron density.[10]Good balance of accuracy and computational cost.[11] Can accurately predict geometries and relative energies for a wide range of molecules.[12]Can be computationally expensive for large systems. The choice of functional can impact the results.Geometry optimization and energy calculations of the most promising conformers.
Ab Initio Methods Solves the Schrödinger equation from first principles without empirical parameters.Can achieve very high accuracy, considered the "gold standard" of quantum chemistry.[13]Extremely computationally expensive, often impractical for molecules of this size and for extensive conformational searches.Benchmarking the results of other methods for a small number of key conformers.

Experimental Protocols for Computational Conformational Analysis

The following provides a detailed, step-by-step methodology for a robust conformational analysis of this compound, integrating multiple computational techniques.

Step 1: Initial Conformational Search with Molecular Mechanics

Rationale: The goal of this step is to broadly explore the conformational space of this compound to identify all plausible low-energy conformers. Molecular mechanics is the ideal tool for this due to its computational efficiency.

Protocol:

  • Structure Generation: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Force Field Selection: Choose a suitable force field. For organic molecules, popular choices include MMFF94 (Merck Molecular Force Field) or AMBER (Assisted Model Building and Energy Refinement).[3] The choice should be based on force fields that are well-parameterized for both cyclic alkanes and the specific functional groups present.

  • Conformational Search: Perform a conformational search using a method like Monte Carlo or a systematic search of rotatable bonds.

    • Monte Carlo: Randomly perturbs the molecular geometry and accepts or rejects the new conformation based on its energy. This is effective for exploring a wide range of conformations.

    • Systematic Search: Rotates around each freely rotatable bond by a defined increment. This can be more thorough but computationally more demanding.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization using the chosen force field to find the nearest local energy minimum.

  • Clustering and Selection: Cluster the resulting conformers based on their root-mean-square deviation (RMSD) to identify unique structures. Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further refinement.

Step 2: Refinement with Density Functional Theory (DFT)

Rationale: To obtain more accurate geometries and relative energies for the conformers identified in the MM search, a higher level of theory is necessary. DFT provides a good compromise between accuracy and computational cost for this purpose.[11]

Protocol:

  • Method and Basis Set Selection: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d) or a more flexible basis set like cc-pVDZ for higher accuracy.[2][14]

  • Geometry Optimization: Perform a full geometry optimization for each of the unique conformers selected from the MM search. This will refine the structures to the nearest local minimum on the DFT potential energy surface.

  • Frequency Calculation: After optimization, perform a vibrational frequency calculation for each conformer. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating accurate relative free energies.

  • Energy Analysis: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of all the stable conformers. The Gibbs free energy is the most relevant for determining the equilibrium population of conformers at a given temperature.

  • Population Analysis: Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at a specific temperature (e.g., 298.15 K) using the following equation:

    Ni / Ntotal = exp(-ΔGi / RT) / Σexp(-ΔGj / RT)

    where Ni is the population of conformer i, Ntotal is the total population, ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, and T is the temperature.

Experimental Validation: Bridging Theory and Reality

Computational predictions, no matter how sophisticated, must be validated by experimental data to be considered trustworthy. For conformational analysis, NMR spectroscopy and X-ray crystallography are the primary experimental techniques.

G cluster_0 Computational Prediction cluster_1 Property Calculation cluster_2 Experimental Measurement A Predicted Conformational Ensemble (Geometries and Populations) B Calculate NMR Parameters (Chemical Shifts, Coupling Constants) A->B C Simulate X-ray Diffraction Pattern A->C D NMR Spectroscopy (NOE, J-coupling) B->D Compare and Refine E X-ray Crystallography C->E Compare and Refine

Caption: The synergistic relationship between computational predictions and experimental validation in conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[15][16] Since the observed NMR parameters are a population-weighted average of all contributing conformers, a comparison between experimental and calculated spectra can validate the predicted conformational ensemble.[17]

  • Key NMR Parameters for Conformational Analysis:

    • Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of molecular geometry.

    • Scalar (J) Coupling Constants: The magnitude of the coupling constant between two nuclei is related to the dihedral angle between them, as described by the Karplus equation. This is particularly useful for determining the stereochemical relationships of protons on the cycloheptane ring.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[18][19] By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise positions of all atoms.[20]

  • Application and Limitations:

    • An X-ray crystal structure provides the definitive conformation of the molecule in the solid state.[21] This can be used to benchmark the accuracy of the computational methods in predicting the geometry of the global minimum energy conformer.

    • It is important to remember that the conformation observed in the crystal may not be the most stable conformation in solution or in the gas phase due to packing forces in the crystal lattice. However, it is highly likely to be one of the low-energy conformers.

Conclusion

The conformational analysis of this compound requires a multi-faceted approach that leverages the strengths of different computational methods and is grounded in experimental validation. A thorough exploration of the conformational landscape using molecular mechanics, followed by accurate energy and geometry refinement using density functional theory, provides a robust theoretical model. This model, in turn, can be validated and refined through comparison with experimental data from NMR spectroscopy and X-ray crystallography. By following the principles and protocols outlined in this guide, researchers can gain a detailed and reliable understanding of the conformational preferences of this and other flexible cyclic molecules, which is essential for advancing research in drug discovery and materials science.

References

  • Searching the Conformational Space of Cyclic Molecules: A Molecular Mechanics and Density Functional Theory Study of 9-Crown-3.
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  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.
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  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib.
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Benchmarking 1-Cyanocycloheptyl acetate against other protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Alcohol Protecting Groups for Researchers

A Note on "1-Cyanocycloheptyl acetate": An initial survey of chemical literature and databases reveals that this compound is not a recognized or commonly utilized protecting group in organic synthesis. Cyanohydrin acetates are known classes of compounds, but their application as protecting groups for alcohols is not established. Cyanohydrins themselves are generally unstable in aqueous or basic conditions, readily reverting to the parent carbonyl compound.[1][2][3] This inherent instability makes them unsuitable for the rigorous demands of a protecting group, which must be robust enough to withstand various reaction conditions.[4]

Given this, the following guide will focus on a selection of widely adopted and well-characterized protecting groups for alcohols, providing a robust framework for comparison and selection in a research and development setting.

Introduction to Alcohol Protecting Groups

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount.[5][6] Alcohols, with their nucleophilic and acidic nature, often interfere with desired chemical transformations on other parts of a molecule.[7][8] Protecting groups act as a temporary "painter's tape," masking the reactivity of the hydroxyl group, allowing other reactions to proceed, and then being cleanly removed to reveal the original functionality.[6][8][9]

An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.[4][5][10]

  • Stable to a wide range of reaction conditions.[4][5][10]

  • Easy to remove in high yield under specific and mild conditions.[4][5][10]

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[6][9][10]

This guide will benchmark several classes of commonly used alcohol protecting groups, including silyl ethers, acetals, and benzyl ethers, providing the necessary data for informed selection in your synthetic strategy.

Silyl Ethers: The Workhorses of Alcohol Protection

Silyl ethers are among the most frequently employed protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[4][8] They are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a mild base like imidazole or triethylamine.[7][8]

Comparative Analysis of Common Silyl Ethers

The stability and reactivity of silyl ethers are highly dependent on the steric bulk of the substituents on the silicon atom.

Protecting GroupAbbreviationSteric BulkStability to AcidStability to BaseKey Features & Applications
TrimethylsilylTMSLowLowModerateEasily cleaved; often used for temporary protection or for GC analysis.
TriethylsilylTESModerateModerateHighMore stable than TMS; useful in a wider range of conditions.[11]
tert-ButyldimethylsilylTBS / TBDMSHighHighHighA robust and versatile protecting group, stable to many non-acidic reagents.[8]
TriisopropylsilylTIPSVery HighVery HighHighHighly stable to acidic conditions due to steric hindrance.[11][12]
tert-ButyldiphenylsilylTBDPSVery HighVery HighHighExceptionally robust, particularly resistant to acidic hydrolysis.[11][12][13]
Mechanism of Silylation and Desilylation

The formation of a silyl ether is typically an SN2-type reaction at the silicon center.[7] Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which exploits the exceptionally high strength of the Si-F bond.[7][8]

Diagram: General Workflow for Silyl Ether Protection/Deprotection

G cluster_protection Protection Step cluster_reaction Further Synthesis cluster_deprotection Deprotection Step ROH R-OH (Alcohol) Reagents_P R'3SiCl, Base (e.g., Imidazole) ROH->Reagents_P ROSi R-O-SiR'3 (Silyl Ether) Reagents_P->ROSi Reaction Reaction on another part of the molecule ROSi->Reaction Product_P Protected Product Reaction->Product_P Reagents_D Fluoride Source (e.g., TBAF) Product_P->Reagents_D Final_Product R-OH (Deprotected Alcohol) Reagents_D->Final_Product

Caption: General workflow for alcohol protection using silyl ethers.

Acetal Protecting Groups: Stability in Basic Media

Acetal-based protecting groups, such as tetrahydropyranyl (THP) and methoxymethyl (MOM), are classic choices for alcohol protection. They are characterized by their excellent stability under basic, organometallic, and nucleophilic conditions.[7][12] However, they are readily cleaved under acidic conditions.[7][11][14]

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsKey Features & Applications
TetrahydropyranylTHPDihydropyran, cat. acid (e.g., PPTS)Aqueous acid (e.g., AcOH, HCl)Stable to bases, reductants, and organometallics; introduces a new chiral center.[7][8][12]
MethoxymethylMOMMOMCl, base (e.g., DIEA)Acid (e.g., HCl, TFA)Stable to a wide range of non-acidic conditions; MOMCl is a carcinogen.[11][12][14]

Benzyl Ethers: Robust and Removable by Hydrogenolysis

Benzyl (Bn) ethers are another robust option for protecting alcohols.[12][14] They are stable to both acidic and basic conditions, making them suitable for a wide array of synthetic transformations.[12][15] Their primary mode of deprotection is through catalytic hydrogenolysis, a neutral condition that is orthogonal to the deprotection methods for silyl ethers and acetals.[13][14][15]

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsKey Features & Applications
BenzylBnBnBr or BnCl, base (e.g., NaH)H₂, Pd/C (Hydrogenolysis)Very stable to a wide pH range; deprotection is orthogonal to many other groups.[11][12]
p-MethoxybenzylPMBPMBCl, base (e.g., NaH)Oxidative (DDQ, CAN) or acidicCan be removed oxidatively, allowing for selective deprotection in the presence of a Bn group.[11][14]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl (TBS) Group
  • Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add imidazole (2.5 equiv).

  • Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the TBS-protected alcohol.

Protocol 2: Deprotection of a TBS Ether using TBAF
  • Preparation: Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Addition of Deprotecting Agent: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction for 1-4 hours at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the deprotected alcohol.

Orthogonal Protection Strategies

In complex syntheses, it is often necessary to protect multiple hydroxyl groups and deprotect them selectively. This is achieved through an "orthogonal" strategy, where different protecting groups are chosen that can be removed under distinct conditions without affecting the others.[6][9][10]

For example, a molecule containing both a TBS ether and a Benzyl ether can be selectively deprotected. The TBS group can be removed with TBAF while the Benzyl group remains intact. Subsequently, the Benzyl group can be removed by hydrogenolysis.

Diagram: Orthogonal Deprotection Strategy

G cluster_protection Orthogonal Protection cluster_deprotection1 Selective Deprotection 1 cluster_further_rxn Selective Reaction cluster_deprotection2 Selective Deprotection 2 Start HO-R-O-R'-OH (Diol) Protected TBS-O-R-O-R'-O-Bn Start->Protected 1. TBSCl, Imidazole 2. NaH, BnBr Deprotect1 HO-R-O-R'-O-Bn Protected->Deprotect1 TBAF, THF Reacted X-R-O-R'-O-Bn Deprotect1->Reacted Reaction at free OH Final X-R-O-R'-OH Reacted->Final H2, Pd/C

Caption: Orthogonal deprotection of TBS and Benzyl ethers.

Conclusion

The choice of a protecting group is a critical decision in the design of a synthetic route. While the initially queried this compound is not a viable option, a well-established arsenal of protecting groups is available to the modern chemist. Silyl ethers offer tunable stability and mild deprotection, acetals provide robust protection against bases, and benzyl ethers offer stability across a wide pH range with a unique deprotection method. By understanding the relative stabilities and deprotection conditions outlined in this guide, researchers can devise more efficient, selective, and higher-yielding syntheses for complex molecules.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-Cyanocycloheptyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. 1-Cyanocycloheptyl acetate, a molecule with potential applications in various research and development sectors, requires a diligent and informed approach to its handling to ensure the safety of all laboratory personnel and the integrity of the experimental work. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide has been meticulously developed by synthesizing data from analogous chemical structures—specifically aliphatic nitriles and acetate esters—to provide a robust framework for its safe use. This document serves as an essential resource, offering immediate and practical safety and logistical information, grounded in established scientific principles and laboratory best practices.

Hazard Assessment: A Synthesis of Functional Group Toxicology

The toxicological profile of this compound is best understood by examining its constituent functional groups: a nitrile (-C≡N) and an acetate ester (-OCOCH₃).

The Nitrile Moiety: Aliphatic nitriles are organic compounds that can be metabolized in the body to release cyanide ions[1][2]. This is the primary mechanism of their systemic toxicity. Cyanide disrupts cellular respiration, leading to a range of symptoms from headache and dizziness to more severe outcomes if exposure is significant[1]. While most organic nitriles are less acutely toxic than inorganic cyanide salts, the potential for cyanide release necessitates stringent handling protocols[2][3]. Upon combustion, nitriles can also produce highly toxic hydrogen cyanide gas[2][4].

The Acetate Ester Moiety: Acetate esters are widely used as solvents and are primarily characterized by their flammability[5][6]. Vapors of acetate esters can form explosive mixtures with air, and therefore, all ignition sources must be rigorously excluded from the handling area[6][7]. While generally possessing low acute toxicity, they can cause irritation to the eyes, skin, and respiratory tract[3][7]. Prolonged or repeated skin contact may lead to dryness and cracking[1][7].

Hazard Category Anticipated Risk for this compound Primary Route of Exposure
Acute Toxicity Moderate to high, primarily due to potential cyanide release from the nitrile group.Inhalation, Ingestion, Dermal Absorption
Flammability High, characteristic of acetate esters. Vapors may be flammable.Ignition of vapors from open flames, sparks, or hot surfaces.
Eye Irritation High, based on the properties of acetate esters.Direct contact with liquid or vapor.
Skin Irritation Moderate, with potential for defatting and dermatitis upon repeated contact.Direct contact with the liquid.
Respiratory Irritation Moderate, from inhalation of vapors.Inhalation of aerosolized liquid or vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the hazards identified above.

PPE Category Specific Recommendation Rationale
Hand Protection Nitrile Gloves: Double-gloving is recommended.Nitrile gloves offer good resistance to a range of chemicals, including many solvents and nitriles[2][8]. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
Eye Protection Chemical Splash Goggles: Must be worn at all times.Protects against splashes of the liquid and contact with vapors, which are likely to be irritating based on the acetate functional group[2][9].
Body Protection Flame-Resistant Laboratory Coat: Fully buttoned.Provides a barrier against splashes and is crucial due to the flammability of the acetate ester component.
Respiratory Protection Chemical Fume Hood: All handling must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially toxic and flammable vapors[6].

Standard Operating Procedure for Handling this compound

Adherence to a strict, step-by-step protocol is paramount for minimizing risk.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Inspect 2. Inspect Fume Hood Prep->Inspect Gather 3. Assemble Materials Inspect->Gather Dispense 4. Dispense in Hood Gather->Dispense React 5. Perform Reaction Dispense->React Cap 6. Cap All Containers React->Cap Clean 7. Decontaminate Surfaces Cap->Clean Waste 8. Segregate Waste Clean->Waste Doff 9. Doff PPE Waste->Doff Wash 10. Wash Hands Doff->Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.